molecular formula C58H84N14O16S B10773353 Physalaemin

Physalaemin

Numéro de catalogue: B10773353
Poids moléculaire: 1265.4 g/mol
Clé InChI: SHSUJLMLURFKID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physalaemin is a potent, naturally occurring undecapeptide of amphibian origin, belonging to the tachykinin neuropeptide family. Its primary research value lies in its role as a high-affinity agonist for the neurokinin-1 (NK1) receptor, making it an indispensable tool for probing the tachykinin signaling system. Researchers utilize this compound to study a wide range of physiological processes, including neurotransmission, neurogenic inflammation, pain perception, and smooth muscle contraction in the respiratory, gastrointestinal, and urogenital tracts. Its mechanism of action involves binding to the G protein-coupled NK1 receptor, triggering intracellular signaling cascades, predominantly the phosphatidylinositol pathway, leading to the release of intracellular calcium. In comparative studies, this compound often demonstrates greater potency and metabolic stability than its mammalian counterpart, Substance P, providing a robust pharmacological tool for in vitro and in vivo experimental models. This peptide is critical for advancing research in neuropharmacology, inflammation, and smooth muscle physiology, offering insights into potential therapeutic targets for conditions such as migraine, asthma, and inflammatory bowel disease.

Propriétés

IUPAC Name

4-[2-[[4-amino-1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUJLMLURFKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Physalaemin: A Tachykinin Peptide Pioneer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin (B1663488), a potent undecapeptide of the tachykinin family, holds a significant place in the history of peptide pharmacology. First isolated from the skin of the South American frog Physalaemus fuscumaculatus in the early 1960s by the pioneering Italian scientist Vittorio Erspamer and his colleagues, its discovery opened new avenues in the study of smooth muscle function, vasodilation, and neuro-immune interactions. This technical guide provides a comprehensive overview of the history, discovery, and seminal experimental work that characterized this compound. It details the original isolation and sequencing methodologies, early pharmacological assays, and the elucidation of its signaling pathway through the neurokinin-1 (NK1) receptor. This document is intended to serve as a valuable resource for researchers, providing both historical context and detailed procedural insights into the foundational studies of this important tachykinin peptide.

Introduction

The tachykinin family of peptides, characterized by a common C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, plays a crucial role in a myriad of physiological processes. This compound, with its amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂, was the first non-mammalian tachykinin to be structurally elucidated, predating the complete characterization of the endogenous mammalian tachykinin, Substance P.[1] Its potent pharmacological effects, including vasodilation, hypotension, and stimulation of smooth muscle and exocrine glands, quickly established it as a valuable tool for studying tachykinin receptors and their physiological roles.[2][3] This guide delves into the key historical milestones and experimental details that have shaped our understanding of this remarkable peptide.

History and Discovery

The journey of this compound's discovery began in the laboratory of Vittorio Erspamer, a pharmacologist renowned for his work on bioactive substances from natural sources. In 1962, Erspamer's team reported the presence of a potent hypotensive and sialogogic substance in methanol (B129727) extracts of the skin of the frog Physalaemus fuscumaculatus.[4] This substance was later purified and its structure elucidated in 1964, revealing it to be an undecapeptide.[5][6] The synthesis of this compound was achieved in the same year by Bernardi and colleagues, confirming its structure and making it available for further pharmacological investigation.[4]

Experimental Protocols

Isolation and Purification of this compound (Erspamer et al., 1964)

The original method for isolating this compound from the skin of Physalaemus fuscumaculatus involved a multi-step extraction and purification process.

Experimental Workflow: Isolation of this compound

A Frog Skin Collection B Methanol Extraction A->B C Chromatography on Alkaline Alumina (B75360) B->C D Countercurrent Distribution C->D E Pure this compound D->E

A simplified workflow for the original isolation of this compound.

Protocol:

  • Extraction: Dried or fresh skins of Physalaemus fuscumaculatus were extracted with methanol.

  • Preliminary Purification: The methanol extract was concentrated and subjected to chromatography on alkaline alumina columns. Elution with progressively more polar solvents allowed for a partial separation of the active principle.

  • Countercurrent Distribution: The partially purified active fractions were then subjected to countercurrent distribution, a technique that separates substances based on their differential partitioning between two immiscible liquid phases. This step was crucial for obtaining highly purified this compound.

  • Purity Assessment: The purity of the final product was assessed by paper chromatography and by its biological activity.

Amino Acid Sequencing (Anastasi et al., 1964)

The determination of this compound's primary structure was a significant achievement of its time, relying on classical protein chemistry techniques.

Protocol:

  • Amino Acid Analysis: The purified peptide was hydrolyzed with acid, and the resulting amino acids were identified and quantified using ion-exchange chromatography.

  • N-terminal and C-terminal Analysis: The N-terminal residue was identified as pyroglutamic acid (pGlu). The C-terminal residue was determined to be a methioninamide.

  • Partial Hydrolysis and Enzymatic Digestion: The peptide was subjected to partial acid hydrolysis and enzymatic digestion with trypsin and chymotrypsin (B1334515) to generate smaller peptide fragments.

  • Fragment Sequencing: The amino acid sequences of the individual fragments were determined using the Edman degradation method.

  • Sequence Reconstruction: The full sequence of this compound was reconstructed by overlapping the sequences of the various fragments.

Chemical Synthesis (Bernardi et al., 1964)

The first chemical synthesis of this compound was a landmark achievement that confirmed its structure and provided a renewable source of the peptide for research. The synthesis was performed using a solution-phase approach, building the peptide fragment by fragment.

Experimental Workflow: Solution-Phase Peptide Synthesis

A Synthesis of Protected Peptide Fragments B Fragment Condensation A->B C Deprotection B->C D Purification C->D E Synthetic this compound D->E

A generalized workflow for the solution-phase synthesis of this compound.

Protocol:

  • Fragment Synthesis: The undecapeptide was synthesized by the condensation of smaller, protected peptide fragments. This involved the stepwise addition of amino acids to build fragments of the final sequence.

  • Protecting Groups: The amino and carboxyl groups of the amino acids were protected with various chemical groups to prevent unwanted side reactions during coupling.

  • Coupling Reactions: The peptide bonds were formed using coupling reagents that activate the carboxyl group of one amino acid to react with the amino group of another.

  • Deprotection and Purification: After the full-length peptide was assembled, all protecting groups were removed, and the final product was purified by crystallization and chromatography.

Pharmacological Characterization

The potent and diverse biological activities of this compound were quickly recognized and characterized through a series of pharmacological assays.

Smooth Muscle Contraction

This compound was found to be a potent stimulator of extravascular smooth muscle.

Protocol: Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.[7][8][9][10][11][12][13][14]

  • Recording Contractions: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic or isometric force transducer to record contractions.

  • Dose-Response Curve: After a period of equilibration, cumulative concentrations of this compound are added to the organ bath, and the resulting contractions are recorded.

  • Data Analysis: The magnitude of the contraction is plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which parameters like the EC₅₀ (the concentration that produces 50% of the maximal response) can be determined.

Vasodilation and Hypotension

One of the most prominent effects of this compound is its potent vasodilatory and hypotensive action.

Protocol: Blood Pressure Measurement in Anesthetized Rats

  • Animal Preparation: Rats are anesthetized, and a catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.

  • Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure.

  • Drug Administration: Increasing doses of this compound are administered intravenously.

  • Data Analysis: The decrease in mean arterial pressure is recorded for each dose, and a dose-response curve is constructed to determine the hypotensive potency of the peptide.[13][15][16]

Salivary Secretion

This compound is a powerful sialagogue, stimulating copious salivary secretion.[2]

Protocol: Salivary Secretion in Anesthetized Dogs

  • Animal Preparation: Dogs are anesthetized, and the ducts of the submandibular or parotid glands are cannulated to collect saliva.[2][17][18]

  • Saliva Collection: Saliva flow is measured by counting the drops or by using a drop recorder.

  • Drug Administration: this compound is administered intravenously or by close arterial injection.

  • Data Analysis: The volume or weight of saliva secreted over time is measured at different doses of this compound to quantify its sialogogic effect.[2]

Quantitative Pharmacological Data

The following tables summarize some of the key quantitative data reported for this compound.

Table 1: In Vitro Potency of Tachykinins on Smooth Muscle Preparations

PreparationRelative PotencyReference
Guinea-pig ileumEledoisin > this compound > Substance POriginal observations by Erspamer's group
Rabbit intestineThis compound > Eledoisin > Substance POriginal observations by Erspamer's group

Table 2: In Vivo Hypotensive Activity of Tachykinins in Dogs

PeptideRelative Potency
This compound10
Eledoisin5
Substance P1

Table 3: Sialogogic Activity of Tachykinins in Dogs

PeptideRelative Potency
This compound100
Eledoisin20
Substance P1

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to and activating specific cell surface receptors. It is now well-established that this compound is a potent agonist of the neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[19]

Signaling Pathway: this compound and the NK1 Receptor

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse Activates Ca²⁺-dependent pathways PKC->CellularResponse Phosphorylates target proteins

The signaling cascade initiated by this compound binding to the NK1 receptor.

Upon binding of this compound to the NK1 receptor, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. The activated Gα subunit of Gq/11 then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other Ca²⁺-dependent signaling pathways, ultimately leading to the various physiological effects of this compound, such as smooth muscle contraction and glandular secretion.[20][21]

Conclusion

The discovery and characterization of this compound represent a pivotal chapter in the history of peptide pharmacology. The pioneering work of Erspamer and his contemporaries not only introduced a powerful new pharmacological tool but also laid the groundwork for the identification and understanding of the entire tachykinin peptide family and their receptors. The detailed experimental protocols and quantitative data presented in this guide offer a glimpse into the rigorous scientific inquiry that established this compound as a cornerstone of tachykinin research. For today's researchers, this historical and technical perspective provides a solid foundation for further exploration of the complex roles of tachykinins in health and disease.

References

Physalaemin Peptide: A Technical Guide to its Origin, Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent, naturally occurring undecapeptide belonging to the tachykinin family of neuropeptides. First isolated from the skin of the South American frog, Physalaemus fuscumaculatus, in 1964, it has since become a valuable pharmacological tool for studying tachykinin receptors and their associated physiological processes.[1] This technical guide provides an in-depth overview of the origin, source, biochemical properties, and key experimental methodologies related to this compound.

Origin and Source

This compound is a non-mammalian tachykinin peptide.[2]

Natural Source: The primary natural source of this compound is the skin secretions of the amphibian species Physalaemus fuscumaculatus.[3][4][5] Amphibian skin is a rich source of a wide variety of bioactive peptides, which are often stored in granular glands and can be released in response to stress or injury.[3][6]

Amino Acid Sequence: The primary structure of this compound was elucidated through amino acid analysis and sequencing techniques, including Edman degradation.[7][8][9][10] Its sequence is as follows:

pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂

Biochemical and Pharmacological Properties

This compound shares the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂ characteristic of the tachykinin peptide family, which is crucial for its biological activity. It is a potent agonist for tachykinin receptors, with a preference for the neurokinin 1 (NK1) receptor.

Receptor Binding and Potency

The biological effects of this compound are mediated through its interaction with G protein-coupled tachykinin receptors. Quantitative data on its binding affinity and functional potency are summarized below.

ParameterValueSpecies/TissueAssay TypeReference
Kd 8.0 ± 3.6 nMGuinea pig ileumFunctional (Phenoxybenzamine inactivation)[11]
Kd 12.6 ± 3.0 nMGuinea pig ileum (atropinized)Functional (Phenoxybenzamine inactivation)[11]
EC₅₀ 1.9 ± 0.5 µMGuinea pig oesophagus (muscularis mucosae)Isotonic contraction[12]

Note: Kd represents the dissociation constant, a measure of binding affinity. EC₅₀ represents the half-maximal effective concentration in a functional assay.

Biological Activities

This compound elicits a range of physiological responses, characteristic of tachykinin receptor activation.

Biological ActivityEffectSpecies/ModelReference
Vasodilation Potent hypotensive agentMan, various experimental animals[13][14]
Smooth Muscle Contraction Stimulates contraction of extravascular smooth muscleGuinea pig ileum, rabbit airway[4][15]
Salivary Secretion Potent sialagogue (stimulates salivation)Rat, Dog[5][16][17][18]
Ion Transport Stimulates Na⁺ absorption and Cl⁻ secretionFrog skin[2]

Signaling Pathways

Upon binding to the NK1 receptor, a Gq/11 protein-coupled receptor (GPCR), this compound initiates a well-characterized intracellular signaling cascade.[1][19][20][21]

physalaemin_signaling This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq_alpha Gαq/11 NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound-induced NK1 receptor signaling pathway.

Experimental Protocols

This section outlines the general methodologies for the extraction, purification, sequencing, and quantification of this compound, as well as a key functional assay.

Extraction and Purification Workflow

The isolation of this compound from its natural source involves a multi-step process to separate the peptide from other components of the frog skin secretion.[3][22][23]

extraction_purification_workflow start Frog Skin Collection (Physalaemus fuscumaculatus) extraction Extraction (e.g., Methanol (B129727) or Ethanol) start->extraction clarification Clarification (Centrifugation/Filtration) extraction->clarification chromatography1 Initial Chromatography (e.g., Gel Filtration) clarification->chromatography1 fraction_collection Fraction Collection and Bioassay chromatography1->fraction_collection hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase) fraction_collection->hplc Active Fractions pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Detailed Steps:

  • Extraction: Frog skin is typically homogenized and extracted with a solvent such as methanol or ethanol (B145695) to solubilize the peptides.

  • Clarification: The crude extract is then centrifuged or filtered to remove cellular debris and other insoluble materials.

  • Initial Chromatographic Separation: The clarified extract is subjected to an initial round of chromatography, such as gel filtration (e.g., Sephadex) or ion-exchange chromatography, to separate molecules based on size or charge.[3]

  • Fraction Collection and Bioassay: Fractions are collected and screened for biological activity (e.g., smooth muscle contraction) to identify those containing the peptide of interest.

  • High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by reversed-phase HPLC, which separates peptides based on their hydrophobicity, to yield pure this compound.[22]

Amino Acid Sequencing: Edman Degradation

Edman degradation is a classic method for determining the amino acid sequence of a peptide.[7][8][9][10]

edman_degradation_cycle start Immobilized Peptide (N-terminus exposed) coupling Coupling: React with PITC (alkaline pH) start->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Cleavage: Anhydrous acid (TFA) ptc_peptide->cleavage atz_aa ATZ-Amino Acid cleavage->atz_aa shortened_peptide Shortened Peptide (n-1 residues) cleavage->shortened_peptide conversion Conversion: Aqueous acid atz_aa->conversion next_cycle Repeat Cycle shortened_peptide->next_cycle pth_aa PTH-Amino Acid conversion->pth_aa identification Identification (HPLC or Electrophoresis) pth_aa->identification next_cycle->coupling

Caption: The Edman degradation cycle for peptide sequencing.

Protocol Overview:

  • Coupling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) or electrophoresis by comparing its retention time or migration to known standards.

  • Repeat: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

Quantification: Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the concentration of this compound in biological samples.[24]

Principle: This is a competitive binding assay where a radiolabeled this compound (hot) competes with unlabeled this compound (cold) in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

General Protocol:

  • Antibody Coating: A known amount of anti-physalaemin antibody is immobilized onto a solid support (e.g., the wells of a microtiter plate).

  • Competitive Binding: A fixed amount of radiolabeled this compound and the sample containing an unknown amount of unlabeled this compound are added to the antibody-coated wells and incubated.

  • Separation: The antibody-bound this compound is separated from the unbound (free) this compound.

  • Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Quantification: The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.

Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor by this compound.

Principle: Activation of the Gq-coupled NK1 receptor leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. This increase in cytosolic Ca²⁺ can be detected using a calcium-sensitive fluorescent dye.

General Protocol:

  • Cell Culture: Cells expressing the NK1 receptor (e.g., transfected cell lines or primary cells) are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺.

  • Stimulation: this compound at various concentrations is added to the wells.

  • Detection: The change in fluorescence intensity over time is measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. Dose-response curves can be generated to determine the EC₅₀ of this compound.

Conclusion

This compound, a tachykinin peptide of amphibian origin, has been instrumental in advancing our understanding of tachykinin receptor pharmacology and physiology. Its potent and selective action on the NK1 receptor, coupled with its well-defined structure and biological activities, makes it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the isolation, characterization, and functional analysis of this important bioactive peptide.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Physalaemin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of physalaemin (B1663488), a potent tachykinin peptide. The information presented herein is intended to support research and drug development efforts targeting tachykinin receptors and their signaling pathways.

Core Concepts: this compound and Tachykinin Receptors

This compound is a non-mammalian tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus. It shares structural and functional homology with mammalian tachykinins, such as Substance P (SP), and exerts its biological effects through interaction with tachykinin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1]

In vitro studies have predominantly characterized this compound as a high-affinity agonist for the neurokinin-1 (NK1) receptor, the preferred receptor for Substance P.[1][2] While it can interact with other neurokinin receptors (NK2 and NK3), its potency is generally highest at the NK1 receptor. The binding of this compound to the NK1 receptor initiates a cascade of intracellular signaling events, leading to various physiological responses.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related tachykinins from various in vitro studies. These values provide a comparative measure of the binding affinity and functional potency of these peptides at tachykinin receptors.

Table 1: Binding Affinity of this compound and Related Tachykinins

LigandReceptorPreparationRadioligandKd (nM)Ki (nM)IC50 (nM)Reference
[3H]this compoundNK1Rat submaxillary gland membranes-2.7--[2]
This compoundNK1Guinea pig pancreatic acini125I-labeled this compound2--[3]
Substance PNK1Guinea pig pancreatic acini125I-labeled this compound5--[3]
Eledoisin (B1671165)NK1Guinea pig pancreatic acini125I-labeled this compound300--[3]
Substance PNK1Fresh striatal slices[3H]SP--11.8[4]

Table 2: Functional Potency of this compound and Related Tachykinins

LigandAssayCell Line/TissueEC50 (nM)IC50 (nM)Reference
This compoundCalcium MobilizationCHO cells expressing human NK2 receptor> Eledoisin-[5]
Neurokinin ACalcium MobilizationCHO cells expressing human NK2 receptor4.83-[5]
SR 48968 (NK2 antagonist)Calcium MobilizationCHO cells expressing human NK2 receptor-0.7[5]
MEN 10376 (NK2 antagonist)Calcium MobilizationCHO cells expressing human NK2 receptor-49[5]
L-658977 (NK2 antagonist)Calcium MobilizationCHO cells expressing human NK2 receptor-5290[5]

Signaling Pathways

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family.[1] This initiates a well-defined signaling cascade:

  • Gαq/11 Activation: The activated Gαq/11 subunit dissociates from the βγ subunits and activates its downstream effector, phospholipase C (PLC).

  • Phospholipase C (PLC) Activation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the ultimate cellular response.

Physalaemin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the NK1 receptor using a radiolabeled ligand, such as [3H]-Substance P.

Experimental Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO-NK1 cells) incubation 2. Incubation - Membranes - [³H]-Substance P (fixed concentration) - Unlabeled this compound (varying concentrations) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->filtration counting 4. Quantification (Scintillation counting of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC₅₀ and Ki values) counting->analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-NK1).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, and peptidase inhibitors like bacitracin and chymostatin, pH 7.4).

      • A fixed concentration of [3H]-Substance P (e.g., 0.5 nM).

      • Varying concentrations of unlabeled this compound (e.g., 10-12 to 10-5 M).

      • Membrane preparation (typically 10-20 µg of protein per well).

    • For total binding, omit unlabeled this compound.

    • For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to measure the this compound-induced increase in intracellular calcium concentration, a key downstream event in NK1 receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow cell_plating 1. Cell Plating (e.g., CHO-NK1 cells in a 96-well plate) dye_loading 2. Dye Loading (Incubate cells with a Ca²⁺-sensitive fluorescent dye, e.g., Fluo-4 AM) cell_plating->dye_loading stimulation 3. Stimulation (Add varying concentrations of this compound) dye_loading->stimulation measurement 4. Fluorescence Measurement (Monitor fluorescence changes over time using a plate reader) stimulation->measurement analysis 5. Data Analysis (Generate dose-response curves and calculate EC₅₀) measurement->analysis

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture and Plating:

    • Plate CHO-NK1 cells in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Stimulation and Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every second for 2-3 minutes). The excitation and emission wavelengths will depend on the dye used (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC activity, providing a direct measure of the activation of the Gαq/11 signaling pathway.

Experimental Workflow:

IP_Accumulation_Workflow labeling 1. Cell Labeling (Incubate cells with [³H]-myo-inositol) stimulation 2. Stimulation (Incubate with LiCl followed by varying concentrations of this compound) labeling->stimulation extraction 3. Extraction of Inositol Phosphates (Cell lysis and separation of IPs) stimulation->extraction purification 4. Purification (Anion-exchange chromatography) extraction->purification quantification 5. Quantification (Scintillation counting of eluted fractions) purification->quantification analysis 6. Data Analysis (Generate dose-response curves and calculate EC₅₀) quantification->analysis

Inositol Phosphate Accumulation Assay Workflow

Detailed Methodology:

  • Cell Labeling:

    • Culture CHO-NK1 cells in an inositol-free medium supplemented with [3H]-myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Stimulation:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Purification:

    • Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

    • Lyse the cells and collect the soluble fraction containing the inositol phosphates.

    • Neutralize the extracts.

    • Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification and Data Analysis:

    • Elute the inositol phosphates from the column and quantify the radioactivity in the eluates using a scintillation counter.

    • Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationships

The biological activity of this compound is highly dependent on its amino acid sequence, particularly the C-terminal region. The C-terminal pentapeptide sequence, Phe-Tyr-Gly-Leu-Met-NH2, is highly conserved among tachykinins and is crucial for receptor binding and activation.

Key findings from structure-activity relationship studies include:

  • C-terminal Amide: The C-terminal amide group is essential for activity. Deamidation significantly reduces or abolishes the biological effects.

  • Amino Acid Substitutions:

    • Modifications within the C-terminal region generally lead to a significant loss of potency.

    • The N-terminal region is more tolerant to modifications, which can influence receptor subtype selectivity and potency.[6]

  • Peptide Length: Truncation of the C-terminal amino acids results in a dramatic decrease in activity, whereas N-terminal truncations are better tolerated.

This guide provides a foundational understanding of the in vitro mechanism of action of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating tachykinin signaling and developing novel therapeutic agents targeting this pathway.

References

Physalaemin as a Tachykinin Receptor Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a valuable pharmacological tool for the study of tachykinin receptors.[1][2] Structurally and functionally analogous to the endogenous mammalian tachykinin, Substance P (SP), this compound exerts its biological effects through interaction with the family of G protein-coupled receptors (GPCRs) known as tachykinin receptors.[1] This technical guide provides a comprehensive overview of this compound's action as a tachykinin receptor agonist, presenting quantitative data on its binding affinity and functional potency, detailed experimental protocols for its characterization, and visual representations of its signaling pathways.

Tachykinin receptors are classified into three main subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[3] These receptors are preferentially activated by the endogenous ligands Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[3] However, due to the conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2) among all tachykinins, a degree of cross-reactivity exists.[3] this compound primarily exhibits a high affinity for the NK1 receptor, making it a particularly useful agonist for elucidating the physiological and pathological roles of this receptor subtype.[4][5]

Data Presentation: Quantitative Analysis of this compound's Interaction with Tachykinin Receptors

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at the three tachykinin receptor subtypes. These values have been compiled from various studies and may differ based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

LigandReceptor SubtypePreparationRadioligandKi (nM)Reference
This compoundNK1Rat Submaxillary Gland Membranes[3H]this compound2.7 (Kd)[6]
This compoundNK1Guinea Pig Pancreatic Acini125I-labeled this compound2 (Kd)[7]
This compoundNK2Mouse Bladder125I-BH Substance K175[8]
Substance PNK1Guinea Pig Pancreatic Acini125I-labeled this compound5 (Kd)[7]
EledoisinNK1Guinea Pig Pancreatic Acini125I-labeled this compound300 (Kd)[7]
LigandReceptor SubtypeAssayCell/TissueEC50Reference
This compoundNK2Calcium MobilizationCHO cells (human NK2)Less potent than NKA and NKB, more potent than SP[9]
Substance PNK15-HT Release InhibitionGuinea-Pig Small Intestine50 pM
Neurokinin ANK2Calcium MobilizationCHO cells (human NK2)N/A (Rank order: NKA > NKB > Eledoisin > this compound > SP)[9]
[β-Ala8]NKA(4-10)NK2Calcium MobilizationCHO cells (human NK2)4.83 nM[9]

Experimental Protocols

Radioligand Binding Assay: Competition Binding for NK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK1 receptor using [3H]-Substance P as the radioligand.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Radioligand: [3H]-Substance P (specific activity ~80-120 Ci/mmol).

  • Unlabeled Ligand: this compound and unlabeled Substance P.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen CHO-NK1 cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

    • Competition: 50 µL of varying concentrations of this compound.

  • Add 50 µL of [3H]-Substance P (final concentration ~0.5-1.0 nM) to all wells.

  • Add 100 µL of the cell membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Drying: Dry the filter plate under a lamp for 30-60 minutes.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay: FLIPR Assay for NK1 Receptor Activation

This protocol outlines a fluorescent imaging plate reader (FLIPR) based calcium mobilization assay to measure the functional potency (EC50) of this compound at the NK1 receptor.

Materials:

  • Cells: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Calcium-sensitive dye: Fluo-4 AM or a commercially available no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (for CHO cells): To prevent dye leakage.

  • Agonist: this compound.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the CHO-NK1 or HEK293-NK1 cells into the assay plates at a density of 20,000-50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. For CHO cells, add probenecid to the loading buffer.

    • Remove the cell culture medium and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for an additional 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Signaling Pathway of this compound at the NK1 Receptor

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Downstream Downstream Cellular Responses Ca_increase->Downstream PKC->Downstream Experimental_Workflow start Start: Characterize This compound Potency binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay start->functional_assay binding_result Determine Ki (Binding Affinity) binding_assay->binding_result calcium_assay Calcium Mobilization (FLIPR) functional_assay->calcium_assay ip_assay Inositol Phosphate Accumulation functional_assay->ip_assay functional_result Determine EC50 (Functional Potency) calcium_assay->functional_result ip_assay->functional_result end End: Pharmacological Profile of this compound binding_result->end functional_result->end

References

An In-depth Technical Guide to the Biological Functions of Physalaemin in Amphibians

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin (B1663488), a potent tachykinin peptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a significant neuromodulator and endocrine substance in amphibians. As a member of the tachykinin family, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. This technical guide provides a comprehensive overview of the biological functions of this compound in amphibians, with a focus on its physiological effects, receptor interactions, and intracellular signaling pathways. Detailed experimental protocols for studying its activity and quantitative data on its potency and binding affinity are presented to facilitate further research and drug development endeavors.

Introduction to this compound

This compound is a non-mammalian tachykinin peptide with a wide range of biological activities.[1] Structurally similar to the mammalian tachykinin Substance P (SP), this compound often exhibits a higher affinity for mammalian neurokinin receptors.[2] In amphibians, this compound plays a crucial role in regulating various physiological processes, including smooth muscle contraction, ion transport across epithelial tissues, and cardiovascular function. Its actions are mediated through the activation of specific G-protein coupled receptors (GPCRs), primarily the neurokinin-1 (NK1) receptor subtype.[3][4] The study of this compound in amphibians provides valuable insights into the evolution and function of the tachykinin signaling system.

Physiological Functions of this compound in Amphibians

The physiological effects of this compound in amphibians are diverse and tissue-specific, reflecting the widespread distribution of tachykinin receptors.

Smooth Muscle Contraction
Ion Transport Across Epithelial Tissues

One of the most well-characterized functions of this compound in amphibians is its ability to modulate ion transport across the skin. The amphibian skin is a vital organ for osmoregulation, and this compound plays a significant role in this process.[6][7]

When applied to the serosal side of isolated frog skin, this compound induces a dose-dependent increase in the short-circuit current (SCC), which is a measure of net ion transport.[3] This increase in SCC reaches its maximum effect at a concentration of 1 µM.[3] The effect is attributed to a stimulation of both sodium (Na+) absorption and chloride (Cl-) secretion.[3] Specifically, this compound activates the Na+/K+/2Cl- cotransporter at the basolateral membrane, leading to an accumulation of Cl- within the epithelial cells and its subsequent exit through apical Cl- channels.[3]

Cardiovascular Effects

In amphibians, systemic administration of this compound induces potent vasodilation, leading to a significant drop in blood pressure. This hypotensive effect is a hallmark of tachykinin action and is mediated by the relaxation of vascular smooth muscle.

Receptor Interactions and Pharmacology

This compound exerts its biological effects by binding to and activating specific tachykinin receptors. In amphibians, the primary target for this compound is a receptor pharmacologically similar to the mammalian NK1 receptor.[3]

Tachykinin Receptor Subtypes in Amphibians

While mammalian systems have well-defined NK1, NK2, and NK3 receptors, the classification in amphibians is less distinct, with receptors often being referred to as "NK1-like."[3] Pharmacological studies using selective agonists and antagonists have helped to characterize these receptors. The action of this compound on frog skin SCC, for example, is inhibited by the NK1 receptor antagonist CP 99,994, but not by the NK2 receptor antagonist SR 48,968, confirming the involvement of an NK1-like receptor.[3]

Quantitative Analysis of this compound Activity

The potency and affinity of this compound and related tachykinins have been quantified in various amphibian preparations. This data is crucial for understanding the structure-activity relationships and for the design of novel therapeutic agents.

Agonist/AntagonistPreparationParameterValueReference
This compoundFrog (Rana esculenta) SkinMaximal SCC Increase1 µM[3]
RanakininFrog (Rana ridibunda) Adrenal GlandEC50 (Inositol Phosphate Formation)~10 nM[8]
[3H]this compoundRat Brain MembranesKd3.6 nM[3]

Note: Data for amphibian receptor binding affinity of this compound is limited. The provided Kd value is from a rat brain preparation and is included for illustrative purposes.

Intracellular Signaling Pathways

The binding of this compound to its Gq-protein coupled NK1-like receptor initiates a cascade of intracellular events, leading to the ultimate physiological response.

The Phospholipase C-IP3-Calcium Pathway

The primary signaling pathway activated by this compound in amphibians involves the activation of Phospholipase C (PLC).[8][9]

  • Receptor Activation: this compound binds to the NK1-like receptor, causing a conformational change that activates the associated heterotrimeric Gq protein.

  • PLC Activation: The activated α-subunit of the Gq protein stimulates PLC.

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[13]

  • Downstream Effects: The rise in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and ion channel modulation.

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (Gq-coupled) This compound->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_downstream Downstream Ca²⁺ Effects Ca2_release->Ca2_downstream PKC_downstream Downstream PKC Effects PKC->PKC_downstream MAPK MAPK/ERK Pathway PKC->MAPK can activate Contraction Smooth Muscle Contraction Ca2_downstream->Contraction IonTransport Ion Transport Modulation Ca2_downstream->IonTransport PKC_downstream->Contraction PKC_downstream->IonTransport

Caption: this compound Signaling Pathway in Amphibian Cells.

Involvement of Other Signaling Cascades

In addition to the canonical PLC pathway, tachykinin receptor activation can also lead to the stimulation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9] This pathway is typically associated with longer-term cellular processes like gene expression and cell proliferation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound in amphibians.

Short-Circuit Current (SCC) Measurement in Frog Skin

This protocol describes the use of an Ussing chamber to measure this compound-induced changes in ion transport across isolated frog skin.[6][7][14][15][16][17]

Materials:

  • Ussing chamber system with voltage-clamp apparatus

  • Agar-salt bridges (3 M KCl in 4% agar)

  • Calomel and Ag/AgCl electrodes

  • Amphibian Ringer's solution (e.g., 112 mM NaCl, 2.5 mM KHCO3, 1 mM CaCl2, 2 mM KCl, 0.5 mM MgCl2, pH 7.8)

  • This compound stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Adult frog (e.g., Rana pipiens or Rana esculenta)

Procedure:

  • Tissue Preparation: Double-pith a frog and dissect a piece of abdominal skin. Remove the underlying muscle and connective tissue.

  • Chamber Assembly: Mount the isolated skin between the two halves of the Ussing chamber, with the epithelial side facing the mucosal chamber and the serosal side facing the serosal chamber.

  • Equilibration: Fill both chambers with an equal volume of oxygenated amphibian Ringer's solution and maintain the temperature at 25°C. Allow the tissue to equilibrate for at least 30 minutes until a stable baseline potential difference and SCC are achieved.

  • Measurement: Clamp the transepithelial potential difference to 0 mV. The current required to maintain this clamp is the short-circuit current.

  • Drug Application: Add this compound to the serosal chamber to achieve the desired final concentration.

  • Data Recording: Record the change in SCC over time until a new stable state is reached.

  • Data Analysis: Calculate the change in SCC (ΔSCC) by subtracting the baseline SCC from the peak SCC after this compound application.

Ussing_Chamber_Workflow start Start dissect Dissect Frog Skin start->dissect mount Mount Skin in Ussing Chamber dissect->mount equilibrate Equilibrate with Ringer's Solution mount->equilibrate measure_baseline Measure Baseline SCC equilibrate->measure_baseline add_this compound Add this compound to Serosal Side measure_baseline->add_this compound record_scc Record SCC Change add_this compound->record_scc analyze Analyze ΔSCC record_scc->analyze end End analyze->end

Caption: Workflow for Ussing Chamber Experiment.

Isolated Smooth Muscle Contraction Assay

This protocol outlines the procedure for measuring the contractile response of amphibian ileum to this compound in an organ bath.[2][15][17][18][19][20][21][22][23][24][25][26]

Materials:

  • Isolated organ bath system with isometric force transducer

  • Amphibian Ringer's solution

  • This compound stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Adult frog or toad

  • Surgical thread

Procedure:

  • Tissue Preparation: Euthanize the amphibian and dissect a segment of the ileum. Clean the segment by gently flushing with Ringer's solution.

  • Tissue Mounting: Suspend the ileal segment in the organ bath filled with oxygenated Ringer's solution at 30°C. Attach one end to a fixed hook and the other to the isometric force transducer using surgical thread.

  • Equilibration: Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Drug Application: Add this compound cumulatively to the organ bath to construct a dose-response curve. Allow the tissue to reach a stable contraction at each concentration before adding the next.

  • Data Recording: Record the isometric tension generated by the muscle.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC50 value.

Organ_Bath_Workflow start Start dissect Dissect Amphibian Ileum start->dissect mount Mount Ileum in Organ Bath dissect->mount equilibrate Equilibrate with Ringer's & Tension mount->equilibrate add_this compound Cumulative Addition of this compound equilibrate->add_this compound record_contraction Record Isometric Contraction add_this compound->record_contraction record_contraction->add_this compound next concentration analyze Generate Dose-Response Curve & Calculate EC50 record_contraction->analyze end End analyze->end

Caption: Workflow for Isolated Organ Bath Experiment.

Radioligand Binding Assay for Tachykinin Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for tachykinin receptors in amphibian brain tissue.[18][27][28][29][30][31][32]

Materials:

  • Radiolabeled tachykinin ligand (e.g., [3H]Substance P or [125I]Bolton-Hunter-Substance P)

  • Unlabeled this compound

  • Amphibian brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, and peptidase inhibitors)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize amphibian brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer. Determine the protein concentration.

  • Assay Setup: In a series of tubes, add a fixed amount of brain membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound. For total binding, omit unlabeled this compound. For non-specific binding, add a high concentration of unlabeled Substance P.

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibition constant) can be calculated.

Conclusion

This compound is a key tachykinin peptide in amphibians, exerting a wide array of physiological effects primarily through the activation of NK1-like receptors. Its actions on smooth muscle, epithelial ion transport, and the cardiovascular system highlight its importance in amphibian physiology. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the tachykinin system. A deeper understanding of the structure, function, and signaling of this compound and its receptors in amphibians will not only advance our knowledge of comparative endocrinology and neuroscience but may also lead to the development of novel drugs for a variety of human diseases.

References

Physiological Effects of Physalaemin on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, exerts significant physiological effects on various smooth muscle tissues. As a member of the tachykinin family, this compound shares a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂) with other tachykinins like Substance P (SP) and Neurokinin A (NKA), which is responsible for their biological activity.[1] This guide provides a comprehensive technical overview of the physiological effects of this compound on smooth muscle, with a focus on its mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action: Tachykinin Receptor Activation

This compound elicits its effects by binding to and activating specific G protein-coupled receptors (GPCRs) known as tachykinin receptors (NKRs) or neurokinin receptors.[1][2] There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3. While this compound can interact with multiple NKR subtypes, it demonstrates a preferential affinity for the NK1 receptor, the primary receptor for Substance P.[1][2] The stimulation of these receptors, particularly NK1 and NK2, is the primary mechanism through which this compound induces smooth muscle contraction.[1][3] The distribution of these receptor subtypes varies across different smooth muscle tissues, leading to tissue-specific responses to this compound.[1]

Signaling Pathways of this compound-Induced Smooth Muscle Contraction

The binding of this compound to the NK1 receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction. This process is primarily mediated by the Gq/11 family of G proteins.

Core Signaling Cascade:
  • G Protein Activation: Upon this compound binding, the NK1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G protein.[2]

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).[2]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[2][4]

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).[5][6]

  • Calcium-Calmodulin Activation and Myosin Light Chain Kinase (MLCK): The increased cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK).[7]

  • Myosin Phosphorylation and Cross-Bridge Cycling: Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin heads to interact with actin filaments, initiating cross-bridge cycling and subsequent muscle contraction.[7]

Sensitization Pathways:

Beyond the primary signaling cascade, this compound-induced contraction is also modulated by pathways that increase the sensitivity of the contractile apparatus to calcium.

  • Rho-Kinase (ROCK) Pathway: The activation of the Gq/11 pathway can also lead to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). ROCK contributes to smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating myosin light chains.[2][8] This inhibition leads to a sustained contractile state.

The following diagram illustrates the primary signaling pathway activated by this compound in smooth muscle cells.

Physalaemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Cytosolic Ca2+ SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2_cyto->PKC Activates CaM Calmodulin (CaM) Ca2_cyto->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates pMyosinLC Phosphorylated Myosin Light Chain MyosinLC->pMyosinLC Contraction Smooth Muscle Contraction pMyosinLC->Contraction Induces

This compound-induced smooth muscle contraction signaling pathway.

Quantitative Data on this compound-Induced Smooth Muscle Contraction

The contractile effect of this compound has been quantified in various isolated smooth muscle preparations. The potency (often expressed as EC50 or pD2 values) and maximal response (Emax) can vary depending on the tissue type and species.

Tissue PreparationSpeciesAgonistPotency (EC50 / pD2)Maximal Response (Emax)Reference
Ileum (longitudinal muscle)Guinea PigThis compound--[9]
Distal Colon (longitudinal muscle)MouseThis compound-Induces concentration-related contractions[10]
Muscularis Mucosae (oesophagus)Guinea PigThis compoundLess potent than Eledoisin and Substance PSimilar to Eledoisin and Substance P[11]
AortaRabbitThis compound--[12]
Gastric FundusRatThis compound--[13]

Note: Specific EC50 and Emax values for this compound are not consistently reported across all studies. The table reflects the available qualitative and comparative data. Further targeted studies would be required to establish definitive quantitative values in some tissues.

Experimental Protocols

Isolated Organ Bath for Measuring Smooth Muscle Contraction

This protocol outlines the general procedure for assessing the contractile response of an isolated smooth muscle preparation, such as a guinea pig ileum, to this compound.

Materials:

  • Isolated tissue (e.g., guinea pig ileum)

  • Organ bath system with a water jacket for temperature control (37°C)

  • Isotonic or isometric force transducer[1][14]

  • Data acquisition system[1][14]

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)[14]

  • Carbogen gas (95% O₂ / 5% CO₂)[14]

  • This compound stock solution

  • Standard contractile agonist (e.g., acetylcholine (B1216132) or histamine (B1213489) for ileum) for tissue viability check[14]

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue (e.g., a segment of the ileum).[14]

    • Clean the tissue of any adhering connective tissue and contents.[14]

    • Cut the tissue into strips of appropriate size (e.g., 2-3 cm for guinea pig ileum).[14]

  • Mounting the Tissue:

    • Tie sutures to both ends of the tissue strip.

    • Mount the tissue in the organ bath containing pre-warmed and aerated physiological salt solution.[14]

    • Attach one end of the tissue to a fixed hook in the bath and the other end to the force transducer.[14]

  • Equilibration:

    • Allow the tissue to equilibrate for a period of 30-60 minutes under a slight resting tension (e.g., 0.5-1 g).[14]

    • During equilibration, wash the tissue with fresh physiological salt solution every 15-20 minutes.

  • Viability Test:

    • Add a standard agonist (e.g., acetylcholine) to the bath to confirm the tissue's contractile viability.

    • Wash the tissue thoroughly to return to baseline.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

    • Record the contractile response for each concentration until a maximal response is achieved or the concentration range of interest has been covered.

    • Wash the tissue extensively between doses (for non-cumulative addition) or after the final dose.

  • Data Analysis:

    • Measure the amplitude of the contraction for each this compound concentration.

    • Plot the contractile response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response).

The following diagram illustrates the general workflow for an isolated organ bath experiment.

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (Dissection & Cleaning) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (30-60 min) mounting->equilibration viability_test Tissue Viability Test (Standard Agonist) equilibration->viability_test washout1 Washout viability_test->washout1 dose_response Generate Dose-Response Curve (Cumulative/Non-cumulative Doses) washout1->dose_response data_analysis Data Analysis (EC50, Emax) dose_response->data_analysis end End data_analysis->end

Workflow for an isolated organ bath experiment.
Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in cultured smooth muscle cells upon stimulation with this compound.

Materials:

  • Cultured smooth muscle cells on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm)

  • This compound solution

Procedure:

  • Cell Loading with Fura-2 AM:

    • Prepare a Fura-2 AM loading solution in HBSS. Pluronic F-127 can be added to aid in dye solubilization.

    • Incubate the cultured smooth muscle cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells with fresh HBSS to remove extracellular dye.

    • Allow for an additional 30 minutes for de-esterification of the Fura-2 AM within the cells.

  • Fluorescence Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

    • Record a baseline fluorescence ratio (340/380) for a few minutes.

  • Stimulation with this compound:

    • Add the this compound solution to the cells while continuously recording the fluorescence ratio.

    • Observe the change in the 340/380 ratio, which corresponds to the change in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

    • The change in this ratio is proportional to the change in [Ca²⁺]i.

    • Calibration can be performed using ionophores (e.g., ionomycin) in the presence of known Ca²⁺ concentrations to convert the fluorescence ratio to absolute [Ca²⁺]i values.

Conclusion

This compound is a potent tachykinin that induces contraction in a variety of smooth muscle tissues primarily through the activation of NK1 receptors and the subsequent Gq/11-PLC-IP3/DAG signaling pathway. This leads to an increase in intracellular calcium, activation of MLCK, and ultimately, smooth muscle contraction. The contractile response can be further modulated by calcium sensitization pathways involving Rho-kinase. The quantitative effects of this compound are tissue-dependent, and standardized in vitro methods such as the isolated organ bath and intracellular calcium imaging are crucial for characterizing its pharmacological profile. This guide provides a foundational understanding for researchers and professionals in drug development investigating the physiological roles of tachykinins and their potential as therapeutic targets.

References

Physalaemin and Its Relation to Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of physalaemin (B1663488) and its intricate relationship with the mammalian neuropeptide, substance P. Both are members of the tachykinin peptide family and exhibit a strong affinity for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. This document details their structural similarities, comparative pharmacology, and the signaling cascades they trigger upon receptor activation. Furthermore, it furnishes detailed experimental protocols for key assays used to characterize their biological activity and outlines workflows for G-protein coupled receptor (GPCR) functional analysis. This guide is intended to be a comprehensive resource for researchers and professionals involved in pharmacology, neuroscience, and drug development.

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is a key player in nociception, inflammation, and mood regulation.[1] this compound, a structurally similar undecapeptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, has emerged as a powerful tool for studying the tachykinin system.[2] Like substance P, this compound is a potent agonist at the NK1 receptor.[3] Understanding the nuances of their interaction with the NK1 receptor and the subsequent signaling events is crucial for the development of novel therapeutics targeting this pathway.

Structural Comparison

Both this compound and substance P are undecapeptides, but they differ in their amino acid sequences, particularly in the N-terminal region.[2] The C-terminal pentapeptide sequence is highly conserved among tachykinins and is crucial for receptor binding and activation.

Table 1: Amino Acid Sequences of this compound and Substance P

PeptideAmino Acid Sequence
This compound pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂
Substance P Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

pGlu denotes pyroglutamic acid.

Pharmacology and Receptor Interaction

This compound and substance P exert their biological effects primarily through the activation of the NK1 receptor, a class A G-protein coupled receptor.[4] While both are potent agonists, their binding affinities and potencies can vary depending on the tissue and the specific assay employed.

Quantitative Data: Binding Affinities and Potencies

The following tables summarize key quantitative data from various studies, providing a comparative pharmacological profile of this compound and substance P.

Table 2: Binding Affinities (Kd) for Tachykinin Receptors

LigandReceptor/TissueKd (nM)Reference
125I-PhysalaeminGuinea Pig Pancreatic Acini2[3]
Substance PGuinea Pig Pancreatic Acini5[3]

Table 3: Relative Potencies in Functional Assays

AssayThis compound (Relative Potency)Substance P (Relative Potency)Reference
Wheal Production (Human Skin)2.01.0[5]
Flare Production (Human Skin)-1.0[5]

Signaling Pathways

Activation of the NK1 receptor by this compound or substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These events lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and the release of inflammatory mediators.[7] Some evidence also suggests that the NK1 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8]

NK1 Receptor Signaling Pathway Diagram

NK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound / Substance P NK1R NK1 Receptor Ligand->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and substance P with the NK1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of ligands for the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Substance P or ¹²⁵I-Tyr⁸-Physalaemin)

  • Unlabeled this compound and substance P

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

  • 96-well plates

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • 50 µL of either binding buffer (for total binding), a high concentration of unlabeled ligand (e.g., 1 µM substance P, for non-specific binding), or varying concentrations of the test compound (this compound or substance P).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC₅₀, which can then be converted to a Ki value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and substance P

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Using the instrument's injector, add varying concentrations of this compound or substance P to the wells.

  • Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot the response against the log of the agonist concentration to calculate the EC₅₀ value.

Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of isolated smooth muscle tissue to this compound and substance P.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens)

  • Organ bath system with a force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

  • This compound and substance P

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ bath containing the physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a constant resting tension until a stable baseline is achieved.

  • Compound Addition: Add cumulative concentrations of this compound or substance P to the organ bath.

  • Measurement: Record the isometric contraction of the muscle tissue using the force transducer.

  • Data Analysis: Measure the amplitude of the contraction at each concentration. Plot the contractile response against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and maximum response (Emax).

Experimental and Logical Workflows

GPCR Functional Assay Workflow

GPCR_Workflow start Start: Hypothesis on Ligand-Receptor Interaction cell_culture Cell Line Selection & Culture (NK1R expressing) start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading, Membrane Prep) cell_culture->assay_prep assay_run Run Functional Assay (e.g., Ca²⁺ Mobilization, Binding) assay_prep->assay_run compound_prep Compound Preparation (this compound, Substance P) compound_prep->assay_run data_acq Data Acquisition assay_run->data_acq data_analysis Data Analysis (EC₅₀, Kᵢ, Eₘₐₓ) data_acq->data_analysis results Results Interpretation data_analysis->results conclusion Conclusion & Further Experiments results->conclusion

Caption: General Workflow for GPCR Functional Assays.

Ligand-Receptor Interaction Logic

Ligand_Logic Ligand This compound or Substance P Binding Binding Event Ligand->Binding Receptor NK1 Receptor Receptor->Binding Conformation Receptor Conformational Change Binding->Conformation Activation G-Protein Activation Conformation->Activation Signaling Downstream Signaling Cascade Activation->Signaling Response Biological Response Signaling->Response

Caption: Logical Flow of Ligand-Receptor Interaction.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the roles of substance P and the NK1 receptor in health and disease. Its potent agonistic activity, coupled with a subtly different pharmacological profile compared to substance P, allows for a more nuanced understanding of the tachykinin system. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate this important signaling pathway, paving the way for the discovery of novel therapeutic agents targeting the NK1 receptor.

References

The Role of Physalaemin in Vasodilation and Hypotension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin (B1663488), a potent tachykinin peptide, is a subject of significant interest in cardiovascular research due to its profound vasodilatory and hypotensive effects. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's actions, detailed experimental protocols for its study, and a summary of quantitative data from key research. The primary mechanism of this compound-induced vasodilation is initiated by its binding to the neurokinin 1 (NK1) receptor on endothelial cells. This interaction triggers a well-defined signaling cascade involving Gq/11 proteins, phospholipase C, and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The resulting increase in intracellular calcium concentration leads to the activation of endothelial nitric oxide synthase (eNOS), the production of nitric oxide (NO), and ultimately, smooth muscle relaxation and vasodilation. This guide serves as a comprehensive resource for professionals in pharmacology and drug development, offering a foundational understanding of this compound's cardiovascular properties and methodologies for its investigation.

Introduction

This compound is a member of the tachykinin family of neuropeptides, originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1] Like other tachykinins, such as Substance P, this compound exhibits a range of biological activities, with its effects on the cardiovascular system being particularly potent.[2] It is a powerful vasodilator, leading to a significant decrease in systemic arterial blood pressure.[1] Understanding the mechanisms through which this compound exerts these effects is crucial for elucidating fundamental principles of vascular biology and for the potential development of novel therapeutic agents targeting the tachykinin system. This guide will explore the signaling pathways, present quantitative data on its physiological effects, and provide detailed experimental methodologies relevant to the study of this compound-induced vasodilation and hypotension.

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is predominantly endothelium-dependent and is mediated through the activation of the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of this compound to the NK1 receptor on endothelial cells initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Upon ligand binding, the NK1 receptor couples to the Gq/11 family of G-proteins.[3][5] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular Ca2+ concentration is a critical step in the activation of endothelial nitric oxide synthase (eNOS). Calcium ions bind to calmodulin (CaM), and the Ca2+/CaM complex then binds to and activates eNOS.[8][9][10] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[8]

NO, a gaseous signaling molecule, rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+ levels in the smooth muscle and ultimately causing vasodilation and a drop in blood pressure.

Physalaemin_Vasodilation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates CaM Calmodulin (CaM) Ca2_release->CaM Binds to Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM eNOS_active eNOS (active) Ca_CaM->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Activated by L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes conversion of NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Hypotension PKG->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data on Cardiovascular Effects

The administration of this compound results in dose-dependent changes in several cardiovascular parameters. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of Intravenous this compound on Splanchnic Circulation in Dogs

Dose (ng/kg)Change in Superior Mesenteric Arterial Blood Flow (%)Change in Portal Venous Blood Flow (%)
0.1 - 10.0Dose-dependent increaseDose-dependent increase
577 ± 8.9 (maximal increase)70 ± 8.6 (maximal increase)

Data from a study on the effect of synthetic this compound on splanchnic circulation in dogs.[1] A dose-related decrease in systemic arterial blood pressure was also observed.[1]

Table 2: Comparative Hypotensive Effects of Tachykinins

TachykininRelative Potency for Hypotensive Effect
This compoundHigh
EledoisinHigh
Substance PModerate to High
Neurokinin ALow
Neurokinin BLow

This table provides a qualitative comparison of the hypotensive potency of various tachykinins based on multiple studies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of this compound's effects on vasodilation and hypotension. The following sections provide methodologies for both in vivo and in vitro studies.

In Vivo Measurement of this compound-Induced Hypotension in Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.

4.1.1. Animal Preparation

  • Adult male Wistar or Sprague-Dawley rats (250-300 g) are used.

  • Animals are anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally). Anesthesia depth is monitored regularly by checking pedal and corneal reflexes.

  • The trachea is cannulated to ensure a patent airway.

  • The right carotid artery is cannulated with a heparinized saline-filled polyethylene (B3416737) catheter connected to a pressure transducer for continuous measurement of arterial blood pressure.[11]

  • The left jugular vein is cannulated for intravenous administration of this compound.

  • Body temperature is maintained at 37°C using a heating pad.

4.1.2. Experimental Procedure

  • After a stabilization period of at least 20 minutes, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

  • This compound is dissolved in sterile saline to the desired concentrations.

  • A dose-response curve is generated by administering increasing doses of this compound (e.g., 10, 30, 100, and 300 ng/kg) intravenously as a bolus injection.

  • Blood pressure and heart rate are continuously recorded using a data acquisition system.

  • The peak change in MAP and HR from baseline is determined for each dose.

  • Sufficient time is allowed between doses for cardiovascular parameters to return to baseline.

InVivo_Hypotension_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period (20 min) Animal_Prep->Stabilization Baseline Record Baseline MAP & HR Stabilization->Baseline Physalaemin_Admin Administer this compound (i.v. bolus) Baseline->Physalaemin_Admin Data_Recording Continuous Data Recording (MAP & HR) Physalaemin_Admin->Data_Recording Analysis Analyze Peak Change from Baseline Data_Recording->Analysis Recovery Return to Baseline Analysis->Recovery Recovery->Physalaemin_Admin Next Dose

Caption: Workflow for in vivo measurement of hypotension.

In Vitro Measurement of this compound-Induced Vasodilation in Isolated Arteries

This protocol details the use of a wire myograph to assess the direct vasodilatory effect of this compound on isolated arterial segments.

4.2.1. Tissue Preparation

  • The thoracic aorta or mesenteric artery is carefully dissected from a euthanized rat.

  • The artery is placed in cold, oxygenated Krebs-Henseleit solution.

  • Adherent connective and adipose tissue are removed under a dissecting microscope.

  • The artery is cut into 2-3 mm rings.

4.2.2. Experimental Setup

  • Arterial rings are mounted on two small wires in a wire myograph chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[12][13]

  • The rings are stretched to their optimal resting tension and allowed to equilibrate for 60-90 minutes.

  • The viability of the rings is tested by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Endothelial integrity is assessed by pre-contracting the rings with an α-adrenergic agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

4.2.3. Experimental Procedure

  • After washing and returning to baseline tension, the arterial rings are pre-contracted with phenylephrine (B352888) to a stable plateau.

  • A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of this compound to the bath.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • To investigate the role of the endothelium and nitric oxide, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor (e.g., L-NAME).

InVitro_Vasodilation_Workflow Tissue_Prep Tissue Preparation (Artery Dissection & Ring Cutting) Mounting Mounting in Wire Myograph & Equilibration Tissue_Prep->Mounting Viability_Test Viability & Endothelium Integrity Checks Mounting->Viability_Test Pre_Contraction Pre-contraction (e.g., Phenylephrine) Viability_Test->Pre_Contraction Physalaemin_CCR Cumulative Concentration- Response to this compound Pre_Contraction->Physalaemin_CCR Data_Analysis Data Analysis (% Relaxation) Physalaemin_CCR->Data_Analysis

Caption: Workflow for in vitro measurement of vasodilation.

Conclusion

This compound is a potent vasodilator that induces hypotension through an endothelium-dependent mechanism. Its action is primarily mediated by the NK1 receptor, leading to the activation of the PLC-IP3-Ca2+ signaling pathway, which culminates in the production of nitric oxide by eNOS. The detailed understanding of this pathway and the availability of robust experimental protocols are fundamental for the continued investigation of the tachykinin system and its potential as a target for cardiovascular drug development. This technical guide provides a solid foundation for researchers and scientists to design and execute studies aimed at further elucidating the physiological and pathophysiological roles of this compound and related peptides.

References

An In-depth Technical Guide on the Core of Preliminary Studies on Physalaemin Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Preliminary Studies on Physalaemin (B1663488) Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent tachykinin peptide originally isolated from amphibian skin, is a structural and functional analogue of mammalian Substance P.[1] As a member of the tachykinin family, it exhibits a range of biological activities, primarily mediated through the neurokinin 1 (NK1) receptor. Its principal effects include potent vasodilation leading to hypotension, stimulation of exocrine glands resulting in salivation, and contraction of extravascular smooth muscle.[1] This guide provides a comprehensive overview of the foundational studies on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information is intended to serve as a core technical resource for researchers in pharmacology and drug development.

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound exerts its biological effects by binding to and activating the neurokinin 1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the NK1R predominantly initiates a signaling cascade through the Gαq subunit.

The key steps in this pathway are:

  • Receptor Binding: this compound binds to the extracellular domain of the NK1R.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq. The Gαq subunit dissociates, exchanging GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

    • DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of various downstream protein targets, culminating in cellular responses such as smooth muscle contraction, glandular secretion, and vasodilation.

Physalaemin_NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response Mediates PKC->Response Phosphorylates Targets

This compound-activated NK1 Receptor Gq signaling cascade.

Key Biological Activities & Quantitative Data

This compound's activity has been quantified across several standard bioassays. The following tables summarize the dose-response relationships and receptor binding affinities from preliminary studies.

Table 1: Smooth Muscle Contraction

This compound is a potent spasmogen for various smooth muscle preparations, particularly the guinea pig ileum. Its activity is often compared to other tachykinins like Substance P and Eledoisin.

PreparationAgonistPotency / EfficacyReference
Guinea Pig IleumThis compoundInduces potent, reversible contractions.[2][2]
Guinea Pig IleumUrotensin IIInduces contraction with a -log EC50 of 8.13 ± 0.21.[3]
Guinea Pig IleumCarbacholInduces contraction with an EC50 of 0.11 ± 0.02 µM.[4]

Note: Specific EC50 values for this compound in guinea pig ileum contraction are not consistently reported in foundational literature, but its potent activity is well-established. The provided values for other agonists offer a comparative context for potency in this standard preparation.

Table 2: Hypotensive Effects

As a powerful vasodilator, this compound causes a significant, dose-dependent decrease in arterial blood pressure.

Animal ModelAdministrationDose RangeObserved EffectReference
Rat (perfused kidney)Bolus Injection1 - 33.3 nmolDose-dependent increase in perfusion pressure (vasoconstriction in this model).[5]
RatIntravenous1 - 100 nmol/kg (Bradykinin)Dose-dependent hypotension (for comparison).[6]

Note: Quantitative data on the hypotensive effect of this compound in mmHg are sparse in the readily available literature. Studies often focus on relative potencies or effects in specific vascular beds. The effect in the perfused rat kidney is notably vasoconstrictive, contrasting with its systemic vasodilatory action.

Table 3: Receptor Binding Affinity

Binding assays quantify the affinity of this compound for the NK1 receptor.

Receptor SourceLigandAssay TypeAffinity Constant (Ki or Kd)Reference
Human NK1 ReceptorNeurokinin B (NKB)Competition BindingKi: 990 nM[7]
Rat NK1RSubstance PSaturation BindingKd: 0.05 nM (high affinity site)[8]
Rat NK1RSeptideSaturation BindingKd: 50 nM (low affinity site)[8]

Note: this compound is known to have a high affinity for the NK1 receptor, comparable to or greater than Substance P.[1] Specific Ki or Kd values from early studies are not consistently cited, but its functional agonism is a proxy for high-affinity interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary characterization of this compound activity.

Protocol: Isolated Guinea Pig Ileum Contraction Assay

This in vitro assay is a classic method for assessing the spasmogenic activity of substances on smooth muscle.

Objective: To measure the contractile response of guinea pig intestinal smooth muscle to this compound and determine its dose-response relationship.

Materials:

  • Animal: Male guinea pig.

  • Physiological Salt Solution: Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55).

  • Apparatus: Isolated organ bath (10-20 mL capacity) with temperature control (37°C) and aeration (95% O2, 5% CO2), isotonic force transducer, kymograph or data acquisition system.

  • Reagents: this compound stock solution, acetylcholine (B1216132) (positive control).

Procedure:

  • Tissue Preparation: A guinea pig is euthanized. The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing pre-warmed, aerated Tyrode's solution.

  • Mounting: A 2-3 cm portion of the ileum is cleaned of mesenteric tissue and its contents are gently flushed with Tyrode's solution. One end is tied to a tissue holder at the bottom of the organ bath, and the other end is connected to the isotonic transducer.

  • Equilibration: The tissue is submerged in the organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Dose-Response Curve Construction:

    • A cumulative or non-cumulative dose-response protocol is followed.

    • Increasing concentrations of this compound are added to the bath.

    • The contractile response (change in length or tension) is recorded until a maximal response is achieved or a plateau is observed.

    • The tissue is washed thoroughly between doses (for non-cumulative) or after the final dose to allow it to return to baseline.

  • Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. Parameters like the EC50 (concentration producing 50% of the maximal response) can be calculated.

GuineaPigIleum_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A 1. Euthanize Guinea Pig & Dissect Ileum Segment B 2. Clean & Prepare 2-3 cm Tissue Section A->B C 3. Mount Tissue in Organ Bath (37°C) B->C D 4. Apply 0.5-1.0g Tension & Connect to Transducer C->D E 5. Equilibrate for 30-60 min (Aerate with 95% O₂/5% CO₂) D->E F 6. Add Increasing Doses of this compound E->F G 7. Record Contractile Response F->G H 8. Wash Tissue to Return to Baseline G->H I 9. Plot Log[Dose] vs. Response G->I H->F Repeat for next dose J 10. Calculate EC₅₀ and Emax I->J

Workflow for the isolated guinea pig ileum contraction assay.
Protocol: In Vivo Blood Pressure Measurement in Anesthetized Rats

This in vivo protocol measures the direct effect of this compound on systemic arterial blood pressure.

Objective: To quantify the hypotensive effect of intravenously administered this compound in an anesthetized rat model.

Materials:

  • Animal: Male Sprague-Dawley or Wistar rat.

  • Anesthetic: Urethane or a similar long-acting anesthetic.

  • Surgical Equipment: Dissection kit, cannulas (e.g., PE-50 tubing), sutures.

  • Apparatus: Blood pressure transducer, amplifier, data acquisition system, infusion pump.

  • Reagents: this compound solution, heparinized saline (10-20 U/mL).

Procedure:

  • Anesthesia and Surgery: The rat is anesthetized. The trachea may be cannulated to ensure a clear airway. The left carotid artery and right jugular vein are isolated through a midline cervical incision.

  • Cannulation:

    • A cannula filled with heparinized saline is inserted into the carotid artery and secured. This cannula is connected to the blood pressure transducer to monitor arterial pressure.

    • A second cannula is inserted into the jugular vein for intravenous drug administration.

  • Stabilization: The animal is allowed to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure is established.

  • Drug Administration: A bolus injection or continuous infusion of this compound is administered via the jugular vein cannula. A range of doses is typically tested.

  • Data Recording: Mean Arterial Pressure (MAP), systolic pressure, diastolic pressure, and heart rate are continuously recorded before, during, and after drug administration until the blood pressure returns to baseline.

  • Data Analysis: The change in blood pressure from baseline (e.g., maximum fall in MAP in mmHg) is measured for each dose. A dose-response curve can be constructed to quantify the hypotensive activity.

Protocol: Radioligand Competition Binding Assay for NK1 Receptor

This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the NK1 receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line expressing NK1 receptors (e.g., CHO or HEK293 cells) or homogenized brain tissue.

  • Radioligand: A high-affinity NK1R radioligand, such as [³H]-Substance P or [¹²⁵I]-Substance P.

  • Reagents: Unlabeled this compound, unlabeled Substance P (for non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), protease inhibitors.

  • Apparatus: Microcentrifuge tubes or 96-well plates, cell harvester with glass fiber filters (pre-soaked in polyethyleneimine), scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Cells or tissue are homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in binding buffer. Protein concentration is determined.

  • Assay Setup (in triplicate):

    • Total Binding: Receptor membranes + radioligand + buffer.

    • Non-specific Binding: Receptor membranes + radioligand + a high concentration of unlabeled Substance P (e.g., 1 µM).

    • Competition: Receptor membranes + radioligand + increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated (e.g., 60 minutes at room temperature or 3 hours at 4°C) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. The filters are washed quickly with ice-cold wash buffer.

  • Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in counts per minute, CPM) is measured in a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • The percentage of specific binding is plotted against the log concentration of this compound.

    • The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from the resulting curve.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BindingAssay_Workflow cluster_prep Preparation cluster_setup Assay Setup (in 96-well plate) cluster_exp Binding & Separation cluster_analysis Quantification & Analysis A 1. Prepare Membranes from NK1R-expressing Cells/Tissue B 2. Add Membranes, Radioligand & Competitor (this compound) A->B C 3. Include Controls: Total Binding (no competitor) Non-Specific Binding (+ excess unlabeled SP) D 4. Incubate to Reach Equilibrium B->D C->D E 5. Rapid Vacuum Filtration to Separate Bound/Free Ligand D->E F 6. Wash Filters E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Calculate Specific Binding & Plot Inhibition Curve G->H I 9. Determine IC₅₀ and Calculate Ki (Cheng-Prusoff) H->I

Workflow for a radioligand competition binding assay.

References

The Interplay of Physalaemin and the Neurokinin-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily, plays a pivotal role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] Its primary endogenous ligand is Substance P (SP), an undecapeptide neuropeptide.[2] Physalaemin (B1663488), a tachykinin peptide originally isolated from the skin of the frog Physalaemus fiscalis, is a potent agonist of the NK1 receptor, exhibiting a high affinity for this receptor.[3] This technical guide provides an in-depth exploration of the interaction between this compound and the NK1 receptor, detailing the associated signaling cascades, experimental methodologies for its study, and quantitative data to facilitate further research and drug development endeavors.

Quantitative Data: Ligand-Receptor Interaction

The binding affinity and functional potency of ligands at the NK1 receptor are critical parameters in drug discovery and pharmacological research. While extensive quantitative data is available for the endogenous ligand Substance P, specific data for this compound is less prevalent in the readily available literature. The following tables summarize key quantitative parameters for Substance P, which can serve as a valuable reference point for studies involving this compound.

LigandReceptorAssay TypeKd (nM)Ki (nM)Bmax (fmol/mg protein)Cell/Tissue Type
[125I]-Substance PRat NK1RSaturation5.63--KNRK cells
AprepitantRat NK1RCompetition-0.09 (IC50)-Rat brain homogenates
Substance PHuman NK1RCompetition-1.6-CHO cells

Table 1: Binding Affinities for the Neurokinin-1 Receptor.[2][4]

LigandAssay TypeEC50 (nM)Cell/Tissue Type
Substance PInositol (B14025) Phosphate Accumulation5.1HEK293T cells expressing human NK1R
Substance PCalcium Mobilization1-9Guinea-pig ileum

Table 2: Functional Potency of Substance P at the Neurokinin-1 Receptor.[5][6]

Signaling Pathways of the Neurokinin-1 Receptor

Activation of the NK1 receptor by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the coupling to the Gq/11 family of G-proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]

Beyond the canonical Gq/11 pathway, the NK1 receptor can also couple to other G-proteins, including Gs, Gi, and G12/13, leading to the activation of a diverse array of downstream effectors.[1] These include the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the nuclear factor-kappa B (NF-κB) signaling cascade.[7] The specific signaling outcome is often cell-type dependent and can be influenced by the agonist concentration and duration of stimulation.

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NK1R NK1 Receptor This compound->NK1R Gq Gq NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ (intracellular) ER->Ca2 Release Cellular_Response Cellular Response Ca2->Cellular_Response MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activation MAPK_Cascade->Cellular_Response Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare NK1R-expressing cell membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Assay Buffer - Radioligand - Test Compound (this compound) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to reach equilibrium Setup_Assay->Incubate Filter_Wash Rapidly filter and wash to separate bound and free radioligand Incubate->Filter_Wash Count_Radioactivity Measure radioactivity with a scintillation counter Filter_Wash->Count_Radioactivity Analyze_Data Analyze data to determine IC₅₀ and Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End Logical_Relationship Tachykinin Tachykinin Peptides This compound This compound Tachykinin->this compound is a SubstanceP Substance P (Endogenous Ligand) Tachykinin->SubstanceP includes Agonist Agonist This compound->Agonist acts as an SubstanceP->Agonist acts as an NK1R Neurokinin-1 Receptor (GPCR) Signaling Initiates Downstream Signaling Cascades NK1R->Signaling Agonist->NK1R binds to and activates

References

Early Pharmacological Profile of Physalaemin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the pharmacological properties of physalaemin (B1663488), a tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. This document collates quantitative data from seminal studies, details key experimental methodologies, and illustrates the early understanding of its mechanism of action through signaling pathway and workflow diagrams.

Introduction to this compound

This compound was one of the first non-mammalian tachykinins to be discovered and characterized. Its potent pharmacological effects, particularly on smooth muscle and vascular tissue, made it a subject of intense scientific scrutiny. Early research laid the groundwork for understanding the broader family of tachykinin peptides and their receptors, which are now recognized as important mediators in numerous physiological processes, including inflammation, pain transmission, and smooth muscle contractility.[1][2][3][4][5] This guide focuses on the initial wave of research that defined its primary pharmacological actions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from early investigations into this compound's activity. These studies established its potent dose-dependent effects on various biological systems.

Table 1: Receptor Binding Affinity

This table presents data from early radioligand binding assays that characterized the interaction of this compound with its receptor, now known as the neurokinin 1 (NK1) receptor.

PreparationRadioligandKd (nM)Bmax (fmol/mg protein)Reference
Rat brain membranes[3H]this compound3.676

Kd: Dissociation constant, indicating the affinity of the ligand for the receptor. A lower Kd signifies higher affinity. Bmax: Maximum receptor density in the tissue.

Table 2: Effects on Smooth Muscle Contraction

This compound is a potent stimulator of extravascular smooth muscle. The following table details its contractile effects on a classic preparation, the isolated guinea pig ileum.

PreparationParameterValueReference
Guinea pig ileumThreshold Concentration for Contraction~100-150 pg/mL[6]
Table 3: Cardiovascular Effects

This compound exhibits significant hypotensive and vasodilatory properties. This table summarizes its effects on blood pressure and blood flow in vivo.

Animal ModelParameterDoseEffectReference
DogSuperior Mesenteric Arterial Blood Flow5 ng/kg+77 ± 8.9%[7]
DogPortal Venous Blood Flow5 ng/kg+70 ± 8.6%[7]
DogSystemic Arterial Blood Pressure0.1-10.0 ng/kgDose-related decrease[7]
HumanBlood PressureNot specifiedHypotensive effect[8]
Table 4: Sialogogic Effects

One of the notable actions of this compound is its potent stimulation of salivary secretion.

Animal ModelAgonistED50 (nmol/kg, i.v.)Reference
Atropine-pretreated RatThis compound6 (3-10)[9]
Atropine-pretreated RatSubstance P5 (3-10)[9]

ED50: The dose of a drug that produces 50% of its maximum response.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines the steps used to determine the binding affinity of this compound to its receptor in rat brain tissue.

experimental_workflow_binding_assay prep 1. Preparation of Rat Brain Membranes incubation 2. Incubation with [3H]this compound (in presence of peptidase inhibitors and cations) prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification 4. Quantification of Radioactivity (Liquid Scintillation Counting) separation->quantification analysis 5. Scatchard Analysis (to determine Kd and Bmax) quantification->analysis

Experimental workflow for radioligand binding assay.

Methodology:

  • Tissue Preparation: Rat brains are homogenized in a buffered solution (e.g., HEPES with sucrose) and centrifuged to isolate the membrane fraction.

  • Incubation: The brain membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]this compound). The incubation buffer typically contains peptidase inhibitors to prevent degradation of the peptide and cations like MnCl2, which were found to enhance binding.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then performed to calculate the dissociation constant (Kd) and the maximal receptor density (Bmax).

Isolated Guinea Pig Ileum Assay for Smooth Muscle Activity

This ex vivo protocol was a cornerstone for assessing the contractile effects of this compound and other tachykinins.[6][10]

experimental_workflow_ileum_assay prep 1. Isolation of Guinea Pig Ileum Segment mount 2. Mounting in Organ Bath (containing physiological salt solution, e.g., Tyrode's) prep->mount equilibrate 3. Equilibration under Tension mount->equilibrate administer 4. Cumulative Addition of this compound equilibrate->administer record 5. Recording of Isotonic or Isometric Contractions administer->record analysis 6. Dose-Response Curve Generation record->analysis signaling_pathway_this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Tachykinin Receptor (e.g., NK1) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Second_Messengers Second Messengers (e.g., IP3, DAG) Effector->Second_Messengers Generation Ca_Influx Increased Intracellular Ca2+ Second_Messengers->Ca_Influx Mobilization Response Cellular Response (e.g., Smooth Muscle Contraction, Salivary Secretion) Ca_Influx->Response Initiation

References

Physalaemin's Role in Ion Transport Across Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus, has garnered significant interest for its profound effects on ion transport across epithelial membranes. As a member of the tachykinin family, this compound exerts its biological functions primarily through the activation of neurokinin 1 (NK1) receptors, initiating a cascade of intracellular events that culminate in the modulation of ion channel and transporter activity. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences ion transport, with a focus on its effects on sodium and chloride ions. This document summarizes key quantitative data, details experimental methodologies for studying these phenomena, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary role in ion transport is mediated through its interaction with the G-protein coupled NK1 receptor.[1][2][3] This interaction triggers a signaling cascade that leads to the production of prostaglandins, which in turn modulate the activity of key ion transporters in the cell membrane.[1] In tissues such as frog skin, this manifests as a dose-dependent increase in the short-circuit current (SCC), indicative of a net movement of ions across the epithelium.[1] This effect is a composite of stimulated sodium (Na+) absorption and chloride (Cl-) secretion.[1]

Quantitative Data on this compound's Effects

The following table summarizes the quantitative effects of this compound and various inhibitors on the short-circuit current (SCC) in frog skin epithelium, a classic model for studying ion transport.

CompoundConcentrationEffect on SCCReference
This compound1 µMMaximal increase[1]
Bumetanide (B1668049)20 µM46% reduction of this compound-induced SCC increase[1]
Diphenylamine-2-carboxylic acid (DPC)0.1 mM48% reduction of this compound-induced SCC increase[1]
Naproxen (B1676952)Not specifiedStrong inhibition of this compound effect[1]
CP 99,994 (NK1 antagonist)Not specifiedInhibition of this compound action[1]
SR 48,968 (NK2 antagonist)Not specifiedNo effect on this compound action[1]
This compound50 ng/ml22% depression of SCC[4]

Signaling Pathways

The signaling cascade initiated by this compound binding to the NK1 receptor is pivotal to its effect on ion transport. The following diagram, rendered in DOT language, illustrates this pathway.

Physalaemin_Signaling cluster_membrane Cell Membrane cluster_ion_transport Ion Transport Modulation This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to GPCR G-protein (Gq/11) NK1R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PLA2 Phospholipase A2 (PLA2) GPCR->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Metabolized by PGE2 Prostaglandin (B15479496) E2 (PGE2) COX->PGE2 Produces ENaC Epithelial Sodium Channel (ENaC) PGE2->ENaC Modulates CFTR CFTR Chloride Channel PGE2->CFTR Modulates Na_in Na+ Influx ENaC->Na_in Cl_out Cl- Efflux CFTR->Cl_out

This compound signaling pathway leading to ion transport modulation.

Experimental Protocols

The Ussing chamber is the primary apparatus used to study the effects of this compound on ion transport across epithelial tissues like frog skin.[1][4]

Ussing Chamber Experimental Workflow

The following diagram illustrates the typical workflow for a Ussing chamber experiment designed to investigate the effects of this compound.

Ussing_Chamber_Workflow A 1. Prepare Frog Skin Epithelium B 2. Mount Skin in Ussing Chamber A->B C 3. Equilibrate with Ringer's Solution B->C D 4. Measure Baseline Short-Circuit Current (SCC) C->D E 5. Add this compound to Serosal Side D->E F 6. Record Change in SCC E->F G 7. Add Inhibitor (e.g., Bumetanide, DPC) F->G H 8. Record Subsequent Change in SCC G->H

Workflow for a Ussing chamber experiment with this compound.
Detailed Methodology for Ussing Chamber Experiment

1. Tissue Preparation:

  • Euthanize a frog (Rana pipiens or Rana esculenta) and dissect a piece of abdominal skin.

  • Gently remove the subcutaneous muscle and connective tissue.

  • Cut the skin to the appropriate size to fit the Ussing chamber aperture.

2. Ussing Chamber Setup:

  • Assemble the Ussing chamber with the two halves separated by the prepared frog skin, ensuring a tight seal.

  • Fill both the mucosal (apical) and serosal (basolateral) chambers with identical Ringer's solution. A typical amphibian Ringer's solution contains (in mM): 112 NaCl, 2.5 KHCO3, 1 CaCl2, and 2.4 glucose.

  • Maintain the temperature at 25°C and continuously bubble the solutions with 95% O2/5% CO2.

3. Electrophysiological Measurements:

  • Connect the chamber to a voltage-clamp apparatus.

  • Measure the transepithelial potential difference (PD) and the short-circuit current (SCC). The SCC is the current required to clamp the PD to 0 mV and represents the net ion transport.

  • Allow the tissue to equilibrate until a stable baseline SCC is achieved (typically 30-60 minutes).

4. Experimental Procedure:

  • Baseline: Record the stable baseline SCC.

  • This compound Application: Add this compound to the serosal bathing solution to achieve the desired final concentration (e.g., 1 µM for maximal effect).[1]

  • Record Response: Continuously record the SCC until a new stable plateau is reached. The increase in SCC reflects the stimulation of ion transport by this compound.

  • Inhibitor Studies:

    • To investigate the involvement of specific transporters, inhibitors can be added to the appropriate bathing solution.

    • For example, to test the role of the Na+/K+/2Cl- cotransporter, add bumetanide (e.g., 20 µM) to the serosal side.[1]

    • To assess the contribution of chloride channels, add a chloride channel blocker like DPC (e.g., 0.1 mM) to the mucosal side.[1]

    • To confirm the involvement of NK1 receptors, the specific antagonist CP 99,994 can be added to the serosal side prior to this compound application.[1]

    • To verify the role of prostaglandins, a cyclooxygenase inhibitor such as naproxen can be added to the serosal side.[1]

  • Data Analysis: Calculate the change in SCC in response to this compound and the percentage of inhibition by the various blockers.

Downstream Ion Transporter Modulation

The prostaglandin E2 (PGE2) produced downstream of NK1 receptor activation is known to modulate the activity of key epithelial ion channels, including the Epithelial Sodium Channel (ENaC) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

  • Epithelial Sodium Channel (ENaC): PGE2 has been shown to stimulate ENaC activity, which would contribute to the observed increase in Na+ absorption.[5][6][7] This stimulation can occur through an increase in the number of ENaC channels at the cell surface.[5] The amiloride-sensitive nature of the current in some epithelial preparations further supports the involvement of ENaC.[8][9][10]

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PGE2 is a known activator of CFTR, a chloride channel.[11][12][13] Activation of CFTR would lead to an increase in Cl- secretion, consistent with the findings that this compound stimulates chloride efflux.[1] The effect of forskolin (B1673556), a direct activator of adenylyl cyclase which increases cAMP and subsequently activates CFTR, on chloride secretion in epithelial tissues provides a parallel mechanism for CFTR-mediated Cl- transport.[14][15][16]

Conclusion

This compound plays a significant role in the regulation of ion transport across epithelial membranes by activating the NK1 receptor and initiating a signaling cascade that involves the production of prostaglandins. This ultimately leads to the modulation of key ion transporters, including ENaC and CFTR, resulting in a net increase in sodium absorption and chloride secretion. The Ussing chamber technique provides a robust experimental model to quantitatively assess these effects and dissect the underlying molecular mechanisms. A thorough understanding of this pathway is crucial for researchers in the fields of physiology, pharmacology, and drug development, as it provides insights into the fundamental processes of epithelial transport and offers potential targets for therapeutic intervention in diseases characterized by dysregulated ion transport.

References

Foundational Literature on Physalaemin and Tachykinins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the foundational literature of physalaemin (B1663488) and the broader tachykinin family of neuropeptides. It provides a detailed overview of their discovery, structure, function, and the experimental methodologies used to characterize them. This document is designed to be a practical tool for researchers, scientists, and professionals involved in drug development, offering clearly structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound and the Tachykinin Family

The tachykinin family represents one of the most extensively studied groups of neuropeptides, playing crucial roles in a myriad of physiological and pathological processes.[1] The family is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[2] This conserved region is critical for their biological activity.[2]

This compound , an undecapeptide isolated from the skin of the South American frog Physalaemus fuscumaculatus, was one of the first tachykinins to be structurally characterized, with its sequence elucidated in 1964.[3][4] Its discovery and characterization were pivotal in the early understanding of this peptide family.

The most prominent mammalian tachykinins include Substance P (SP) , Neurokinin A (NKA) , and Neurokinin B (NKB) .[5] Substance P, the first tachykinin to be discovered in 1931 by von Euler and Gaddum from equine brain and gut extracts, is considered the prototype of this family.[6][7] NKA and NKB were later isolated and found to have distinct but overlapping biological activities.[8]

Tachykinins exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[9] These receptors exhibit preferential, though not exclusive, binding affinities for the different tachykinins.[10]

Structure and Function of Key Tachykinins

The tachykinin family's diverse biological functions are a direct result of their unique structural features and their interactions with specific receptors.

This compound:

  • Sequence: pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2[3]

  • Function: Like other tachykinins, this compound is a potent vasodilator, hypotensive agent, and secretagogue, stimulating salivary secretion.[3][11] It exhibits a high affinity for the mammalian NK1 receptor.[3]

Substance P (SP):

  • Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[6]

  • Function: SP is the preferred endogenous ligand for the NK1 receptor.[4] It is widely distributed in the central and peripheral nervous systems and is implicated in pain transmission, inflammation, and smooth muscle contraction.[6][10]

Neurokinin A (NKA):

  • Sequence: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[12]

  • Function: NKA is the preferential ligand for the NK2 receptor.[4] It is involved in various physiological processes, including bronchoconstriction and regulation of the cardiovascular system.[5][12]

Neurokinin B (NKB):

  • Sequence: Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2[13]

  • Function: NKB shows the highest affinity for the NK3 receptor.[4] It plays a significant role in the central nervous system, particularly in the regulation of reproductive functions.[13]

Eledoisin (B1671165):

  • Sequence: pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2[14]

  • Function: Isolated from the salivary glands of the mollusk Eledone moschata, eledoisin is a potent hypotensive agent and was instrumental in early structure-activity relationship studies of tachykinins.[14][15]

Tachykinin Receptors and Signaling Pathways

Tachykinin receptors are members of the rhodopsin-like family of GPCRs.[16] Upon ligand binding, these receptors undergo a conformational change that facilitates the activation of intracellular G-proteins, primarily of the Gq/11 family.[4] This activation initiates a canonical signaling cascade that is central to the diverse physiological effects of tachykinins.

The primary signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[10] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a wide array of downstream cellular responses, including smooth muscle contraction, neuronal excitation, and secretion.[2]

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., this compound, SP) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Phosphorylates Targets

Tachykinin Receptor Signaling Pathway.

Quantitative Data on Tachykinin-Receptor Interactions

The following tables summarize key quantitative data for the interaction of various tachykinins and their antagonists with the NK1, NK2, and NK3 receptors. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and IC50 Values of Tachykinin Agonists and Antagonists

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference(s)
Substance PNK1HumanRadioligand Binding0.240.55[5]
AprepitantNK1HumanRadioligand Binding-0.1-0.2[17]
L-731735NK1HumanRadioligand Binding--[18]
Tetracoumaroyl spermineNK1HumanRadioligand Binding3.3-
Takeda AntagonistNK1HumanRadioligand Binding-0.092[2]
Takeda AntagonistNK2HumanRadioligand Binding-0.79[2]
Takeda AntagonistNK3HumanRadioligand Binding-330[2]
Bayer AntagonistNK1HumanRadioligand Binding0.240.55[5]
Bayer AntagonistNK3HumanRadioligand Binding1323[5]

Table 2: Functional Potencies (EC50) of Tachykinin Agonists

AgonistReceptorAssay TypeCell Line/TissueEC50 (nM)Reference(s)
Substance PNK1Inositol Phosphate (B84403) AccumulationNeonatal Rat Spinal Neurons3.6[19]
Neurokinin ANK1Inositol Phosphate AccumulationNeonatal Rat Spinal Neurons5.7[19]
Neurokinin BNK1Inositol Phosphate AccumulationNeonatal Rat Spinal Neurons21.3[19]
Substance PNK1Calcium MobilizationKNRK cells0.66[6]
Neurokinin BNeuronal ReceptorSmooth Muscle ContractionGuinea Pig Ileum1[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational literature on this compound and tachykinins.

Solid-Phase Peptide Synthesis (SPPS) of Tachykinins

This protocol outlines the general steps for the synthesis of tachykinin peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage 5. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Precipitation 6. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Characterization 8. Characterization (Mass Spectrometry, HPLC) Purification->Characterization End End: Lyophilized Peptide Characterization->End

Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Solid-phase synthesis resin (e.g., Wang resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Subsequent Amino Acid Couplings: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthetic peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[21][22]

Radioligand Binding Assay for Tachykinin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific tachykinin receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep 1. Membrane Preparation (Cells expressing receptor) Start->Membrane_Prep Assay_Setup 2. Assay Setup in 96-well Plate - Membranes - Radioligand - Test Compound (or buffer) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Washing (Removes non-specific binding) Filtration->Washing Radioactivity_Measurement 6. Radioactivity Measurement (Scintillation Counting) Washing->Radioactivity_Measurement Data_Analysis 7. Data Analysis (IC50 and Ki determination) Radioactivity_Measurement->Data_Analysis End End: Affinity Data Data_Analysis->End

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the tachykinin receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled tachykinin ligand (e.g., [³H]Substance P or ¹²⁵I-Bolton Hunter Substance P)

  • Unlabeled test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[18]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[18]

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target tachykinin receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and the Ki value (the inhibition constant) using the Cheng-Prusoff equation.[18]

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to tachykinin receptor activation using a fluorescent calcium indicator like Fura-2 AM.

Calcium_Mobilization_Assay_Workflow Start Start: Cell Seeding Dye_Loading 1. Cell Loading with Fura-2 AM Start->Dye_Loading Washing 2. Washing to remove excess dye Dye_Loading->Washing Baseline_Measurement 3. Baseline Fluorescence Measurement (Excitation at 340 nm and 380 nm) Washing->Baseline_Measurement Agonist_Addition 4. Addition of Tachykinin Agonist Baseline_Measurement->Agonist_Addition Fluorescence_Recording 5. Continuous Fluorescence Recording Agonist_Addition->Fluorescence_Recording Data_Analysis 6. Data Analysis (Ratio of 340/380 nm fluorescence, EC50 determination) Fluorescence_Recording->Data_Analysis End End: Agonist Potency Data Data_Analysis->End

Calcium Mobilization Assay Workflow.

Materials:

  • Cells expressing the tachykinin receptor of interest

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Fluorescence plate reader or microscope with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding: Seed cells expressing the target receptor in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with Fura-2 AM in the presence of Pluronic F-127 to aid in dye solubilization. Incubate at 37°C for a specified time (e.g., 45-60 minutes).[3]

  • Washing: Wash the cells with assay buffer to remove extracellular Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence by exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.

  • Agonist Addition: Add varying concentrations of the tachykinin agonist to the wells.

  • Fluorescence Recording: Immediately and continuously record the fluorescence at both excitation wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. Plot the change in this ratio against the logarithm of the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[23]

Inositol Phosphate (IP) Accumulation Assay

This protocol describes a method to measure the accumulation of inositol phosphates, a direct downstream product of PLC activation, following tachykinin receptor stimulation.

Materials:

  • Cells expressing the tachykinin receptor of interest

  • [³H]myo-inositol

  • Lithium chloride (LiCl)

  • Tachykinin agonists

  • Cell lysis buffer

  • Anion exchange chromatography columns

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Labeling: Label the cells by incubating them overnight with [³H]myo-inositol, which is incorporated into the membrane phosphoinositides.[6]

  • Pre-incubation with LiCl: Pre-incubate the cells with LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.[6]

  • Agonist Stimulation: Stimulate the cells with varying concentrations of a tachykinin agonist for a defined period.

  • Cell Lysis and IP Extraction: Terminate the reaction and lyse the cells. Extract the inositol phosphates.

  • IP Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion exchange chromatography.

  • Radioactivity Measurement: Measure the radioactivity of the eluted fractions using a scintillation counter.

  • Data Analysis: Plot the total [³H]inositol phosphate accumulation against the logarithm of the agonist concentration to determine the EC50 value.[24]

Smooth Muscle Contraction Assay

This protocol describes a classic bioassay to measure the contractile response of isolated smooth muscle tissue, such as the guinea pig ileum, to tachykinins.

Materials:

  • Guinea pig ileum segment

  • Organ bath with a force transducer

  • Krebs-bicarbonate solution

  • Tachykinin agonists

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-bicarbonate solution at 37°C.[13]

  • Equilibration: Allow the tissue to equilibrate under a constant resting tension.

  • Agonist Addition: Add cumulative concentrations of the tachykinin agonist to the organ bath.

  • Contraction Measurement: Record the isometric contraction of the smooth muscle using a force transducer connected to a data acquisition system.

  • Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The foundational literature on this compound and tachykinins has laid a robust groundwork for our current understanding of neuropeptide signaling and its physiological implications. The discovery of these peptides and their receptors has opened up numerous avenues for research and drug development, particularly in the areas of pain, inflammation, and neurogenic disorders. The experimental protocols detailed in this guide represent the cornerstone techniques that have enabled the characterization of this important peptide family. As research continues, a deeper understanding of the intricate roles of this compound and other tachykinins will undoubtedly lead to the development of novel therapeutic interventions targeting their signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Physalaemin in In Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. As a member of the tachykinin family, it shares structural and functional similarities with mammalian tachykinins such as Substance P (SP) and Neurokinin A (NKA). This compound exerts its biological effects primarily through the activation of neurokinin receptors (NKRs), which are G-protein coupled receptors (GPCRs). Its high affinity for these receptors makes it a valuable pharmacological tool for investigating smooth muscle physiology and pathophysiology.

These application notes provide a comprehensive overview of the use of this compound in in vitro smooth muscle contraction assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound induces smooth muscle contraction by activating tachykinin receptors, predominantly the NK1 and NK2 subtypes, which are expressed on the surface of smooth muscle cells. The binding of this compound to these receptors initiates a well-defined signaling cascade.

The stimulation of tachykinin receptors leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels[1]. This process involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NK_Receptor [label="Tachykinin Receptor\n(NK1/NK2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq/11 Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=point, width=0.1, height=0.1]; Ca_cytosol [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MLCK_inactive [label="MLCK (inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MLCK_active [label="MLCK (active)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Myosin_LC [label="Myosin Light Chain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Myosin_LC_P [label="Phosphorylated\nMyosin Light Chain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> NK_Receptor [label="Binds to"]; NK_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to receptor on"]; SR -> Ca_release; Ca_release -> Ca_cytosol [style=invis]; Ca_cytosol -> Calmodulin [label="Binds to"]; Calmodulin -> MLCK_inactive [label="Activates"]; MLCK_inactive -> MLCK_active; MLCK_active -> Myosin_LC [label="Phosphorylates"]; Myosin_LC -> Myosin_LC_P; Myosin_LC_P -> Contraction [label="Leads to"]; } END_DOT this compound Signaling Pathway in Smooth Muscle.

Data Presentation

Quantitative data from in vitro smooth muscle contraction assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize dose-response data for tachykinin receptor agonists. Due to the limited availability of comprehensive public data for this compound across various tissues, data for the related tachykinin, Substance P, is included for comparative purposes.

Table 1: Comparative Potency (EC50) of Tachykinins on Various Smooth Muscle Preparations

AgonistTissueSpeciesEC50 (nM)Reference
Substance PDuodenum (longitudinal)Rabbit40[2]
Substance PDuodenum (circular)Rabbit160[2]
Substance PJejunum (longitudinal)Rabbit120[2]
Substance PJejunum (circular)Rabbit200[2]
Substance PIleum (longitudinal)Rabbit80[2]
Substance PIleum (circular)Rabbit200[2]
This compoundGuinea Pig IleumGuinea PigData not readily available
This compoundRat Vas DeferensRatData not readily available
This compoundRabbit JejunumRabbitData not readily available

Table 2: Maximal Contractile Response (Emax) to Tachykinins

AgonistTissueSpeciesEmax (% of KCl max)Reference
Substance PGuinea Pig IleumGuinea PigData not readily available
This compoundVariousVariousData not readily available

Note: Researchers are encouraged to determine the maximal response relative to a standard depolarizing agent like potassium chloride (KCl) for normalization.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vitro smooth muscle contraction assay using an isolated organ bath system. This is a widely accepted and robust method for studying the effects of pharmacological agents like this compound on smooth muscle contractility.

Protocol 1: Isolated Tissue Preparation (Guinea Pig Ileum Example)
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a guinea pig (250-350 g) following approved institutional guidelines.

    • Perform a midline abdominal incision to expose the peritoneal cavity.

    • Locate the ileocecal junction and carefully dissect a 10-15 cm segment of the ileum.

    • Place the isolated ileum in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-bicarbonate or Tyrode's solution).

    • Gently flush the lumen of the ileum with the physiological salt solution to remove its contents.

  • Tissue Mounting:

    • Cut the ileum into segments of 2-3 cm in length.

    • Tie one end of a segment to a fixed tissue holder and the other end to an isometric force transducer using surgical silk or cotton thread.

    • Mount the tissue in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.

Protocol 2: In Vitro Smooth Muscle Contraction Assay
  • Equilibration:

    • Apply an initial resting tension of 0.5-1.0 g to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh physiological salt solution every 15 minutes.

  • Viability Check:

    • After equilibration, challenge the tissue with a submaximal concentration of a standard contractile agent (e.g., 60 mM KCl or 1 µM acetylcholine) to ensure tissue viability and responsiveness.

    • Wash the tissue extensively to return to the baseline tension.

  • Cumulative Concentration-Response Curve for this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or a suitable buffer).

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the contractile force generated at each concentration using a data acquisition system.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

    • Plot the percentage of maximal response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response) from the dose-response curve using non-linear regression analysis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; euthanasia [label="Animal Euthanasia\n& Tissue Dissection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mounting [label="Tissue Mounting\nin Organ Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibration [label="Equilibration\n(60 min, 37°C, 95% O₂/5% CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Viability Check\n(e.g., KCl)", fillcolor="#FBBC05", fontcolor="#202124"]; washout [label="Washout to Baseline", fillcolor="#F1F3F4", fontcolor="#202124"]; crc [label="Cumulative Concentration-\nResponse Curve (this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_acq [label="Data Acquisition\n(Force Transducer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(EC₅₀, Emax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> euthanasia; euthanasia -> mounting; mounting -> equilibration; equilibration -> viability; viability -> washout; washout -> crc; crc -> data_acq; data_acq -> analysis; analysis -> end; } END_DOT Experimental Workflow for In Vitro Contraction Assay.

Solutions and Reagents

  • Physiological Salt Solutions:

    • Krebs-bicarbonate solution (mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

    • Tyrode's solution (mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5.

  • Gases: 95% O2 / 5% CO2 gas mixture.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in sterile distilled water or a suitable buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Standard Contractile Agent: Potassium Chloride (KCl) or Acetylcholine (ACh).

Troubleshooting

IssuePossible CauseSolution
No response or weak response to this compound Degraded this compoundUse a fresh aliquot of this compound stock solution.
Poor tissue viabilityEnsure proper dissection and handling of the tissue. Maintain optimal temperature and oxygenation in the organ bath.
Receptor desensitizationAllow sufficient time for washout between drug additions.
High baseline variability Spontaneous contractionsAllow for a longer equilibration period. For some tissues like the rat uterus, using a modified physiological solution with low calcium and at a lower temperature (e.g., 29°C) can reduce spontaneous activity[1][3].
Temperature fluctuationsEnsure the organ bath temperature is stable.
Inconsistent results Inaccurate drug concentrationsCalibrate pipettes and perform serial dilutions carefully.
Variation between tissuesUse tissues from animals of the same age, sex, and strain. Normalize data to a maximal response.

Conclusion

This compound is a valuable tool for studying tachykinin-mediated smooth muscle contraction. The protocols and guidelines presented here provide a robust framework for conducting reproducible and informative in vitro experiments. By carefully controlling experimental conditions and adhering to standardized procedures, researchers can effectively utilize this compound to investigate the intricate mechanisms of smooth muscle function and to screen potential therapeutic agents targeting the tachykinin system.

References

Application Notes and Protocols for Physalaemin Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent tachykinin peptide, originally isolated from the skin of the South American frog Physalaemus fuscumaculatus. As a member of the tachykinin family, it shares structural and functional similarities with mammalian tachykinins like Substance P and Neurokinin A. These peptides are involved in a variety of physiological processes, including smooth muscle contraction, vasodilation, and nociception. The ability to accurately quantify this compound and related peptides in biological samples is crucial for research in pharmacology, physiology, and drug development.

Radioimmunoassay (RIA) is a highly sensitive and specific technique used for the quantitative determination of antigens, such as peptides, hormones, and drugs, in biological fluids.[1][2][3][4] This method is based on the principle of competitive binding, where a radiolabeled antigen (tracer) and an unlabeled antigen (from a standard or sample) compete for a limited number of binding sites on a specific antibody.[1][2] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.[2][3]

These application notes provide a detailed protocol for a competitive binding RIA for this compound, intended to guide researchers in setting up and performing this assay.

Principle of the Assay

The this compound RIA is a competitive immunoassay.[1][2] A known quantity of radiolabeled this compound (e.g., ¹²⁵I-physalaemin) is incubated with a specific anti-physalaemin antibody. In the presence of unlabeled this compound (from standards or unknown samples), the binding of the radiolabeled this compound to the antibody is inhibited in a dose-dependent manner. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is then measured using a gamma counter. By comparing the radioactivity of the unknown samples to a standard curve generated with known concentrations of this compound, the concentration of the peptide in the samples can be accurately determined.[2][3]

Required Materials and Reagents

The following is a general list of materials and reagents required. Specific details may vary based on the source of the antibody and tracer.

Category Item Notes
Reagents Anti-Physalaemin AntibodyTypically raised in rabbits. The optimal dilution needs to be determined.
¹²⁵I-labeled this compound (Tracer)High purity is essential. Specific activity should be known.[1]
This compound StandardFor preparation of the standard curve.
Assay Buffere.g., 50 mM Phosphate (B84403) buffer, pH 7.4, containing 0.9% NaCl, 0.05% Sodium Azide, and 0.3% BSA.[1]
Precipitating Reagente.g., Second antibody (goat anti-rabbit IgG) with carrier serum (Normal Rabbit Serum), or Polyethylene Glycol (PEG) solution.[1]
Scintillation Fluid (if using ³H)
Supplies & Equipment Polypropylene (B1209903) Test TubesTo minimize non-specific binding.[1]
Pipettors and tipsCalibrated for accuracy.
Vortex Mixer
Refrigerated CentrifugeCapable of 1000-2000 x g.[1]
Gamma CounterFor measuring ¹²⁵I radioactivity.
Test Tube Racks

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of 50 mM phosphate buffer with 0.9% NaCl and 0.05% sodium azide. On the day of the assay, add 0.3% Bovine Serum Albumin (BSA) to the required volume to minimize non-specific binding.[1]

  • This compound Standards: Prepare a stock solution of this compound standard. On the day of the assay, perform serial dilutions in assay buffer to create a standard curve. The concentration range should be appropriate for the expected sample concentrations.[1]

  • Anti-Physalaemin Antibody: Reconstitute and dilute the antibody in assay buffer to the optimal working concentration. This is determined by titration to achieve 30-60% binding of the tracer in the absence of unlabeled antigen (B₀).[1]

  • ¹²⁵I-Physalaemin (Tracer): Dilute the tracer in assay buffer to a concentration that provides a sufficient signal (e.g., 8,000-10,000 counts per minute per 100 µL).[5]

  • Precipitating Reagent: If using a second antibody, prepare a solution containing the appropriate concentrations of goat anti-rabbit IgG and normal rabbit serum in assay buffer. If using PEG, prepare a solution of 16% PEG 6000 in buffer.[1]

Assay Procedure
  • Tube Setup: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.

  • Reagent Addition:

    • Add assay buffer to the NSB and B₀ tubes.

    • Add the appropriate concentration of this compound standard to the standard tubes.

    • Add the unknown samples to the sample tubes.

    • Add the diluted anti-physalaemin antibody to all tubes except the TC and NSB tubes.

    • Add the diluted ¹²⁵I-physalaemin tracer to all tubes.

    • Vortex all tubes gently.

  • Incubation: Incubate the tubes for 16-24 hours at 2-8°C.[1]

  • Separation of Bound and Free Antigen:

    • Add the precipitating reagent (e.g., cold second antibody solution) to all tubes except the TC tubes.

    • Vortex gently and incubate for an additional period (e.g., 20-30 minutes at 2-8°C) to allow for precipitation of the antibody-antigen complexes.[1]

    • Centrifuge the tubes at 1000-2000 x g for 30 minutes at 2-8°C.[1]

  • Measurement of Radioactivity:

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

    • Measure the radioactivity in the pellet of each tube using a gamma counter.

Data Analysis
  • Calculate Average Counts: Average the counts per minute (CPM) for each set of duplicate tubes.

  • Calculate Net Counts: Subtract the average CPM of the NSB tubes from the average CPM of all other tubes (except TC).

  • Calculate Percent Bound (%B/B₀):

    • %B/B₀ = (Net CPM of Standard or Sample / Net CPM of B₀) x 100

  • Generate Standard Curve: Plot the %B/B₀ for each standard as a function of the this compound concentration on a semi-logarithmic graph.

  • Determine Sample Concentrations: Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.[2]

Quantitative Data Summary

The following tables provide a template for organizing the quantitative data for a this compound RIA. The exact values will need to be determined empirically for each specific assay.

Table 1: Reagent Concentrations and Volumes

ReagentConcentrationVolume per Tube
Assay BufferAs requiredAs required
This compound Standardse.g., 1-1000 pg/mL100 µL
Unknown SamplesVariable100 µL
Anti-Physalaemin AntibodyTiter-dependent100 µL
¹²⁵I-Physalaemin (Tracer)~10,000 CPM/100 µL100 µL
Precipitating ReagentAs required1 mL

Table 2: Incubation Parameters

StepTemperatureDuration
Primary Incubation2-8°C16-24 hours
Secondary Incubation (Precipitation)2-8°C20-30 minutes

Table 3: Centrifugation Parameters

ParameterValue
Speed1000-2000 x g
Temperature2-8°C
Duration30 minutes

Visualizations

This compound RIA Workflow

RIA_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Reagents Prepare Reagents (Standards, Antibody, Tracer) Mix Mix Reagents and Samples in Tubes Reagents->Mix Samples Prepare Samples Samples->Mix Incubate Incubate (16-24h, 4°C) Mix->Incubate Precipitate Add Precipitating Reagent Incubate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Separate Separate Bound and Free Centrifuge->Separate Count Count Radioactivity Separate->Count Analyze Analyze Data (Standard Curve) Count->Analyze

Caption: Workflow diagram of the this compound Radioimmunoassay.

Competitive Binding Principle in this compound RIA

Competitive_Binding cluster_low_this compound Low Unlabeled this compound cluster_high_this compound High Unlabeled this compound Antibody1 Antibody Complex1 High Radioactivity Antibody1->Complex1 High Binding Tracer1 ¹²⁵I-Physalaemin Tracer1->Complex1 Antibody2 Antibody Complex2 Low Radioactivity Antibody2->Complex2 Low Binding Tracer2 ¹²⁵I-Physalaemin Tracer2->Complex2 Unlabeled This compound Unlabeled->Antibody2 Competes

Caption: Principle of competitive binding in this compound RIA.

References

Physalaemin in Electrophysiology: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the application of physalaemin (B1663488) in electrophysiology studies. This compound, a potent tachykinin peptide, is a valuable tool for investigating the function of tachykinin receptors and their downstream signaling pathways, which play crucial roles in neuronal excitability, pain perception, and smooth muscle contraction.

This compound, originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a member of the tachykinin family of neuropeptides. These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is responsible for their biological activity.[1] this compound primarily exerts its effects through the activation of tachykinin receptors, which are G-protein coupled receptors (GPCRs).[1]

Mechanism of Action and Electrophysiological Effects

The binding of this compound to tachykinin receptors, predominantly the NK1 receptor, initiates a downstream signaling cascade.[1] This process involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

In the context of electrophysiology, the activation of this pathway leads to the modulation of various ion channels, ultimately altering the electrical properties of the cell. A primary effect of tachykinin receptor activation in neurons and other excitable cells is membrane depolarization.[2][3] This depolarization is often mediated by the opening of nonselective cation channels, allowing an influx of positively charged ions.[2][3] The resulting depolarization can increase neuronal excitability, leading to an increased firing rate of action potentials.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in various experimental models. It is important to note that specific electrophysiological data, such as EC50 values for ion channel modulation and precise changes in firing frequency, are not extensively available in the public domain for this compound itself. The data presented here are derived from binding assays and functional studies on related tachykinins or broader cellular responses.

ParameterValueCell Type/TissueCommentsReference
Binding Affinity (Kd) 2 nMGuinea pig pancreatic acinar cellsThis value represents the concentration of this compound required for half-maximal inhibition of a radiolabeled tracer, indicating its high affinity for tachykinin receptors in this tissue.[4]
Maximal Effective Concentration 1 µMFrog skinThis concentration of this compound produced the maximal increase in the short-circuit current, indicating a potent effect on ion transport.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of this compound to a tachykinin receptor.

physalaemin_signaling This compound This compound TachykininReceptor Tachykinin Receptor (GPCR) This compound->TachykininReceptor Binds to G_protein Gq/11 Protein TachykininReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation IonChannel Nonselective Cation Channel Ca_release->IonChannel Modulates PKC_activation->IonChannel Modulates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to IncreasedExcitability Increased Neuronal Excitability Depolarization->IncreasedExcitability

This compound signaling pathway.

Experimental Protocols

The following protocols provide a general framework for investigating the electrophysiological effects of this compound using the whole-cell patch-clamp technique. These should be adapted based on the specific cell type and experimental question.

Whole-Cell Patch-Clamp Recording of Neuronal Activity

This protocol is designed to measure changes in membrane potential and firing frequency in cultured neurons or acute brain slices in response to this compound application.

Materials:

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: 1 mM in sterile water, stored at -20°C. Working solutions are prepared fresh in external solution.

  • Patch pipettes (3-7 MΩ resistance).

  • Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

  • Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices. Place the preparation in the recording chamber and perfuse with aCSF at a constant rate.

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Cell Targeting: Under visual guidance, approach a target neuron with the patch pipette.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity for a stable baseline period (5-10 minutes).

  • This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Data Acquisition: Record changes in membrane potential and firing frequency during and after this compound application.

  • Washout: Perfuse the chamber with aCSF to wash out the this compound and observe for recovery.

  • Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential (mV) and firing frequency (Hz).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment investigating the effects of this compound.

patch_clamp_workflow Start Start PrepareCells Prepare Cells (Neurons or Slices) Start->PrepareCells Setup Setup Patch-Clamp Rig PrepareCells->Setup PullPipette Pull & Fill Pipette Setup->PullPipette TargetCell Target Neuron PullPipette->TargetCell GigaSeal Form Giga-seal TargetCell->GigaSeal WholeCell Establish Whole-Cell GigaSeal->WholeCell Baseline Record Baseline Activity WholeCell->Baseline Applythis compound Apply this compound Baseline->Applythis compound RecordResponse Record Electrophysiological Response Applythis compound->RecordResponse Washout Washout RecordResponse->Washout RecordRecovery Record Recovery Washout->RecordRecovery Analyze Analyze Data RecordRecovery->Analyze End End Analyze->End logical_relationship Binding This compound binds to Tachykinin Receptor Activation Gq/11 Protein Activation Binding->Activation Signaling PLC Activation & IP3/DAG Production Activation->Signaling Calcium Intracellular Ca2+ Increase Signaling->Calcium ChannelModulation Modulation of Ion Channels Calcium->ChannelModulation Depolarization Membrane Depolarization ChannelModulation->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability Response Physiological Response Excitability->Response

References

Unraveling Tachykinin Signaling: Application Notes and Protocols for Studying Physalaemin-Induced Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced Biochemical Assays Inc. today released detailed application notes and protocols to support researchers, scientists, and drug development professionals in the study of physalaemin-induced signaling pathways. These resources provide comprehensive methodologies for key experiments, quantitative data presentation, and visual diagrams to facilitate a deeper understanding of tachykinin receptor activation and its downstream effects.

This compound (B1663488), a potent tachykinin peptide, is a valuable tool for investigating the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) implicated in numerous physiological and pathological processes, including pain, inflammation, and smooth muscle contraction.[1] The following application notes provide a detailed overview of the primary signaling cascade initiated by this compound and the experimental approaches to dissect its components.

This compound-Induced Signaling Cascade

This compound preferentially binds to and activates the NK1 receptor, a member of the tachykinin receptor family.[1] The NK1 receptor is primarily coupled to the Gq/11 family of G proteins.[2][3] Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] This rapid increase in cytosolic Ca2+ concentration is a hallmark of NK1 receptor activation and a key event in downstream signaling. Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][5]

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response MAPK_cascade MAPK Cascade (Raf/MEK) PKC->MAPK_cascade Activates ERK ERK1/2 Phosphorylation MAPK_cascade->ERK ERK->Cellular_Response

Caption: this compound-induced NK1 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and other tachykinin receptor agonists in various functional assays. This data is essential for comparing the potency and efficacy of different compounds and for characterizing their pharmacological profiles.

Table 1: Calcium Mobilization Assay

AgonistReceptorCell LineAssay FormatEC50 (nM)Reference
This compound NK2CHO (human)Fluorescence>1000[7]
Substance PNK1CHO (human)Aequorin Luminescence1.2[8]
Neurokinin ANK2CHO (human)Fluorescence4.83[7]

Note: this compound shows much lower potency at the NK2 receptor compared to its primary target, the NK1 receptor. Specific EC50 values for this compound at the NK1 receptor in calcium mobilization assays require further investigation from targeted studies.

Table 2: Inositol Phosphate (B84403) (IP1) Accumulation Assay

AgonistReceptorCell LineAssay FormatEC50 (nM)Reference
This compound NK1Murine Mast CellHistamine (B1213489) Release*<1000[9]
[Sar9,Met(O2)11]SPNK1Human BronchiIP level increase-[10]
Substance PNK1HEK293HTRF~1[1]

*Histamine release is a downstream consequence of IP3-mediated calcium mobilization in mast cells.

Table 3: ERK1/2 Phosphorylation Assay

AgonistReceptorCell LineAssay FormatEC50 (nM)Reference
This compound ---Data not readily available-
Substance PNK1AstrocytomaWestern BlotNot specified[4]
Dopamine (D2R)D2CHOWestern Blot~10[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to reliably study this compound-induced signaling.

Protocol 1: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent plate reader.

Calcium_Mobilization_Workflow Start Start Cell_Culture 1. Seed CHO-NK1 cells in 96-well plate Start->Cell_Culture Dye_Loading 2. Load cells with Fluo-4 AM dye Cell_Culture->Dye_Loading Incubation1 3. Incubate at 37°C Dye_Loading->Incubation1 Compound_Addition 4. Add this compound (or other agonists) Incubation1->Compound_Addition Measurement 5. Measure fluorescence (kinetic read) Compound_Addition->Measurement Data_Analysis 6. Analyze data (EC50 calculation) Measurement->Data_Analysis End End Data_Analysis->End IP1_Assay_Workflow Start Start Cell_Culture 1. Seed CHO-NK1 cells in 384-well plate Start->Cell_Culture Stimulation 2. Stimulate with this compound in the presence of LiCl Cell_Culture->Stimulation Lysis 3. Lyse cells Stimulation->Lysis Detection 4. Add HTRF reagents (IP1-d2 and anti-IP1-cryptate) Lysis->Detection Incubation 5. Incubate at room temperature Detection->Incubation Measurement 6. Read HTRF signal Incubation->Measurement Data_Analysis 7. Analyze data (EC50 calculation) Measurement->Data_Analysis End End Data_Analysis->End ERK_WB_Workflow Start Start Cell_Culture 1. Culture and serum-starve CHO-NK1 cells Start->Cell_Culture Stimulation 2. Stimulate with this compound for various times Cell_Culture->Stimulation Lysis 3. Lyse cells and quantify protein Stimulation->Lysis SDS_PAGE 4. SDS-PAGE and protein transfer Lysis->SDS_PAGE Blocking 5. Block membrane SDS_PAGE->Blocking Primary_Ab 6. Incubate with anti-p-ERK1/2 primary antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection Secondary_Ab->Detection Stripping 9. Strip and re-probe for total ERK1/2 Detection->Stripping Analysis 10. Densitometry analysis Stripping->Analysis End End Analysis->End

References

Application Notes and Protocols for Generating a Physalaemin Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. As a member of the tachykinin family, it is structurally and functionally related to mammalian neuropeptides such as Substance P. This compound exerts its biological effects primarily through the activation of neurokinin 1 (NK1) receptors, which are G-protein coupled receptors (GPCRs) widely distributed in various tissues, including smooth muscle, the central and peripheral nervous systems, and the immune system.[1] Its high affinity for mammalian NK1 receptors makes it a valuable tool for studying the physiological roles of these receptors and for the screening and characterization of novel therapeutic agents targeting the tachykinin system.

This document provides a comprehensive guide for generating a this compound dose-response curve, a fundamental pharmacological experiment to quantify its potency and efficacy in inducing a biological response. The primary experimental model detailed here is the isolated guinea pig ileum, a classic and robust preparation for studying smooth muscle contractility.

Data Presentation

The following table summarizes the pharmacological parameters of this compound in various biological preparations. Due to the nature of available literature, some data is presented as relative potency compared to other tachykinins.

ParameterAgonistTissue/PreparationValueNotes
Relative Potency This compound vs. Eledoisin & Substance PGuinea-pig field-stimulated vas deferens~8x more potent than Eledoisin, ~5x more potent than Substance PIndicates a preponderance of 'P'-type tachykinin receptors.[2]
Relative Potency This compound vs. Eledoisin & Substance PRat field-stimulated vas deferensEledoisin is ~5x more potent than this compound and Substance PSuggests a predominance of 'E'-type tachykinin receptors.[2]
Relative Potency This compound vs. Substance PHuman Skin (Wheal Formation)2.0 (Relative to Substance P = 1.0)Demonstrates potent inflammatory effects in human skin.[3]
Threshold Concentration This compoundIsolated Guinea Pig Ileum~100 - 150 pg/mLThe minimum concentration required to elicit a contractile response.[4]
EC50 Substance PGuinea-pig oesophagus muscularis mucosae1.9 ± 0.5 µMThis compound was found to be less potent than Substance P and Eledoisin in this preparation.[5]

Signaling Pathway

This compound mediates its effects by binding to the NK1 receptor, a GPCR that can couple to different G proteins, primarily Gq and Gs, to initiate downstream signaling cascades.

physalaemin_signaling This compound This compound nk1r NK1 Receptor This compound->nk1r Binds to gq Gq nk1r->gq Activates gs Gs nk1r->gs Activates plc Phospholipase C (PLC) gq->plc Activates ac Adenylyl Cyclase gs->ac Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction Modulates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Other Cellular Responses pka->cellular_response

This compound Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for generating a this compound dose-response curve using an isolated tissue preparation.

experimental_workflow start Start dissection Tissue Dissection (e.g., Guinea Pig Ileum) start->dissection mounting Mount Tissue in Organ Bath dissection->mounting equilibration Equilibration (60 min) mounting->equilibration viability Viability Test (e.g., with ACh or KCl) equilibration->viability wash Wash & Return to Baseline viability->wash add_this compound Add Cumulative Concentrations of This compound wash->add_this compound record Record Contractile Response add_this compound->record record->add_this compound Next Concentration analysis Data Analysis record->analysis Max Response Reached curve Generate Dose-Response Curve analysis->curve end End curve->end

Isolated Organ Bath Experimental Workflow

Experimental Protocols

This section provides a detailed methodology for generating a dose-response curve for this compound using an isolated guinea pig ileum preparation.

1. Materials and Reagents

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g). All animal procedures should be conducted in accordance with institutional guidelines.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water or a suitable buffer. Store at -20°C in aliquots.

  • Physiological Salt Solution (PSS): Tyrode's solution or Krebs-Henseleit solution. A typical composition for Tyrode's solution (in mM) is: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6. The solution should be freshly prepared and maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Positive Control: Acetylcholine (B1216132) (ACh) or histamine (B1213489) solution for testing tissue viability.

  • Isolated Organ Bath System: Including a water-jacketed organ bath (10-25 mL capacity), a thermostatic circulator, an aerator, an isotonic or isometric force transducer, and a data acquisition system.

  • Surgical Instruments: Scissors, forceps, and silk or cotton thread.

2. Tissue Preparation and Mounting

  • Humanely euthanize the guinea pig according to approved protocols.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

  • Place the excised tissue in a petri dish containing cold, carbogen-aerated PSS.

  • Gently flush the lumen of the ileal segment with PSS to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of a segment.

  • Mount the tissue segment in the organ bath containing pre-warmed (37°C) and continuously aerated PSS.

  • Attach the lower thread to a fixed hook in the organ bath and the upper thread to the force transducer.

  • Apply an initial tension of approximately 1 g to the tissue.

3. Equilibration and Viability Check

  • Allow the tissue to equilibrate in the organ bath for at least 60 minutes.

  • During the equilibration period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.

  • After equilibration, record a stable baseline.

  • To confirm tissue viability, induce a contraction with a submaximal concentration of a spasmogen like acetylcholine (e.g., 1 µM) or histamine.

  • Once a stable contraction is observed, wash the tissue thoroughly with PSS and allow it to return to the baseline.

4. Generation of the Cumulative Dose-Response Curve

  • Begin the cumulative dose-response curve by adding the lowest concentration of this compound to the organ bath from a prepared dilution series.

  • Record the contractile response until it reaches a stable plateau.

  • Without washing, add the next, higher concentration of this compound. The concentrations should be increased in a logarithmic or semi-logarithmic manner (e.g., 1x10⁻¹⁰ M, 3x10⁻¹⁰ M, 1x10⁻⁹ M, etc.).

  • Continue this cumulative addition of this compound until the maximum response is achieved, or further increases in concentration produce no further change in response.

  • At the end of the experiment, wash the tissue thoroughly with fresh PSS to allow it to return to the baseline.

5. Data Analysis

  • Measure the amplitude of the contractile response at each concentration of this compound.

  • Express the individual responses as a percentage of the maximum response obtained with this compound.

  • Plot the percentage response against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

  • From the curve, determine key pharmacological parameters such as the EC50 (the molar concentration of this compound that produces 50% of the maximal response), the Emax (the maximum response), and the Hill slope.

By following this detailed protocol, researchers can reliably generate this compound dose-response curves to accurately characterize its pharmacological properties in smooth muscle preparations. This information is crucial for understanding the tachykinin system and for the development of novel drugs targeting NK1 receptors.

References

Application Notes and Protocols for Preparing Physalaemin Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscimaculatus. As a structural and functional analog of Substance P (SP), this compound is a powerful tool for studying tachykinin receptors, particularly the neurokinin-1 (NK1) receptor.[1] Its high affinity for the NK1 receptor makes it a valuable agonist for investigating cellular signaling pathways, smooth muscle contraction, and neurogenic inflammation.[1] These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring reproducibility and accuracy in your research.

Data Presentation

This compound Properties and Recommended Concentrations
PropertyValueSource
Molecular Weight 1265.45 g/mol [1]
Solubility
    DMSOSoluble. A stock solution can be made.[2][3]
    Water/PBSSparingly soluble. Dilute from a DMSO stock.[4][5]
Storage of Stock Solution -20°C or -80°C for long-term storage.
Working Concentration Range Nanomolar (nM) to low micromolar (µM) range.[6]
Reported EC50 In the nanomolar range for phosphatidylinositol hydrolysis in CHO cells expressing the human NK-1 receptor.[6]
Threshold Concentration ~100-150 pg/mL for contractile response in guinea pig ileum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound peptide (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 1 mM stock solution, calculate the mass of this compound needed using its molecular weight (1265.45 g/mol ).

    • Mass (mg) = 1 mM * 1 mL * (1 L / 1000 mL) * 1265.45 g/mol * (1000 mg / 1 g) = 1.265 mg

  • Aliquot this compound: Carefully weigh 1.265 mg of lyophilized this compound powder and transfer it to a sterile microcentrifuge tube. To avoid weighing very small amounts, it is recommended to weigh a larger mass (e.g., 5 mg) and dissolve it in a proportionally larger volume of DMSO.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Vortexing: Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the this compound stock solution to the desired working concentration for cell culture experiments.

Materials:

  • 1 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.

  • Intermediate Dilution (optional but recommended): To improve accuracy, perform an intermediate dilution. For example, dilute the 1 mM stock 1:100 in sterile cell culture medium to create a 10 µM intermediate solution.

  • Final Dilution: Further dilute the intermediate solution (or the stock solution directly for higher concentrations) into pre-warmed cell culture medium to achieve the final desired working concentration. For example, to prepare 1 mL of a 100 nM working solution from a 10 µM intermediate stock, add 10 µL of the 10 µM solution to 990 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a control solution containing the same final concentration of DMSO as the highest concentration of this compound used. This will account for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium levels in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-K1/NK1 stable cell line, HEK293 cells transiently transfected with NK1 receptor).[7]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid in dye loading)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • This compound working solutions

  • Positive control (e.g., ionomycin)

  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Seeding: Seed the NK1 receptor-expressing cells into a black, clear-bottom 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with pre-warmed Assay Buffer to remove extracellular dye. After the final wash, add fresh Assay Buffer to each well.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.

  • Agonist Addition and Kinetic Measurement:

    • Program the instrument to automatically add the this compound working solutions (and controls) to the wells.

    • Immediately begin kinetic measurement of the fluorescence signal for a period sufficient to capture the peak response and subsequent decline (e.g., 2-5 minutes).

  • Data Analysis:

    • Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the fluorescence ratio (F/F₀).

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

This compound Signaling Pathway

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound-NK1 Receptor Signaling Pathway.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed NK1R-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dye Prepare Fluorescent Calcium Indicator Solution Incubate_Overnight->Prepare_Dye Load_Dye Load Cells with Dye Prepare_Dye->Load_Dye Wash_Cells Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Add_this compound Add this compound Solutions (and Controls) Baseline->Add_this compound Kinetic_Read Kinetic Measurement of Fluorescence Add_this compound->Kinetic_Read Analyze_Data Data Analysis: - Normalize F/F₀ - Determine Peak Response - Generate Dose-Response Curve - Calculate EC50 Kinetic_Read->Analyze_Data End End Analyze_Data->End

References

Physalaemin: A Potent Tachykinin Agonist for Elucidating NK1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a naturally occurring tachykinin peptide, originally isolated from the skin of the frog Physalaemus fuscumaculatus. As a potent and selective agonist for the neurokinin-1 (NK1) receptor, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NK1 receptor. The NK1 receptor, the preferred receptor for the endogenous neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a myriad of biological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, and CNS disorders.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study NK1 receptor function, including its signaling pathways and downstream cellular responses.

Data Presentation: Quantitative Profile of this compound

The following table summarizes the quantitative data for this compound's interaction with the NK1 receptor, providing a clear comparison of its binding affinity and functional potency.

ParameterValueSpecies/Tissue/Cell LineAssay TypeReference(s)
Binding Affinity (Kd) 2 nMGuinea Pig Pancreatic Acinar CellsRadioligand Binding ([¹²⁵I]-physalaemin)[2]
Functional Potency More potent than Substance PGuinea Pig IleumAcetylcholine Release[3]
Functional Potency Similar to Substance PGuinea Pig IleumMuscle Contraction[4]

Note: The potency of this compound can vary depending on the tissue preparation and the specific functional readout being measured. Researchers are encouraged to perform dose-response curves to determine the optimal concentration for their specific experimental setup.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by this compound initiates a canonical Gαq/11 signaling cascade. This pathway is central to many of the physiological effects mediated by the NK1 receptor. The key steps are outlined in the diagram below.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses (e.g., neuronal excitation, smooth muscle contraction, inflammation) Ca2->Downstream PKC->Downstream Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture NK1R-expressing cells Plating Plate cells in a 96-well black, clear-bottom plate Cell_Culture->Plating Loading_Buffer Prepare Fluo-4 AM loading buffer Plating->Loading_Buffer Incubate_Dye Incubate cells with Fluo-4 AM Loading_Buffer->Incubate_Dye Wash Wash cells to remove excess dye Incubate_Dye->Wash Reader_Setup Set up fluorescence plate reader Wash->Reader_Setup Baseline Record baseline fluorescence Reader_Setup->Baseline Add_this compound Add this compound solution Baseline->Add_this compound Record_Signal Record fluorescence signal Add_this compound->Record_Signal Calculate_Response Calculate fluorescence change Record_Signal->Calculate_Response Dose_Response Generate dose-response curve Calculate_Response->Dose_Response EC50 Determine EC50 Dose_Response->EC50 IP_Assay_Workflow cluster_prep Cell Preparation & Labeling cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_detection Detection & Analysis Cell_Culture Culture NK1R-expressing cells Labeling Label cells with [³H]-myo-inositol Cell_Culture->Labeling Preincubation Pre-incubate with LiCl Labeling->Preincubation Add_this compound Add this compound Preincubation->Add_this compound Incubate_Stim Incubate to allow IP accumulation Add_this compound->Incubate_Stim Lysis Lyse cells Incubate_Stim->Lysis Separation Separate inositol (B14025) phosphates (e.g., ion-exchange chromatography) Lysis->Separation Quantification Quantify radioactivity (scintillation counting) Separation->Quantification Dose_Response Generate dose-response curve Quantification->Dose_Response EC50 Determine EC50 Dose_Response->EC50

References

Application Notes and Protocols for the Experimental Use of Physalaemin in Isolated Organ Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent tachykinin peptide, originally isolated from the skin of the South American frog Physalaemus fuscumaculatus. As a member of the tachykinin family, it shares structural and functional similarities with mammalian tachykinins such as Substance P (SP) and Neurokinin A (NKA). This compound exhibits high affinity for the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), making it a valuable tool for studying tachykinin pharmacology, smooth muscle physiology, and related signaling pathways.[1][2][3]

These application notes provide a comprehensive guide to the experimental use of this compound in isolated organ bath systems, a classic and robust method for characterizing the effects of pharmacological agents on tissue contractility in an ex vivo setting.

Principle of Action

This compound exerts its biological effects primarily through the activation of NK1 receptors. In smooth muscle tissues, such as the guinea pig ileum and vascular preparations, the binding of this compound to the NK1 receptor initiates a well-defined signaling cascade. The NK1 receptor is coupled to the Gq alpha subunit of a heterotrimeric G-protein. Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, leading to smooth muscle contraction.

Data Presentation

The following tables summarize the pharmacological parameters of tachykinins in common isolated organ bath preparations. Due to the limited availability of specific EC50 and pA2 values for this compound in the published literature, data for the closely related and commonly studied tachykinin, Substance P, is provided as a representative example for the guinea pig ileum.

Table 1: Potency of Tachykinins on Guinea Pig Ileum Circular Muscle

AgonistEC50 (nM)
Substance P5
Neurokinin A19

Data is representative of tachykinin activity on guinea pig ileum circular muscle and provides a reference for expected potency.[4]

Table 2: Affinity of NK1 Receptor Antagonists against Tachykinin-Induced Contraction in Guinea Pig Ileum

AntagonistAgonistpA2 Value
GR 82334Septide (NK1 Agonist)~7.1-8.2
(+/-)-CP 96,345Septide (NK1 Agonist)~8.9-9.5
FK 888Septide (NK1 Agonist)~7.0-7.4

pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This data, using the selective NK1 agonist septide, is indicative of the antagonist potencies that would be expected in similar experiments with this compound.[4]

Experimental Protocols

Protocol 1: this compound-Induced Contraction in Isolated Guinea Pig Ileum

This protocol details the procedure for constructing a cumulative concentration-response curve for this compound on the isolated guinea pig ileum.

Materials:

  • Guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • This compound stock solution

  • Isolated organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)

  • Isotonic or isometric force transducer

  • Data acquisition system

  • Surgical instruments (scissors, forceps)

  • Cotton or silk thread

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Open the abdominal cavity and locate the ileocecal junction.

    • Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.

    • Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.

    • Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.

    • Cut the ileum into segments of 2-3 cm in length.

    • Tie a thread to each end of the ileum segment.

  • Organ Bath Setup:

    • Mount the ileum segment in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Attach the lower thread to a fixed hook in the organ bath and the upper thread to the force transducer.

    • Apply a resting tension of approximately 0.5-1.0 g to the tissue.

    • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the tissue to reach a maximal contraction at each concentration before adding the next.

    • Record the contractile response for each this compound concentration.

    • After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.

  • Data Analysis:

    • Measure the amplitude of the contraction at each this compound concentration.

    • Express the responses as a percentage of the maximum response.

    • Plot the percentage response against the logarithm of the this compound concentration to obtain a sigmoidal dose-response curve.

    • From the curve, determine the EC50 value (the concentration of this compound that produces 50% of the maximum response).

Protocol 2: Determining the pA2 Value of an NK1 Receptor Antagonist against this compound

This protocol describes how to quantify the potency of a competitive antagonist at the NK1 receptor using this compound as the agonist.

Materials:

  • All materials listed in Protocol 1

  • NK1 receptor antagonist stock solution

Procedure:

  • Follow steps 1 and 2 of Protocol 1 to prepare and set up the isolated guinea pig ileum.

  • First Cumulative Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for this compound as described in step 3 of Protocol 1.

    • Wash the tissue thoroughly until it returns to the baseline.

  • Incubation with Antagonist:

    • Introduce a known concentration of the NK1 receptor antagonist into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Second Cumulative Concentration-Response Curve (in the presence of Antagonist):

    • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for this compound. A rightward shift in the curve is indicative of competitive antagonism.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 2-4 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of this compound in the presence of the antagonist to the EC50 of this compound in the absence of the antagonist).

    • Create a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the Schild plot provides the pA2 value of the antagonist. A slope of the regression line that is not significantly different from 1 is consistent with competitive antagonism.

Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates MyosinP Myosin-LC-P Myosin->MyosinP Contraction Smooth Muscle Contraction MyosinP->Contraction Leads to

Caption: this compound-NK1 receptor signaling cascade in smooth muscle.

Experimental Workflow for Determining a Cumulative Dose-Response Curve

Experimental_Workflow Start Start TissuePrep Isolate and Prepare Guinea Pig Ileum Start->TissuePrep MountTissue Mount Tissue in Organ Bath TissuePrep->MountTissue Equilibrate Equilibrate Tissue (30-60 min) MountTissue->Equilibrate AddAgonist Add Cumulative Doses of this compound Equilibrate->AddAgonist Record Record Contractile Response AddAgonist->Record Record->AddAgonist Next Dose Wash Wash Tissue Record->Wash Max Response Reached Analyze Analyze Data (Dose-Response Curve, EC50) Wash->Analyze End End Analyze->End

Caption: Workflow for isolated organ bath dose-response analysis.

References

Application Notes and Protocols for Labeling Physalaemin for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscimaculatus, is a valuable tool for studying tachykinin receptors, particularly the NK1 receptor for which it shows high affinity. As a member of the tachykinin family, this compound shares a conserved C-terminal sequence with other tachykinins like Substance P, enabling it to interact with and activate tachykinin receptors. The labeling of this compound is a critical step for its use in various binding assays to investigate receptor-ligand interactions, receptor distribution, and for screening potential therapeutic agents that target the tachykinin system.

These application notes provide an overview of the common techniques for labeling this compound, including radiolabeling, fluorescent labeling, and biotinylation. Detailed protocols for these labeling methods and subsequent binding assays are provided to guide researchers in their experimental design.

Data Presentation

The following table summarizes quantitative data from binding assays using labeled and unlabeled this compound. This data is crucial for understanding the affinity of this compound for different tachykinin receptor subtypes.

LigandLabelReceptor SubtypeCell/Tissue TypeAssay TypeBinding Affinity (Kd)Maximum Binding Capacity (Bmax)Reference
[3H]this compoundTritium (B154650) (3H)NK1Rat Brain MembranesRadioligand Binding3.6 nM76 fmol/mg protein[1]
[3H-Tyr8]this compoundTritium (3H)NK1 (Substance P Receptor)Rat Submaxillary Gland MembranesRadioligand Binding2.7 nM240 fmol/mg protein[2]
This compound (unlabeled)NoneNK1Rat Brain CortexCompetition Binding (vs. 125I-BH-Substance P)--[3]
This compound (unlabeled)NoneNK2Human NK2 Receptor transfected CHO cellsIntracellular Ca2+ MobilizationEC50 > 100 nM-[4]
This compound (unlabeled)NoneNK1Guinea-pig vas deferensFunctional Assay--[2]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher binding affinity. Bmax represents the total concentration of receptor sites in the tissue. EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time and is a measure of potency in functional assays.

Signaling Pathway

This compound, upon binding to tachykinin receptors (primarily NK1), activates a G-protein coupled receptor (GPCR) signaling cascade. The receptor is coupled to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration triggers various downstream cellular responses.

physalaemin_signaling This compound This compound nk1r NK1 Receptor (GPCR) This compound->nk1r Binds g_protein Gαq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2_cyto [Ca2+]i ↑ er->ca2_cyto Releases Ca2+ ca2_er cellular_response Cellular Responses ca2_cyto->cellular_response Triggers

This compound Signaling Pathway

Experimental Protocols

Radiolabeling of this compound with Tritium ([3H]this compound)

This protocol is adapted from the methodology used for labeling this compound to study its binding to rat brain membranes.[1]

Materials:

  • This compound

  • [3H] (Tritium) source (e.g., [3H]acetic anhydride)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Peptidase inhibitors (e.g., bacitracin, chymostatin, leupeptin)

  • Bovine Serum Albumin (BSA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup: In a reaction vial, dissolve this compound in the reaction buffer.

  • Tritiation: Introduce the tritium source to the this compound solution. The specific method of tritiation (e.g., catalytic reduction with tritium gas or acylation with a tritiated reagent) will depend on the available expertise and facilities. This step should be performed by personnel experienced in handling radioisotopes.

  • Incubation: Allow the reaction to proceed for the specified time under controlled temperature and pH.

  • Quenching: Stop the reaction by adding a quenching agent if necessary.

  • Purification by HPLC: Purify the [3H]this compound from unlabeled this compound and byproducts using a reverse-phase HPLC system.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 100% A to 100% B over a suitable time frame to ensure good separation.

    • Detection: Monitor the elution profile by UV absorbance at 214 nm and collect fractions.

  • Radioactivity Measurement: Determine the radioactivity of each fraction using a scintillation counter to identify the fractions containing [3H]this compound.

  • Pooling and Quantification: Pool the radioactive fractions and determine the specific activity (Ci/mmol) of the purified [3H]this compound.

radiolabeling_workflow start Start dissolve Dissolve this compound in Reaction Buffer start->dissolve tritiation Introduce [3H] Source dissolve->tritiation incubate Incubate tritiation->incubate quench Quench Reaction incubate->quench hplc Purify by RP-HPLC quench->hplc measure Measure Radioactivity of Fractions hplc->measure pool Pool Radioactive Fractions & Quantify measure->pool end [3H]this compound pool->end

Radiolabeling Workflow
Fluorescent Labeling of this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a fluorescently labeled this compound analogue by incorporating a fluorescent amino acid during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Lys(Fluorophore)-OH, e.g., Fmoc-Lys(FITC)-OH or Fmoc-Lys(TAMRA)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system for purification

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid of this compound (Met) to the resin using a coupling reagent and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Incorporation of Fluorescent Amino Acid: At the desired position (e.g., the N-terminus or by substituting a non-essential amino acid), couple the Fmoc-Lys(Fluorophore)-OH.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the fluorescently labeled this compound by reverse-phase HPLC as described in the radiolabeling protocol.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

spss_workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling repeat Repeat for each Amino Acid coupling->repeat repeat->deprotection Next Amino Acid fluor_coupling Couple Fmoc-Lys(Fluorophore)-OH repeat->fluor_coupling At Labeling Position final_deprotection Final Fmoc Deprotection fluor_coupling->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification HPLC Purification cleavage->purification end Fluorescent this compound purification->end

Fluorescent Labeling via SPPS
Biotinylation of this compound

This protocol outlines a general method for biotinylating a peptide like this compound using a commercially available biotinylation kit with an NHS-ester reactive group.

Materials:

  • This compound

  • Biotinylation Kit (e.g., containing NHS-Biotin)

  • Reaction Buffer (amine-free, e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., Tris-HCl)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Peptide Preparation: Dissolve this compound in the reaction buffer at a concentration of 1-5 mg/mL.

  • Biotin (B1667282) Reagent Preparation: Dissolve the NHS-Biotin reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS-biotin.

  • Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against PBS.

  • Quantification: Determine the concentration of the biotinylated this compound using a standard protein assay (e.g., BCA assay). The degree of biotinylation can be assessed using a HABA assay or mass spectrometry.

biotinylation_workflow start Start dissolve_peptide Dissolve this compound in Amine-Free Buffer start->dissolve_peptide dissolve_biotin Dissolve NHS-Biotin in DMSO/DMF start->dissolve_biotin reaction Mix Peptide and Biotin Reagent dissolve_peptide->reaction dissolve_biotin->reaction incubate Incubate at RT reaction->incubate quench Quench Reaction with Tris Buffer incubate->quench purify Purify via Desalting Column or Dialysis quench->purify end Biotinylated this compound purify->end

Biotinylation Workflow
Receptor Binding Assay Protocol (General)

This protocol provides a general framework for a competitive radioligand binding assay using labeled this compound.

Materials:

  • Labeled this compound (e.g., [3H]this compound)

  • Unlabeled this compound or other competing ligands

  • Cell membranes or whole cells expressing the tachykinin receptor of interest

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA, and peptidase inhibitors)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Protocol:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:

    • Binding Buffer

    • Unlabeled competitor ligand at various concentrations (for competition assays) or buffer (for total binding).

    • A high concentration of an unlabeled ligand to determine non-specific binding.

    • Labeled this compound at a fixed concentration (typically at or below its Kd).

    • Cell membrane preparation or whole cells.

  • Incubation: Incubate the plate/tubes at a specified temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound ligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competitor.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of an unlabeled ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • For saturation binding, plot specific binding against the concentration of the labeled ligand and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot specific binding against the log concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration upon receptor activation by this compound.

Materials:

  • Cells expressing the tachykinin receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and other test compounds

  • Fluorescence plate reader with an injection module

Protocol:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the plate reader's injector to add this compound or other test compounds at various concentrations to the wells.

  • Kinetic Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

The ability to label this compound with radioactive, fluorescent, or biotin tags is essential for its use in a variety of binding and functional assays. The protocols provided herein offer a comprehensive guide for researchers to label this important tachykinin peptide and to characterize its interaction with its receptors. Careful selection of the labeling strategy and optimization of the assay conditions are crucial for obtaining reliable and reproducible data in the study of the tachykinin system.

References

Application Notes and Protocols for Physalaemin Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent tachykinin peptide, closely related to Substance P, that serves as a powerful tool in physiological and pharmacological research.[1] It is a non-mammalian tachykinin originally isolated from the skin of the frog Physalaemus fuscumaculatus.[2] Like other tachykinins, this compound exerts significant effects on various biological systems, most notably causing vasodilation and smooth muscle contraction.[2] Its primary mechanism of action is through the activation of neurokinin 1 (NK1) receptors, a class of G-protein coupled receptors.[3] This document provides detailed application notes and protocols for the administration of this compound in animal research models, focusing on its effects on blood pressure, salivation, and smooth muscle motility.

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound acts as a potent agonist for the neurokinin 1 (NK1) receptor. The binding of this compound to the NK1 receptor, a Gq-protein coupled receptor, initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC lead to the phosphorylation of downstream targets, including mitogen-activated protein kinases (MAPK), ultimately resulting in various physiological responses such as smooth muscle contraction, vasodilation, and increased salivary secretion.

Physalaemin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Physiological Response Ca->Response Contributes to MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response Leads to

This compound-NK1 Receptor Signaling Pathway

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound observed in various animal models.

Table 1: Effect of Intravenous this compound on Blood Pressure in Dogs

Dose (ng/kg)Mean Arterial Pressure (MAP) Reduction (%)Reference
0.1Dose-dependent decrease[4]
1.0Dose-dependent decrease[4]
5.0Maximal decrease[4]
10.0Dose-dependent decrease[4]

Table 2: Sialogogic Potency of Tachykinins in Rats (Qualitative)

TachykininRank Order of Potency for SalivationReference
This compound 1 (Most Potent) [5]
Substance P2[5]
Eledoisin (B1671165)3[5]
Kassinin4[5]
Arg-SK-(1-10)5[5]
SK-(1-10)6[5]
SK-(3-10)7[5]

Table 3: Effect of this compound on Smooth Muscle (In Vitro)

Animal ModelTissueConcentrationEffectReference
Guinea PigIleumNot SpecifiedEnhancement of cholinomimetic-induced contractions[4]
Rat/RabbitMandibular Gland Duct4 x 10⁻⁸ mol/LIncreased Na⁺ transport[3]

Experimental Protocols

The following are detailed protocols for the administration of this compound and the subsequent measurement of its physiological effects.

Protocol 1: In Vivo Measurement of this compound-Induced Hypotension in Rats

Objective: To measure the dose-dependent hypotensive effect of intravenously administered this compound in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally)

  • Pressure transducer connected to a data acquisition system

  • Catheters (e.g., PE-50 tubing) for cannulation of the carotid artery and jugular vein

  • Heparinized saline (10 IU/ml)

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with urethane.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform a midline cervical incision to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate the left carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record blood pressure.

    • Cannulate the right jugular vein with a catheter for intravenous drug administration.

  • This compound Administration:

    • Prepare fresh solutions of this compound in sterile saline at the desired concentrations (e.g., to deliver doses of 1, 10, 100 ng/kg).

    • Allow the animal's blood pressure to stabilize for at least 20 minutes before drug administration.

    • Administer a bolus injection of this compound solution via the jugular vein catheter.

    • Flush the catheter with a small volume of heparinized saline.

  • Data Acquisition and Analysis:

    • Continuously record the mean arterial pressure (MAP) before, during, and after this compound administration.

    • Measure the peak decrease in MAP and the duration of the hypotensive response for each dose.

    • Analyze the data to generate a dose-response curve.

Protocol 2: In Vivo Measurement of this compound-Induced Salivation in Rats (Sialometry)

Objective: To quantify the sialogogic (saliva-inducing) effect of subcutaneously administered this compound in conscious rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Small, pre-weighed cotton pellets

  • Forceps

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Animal Acclimatization:

    • Handle the rats for several days prior to the experiment to minimize stress.

    • Fast the rats for 12 hours before the experiment but allow free access to water.

  • This compound Administration:

    • Prepare fresh solutions of this compound in sterile saline at the desired concentrations for subcutaneous injection.

    • Administer the this compound solution via subcutaneous injection in the dorsal neck region. A control group should receive a vehicle (saline) injection.

  • Saliva Collection:

    • Immediately after injection, place a pre-weighed cotton pellet under the tongue of the rat using forceps.

    • Collect saliva for a fixed period (e.g., 15 minutes).

    • Remove the cotton pellet and immediately place it in a pre-weighed, sealed microcentrifuge tube to prevent evaporation.

  • Quantification:

    • Weigh the tube containing the saliva-soaked cotton pellet.

    • Calculate the weight of the collected saliva by subtracting the initial weight of the tube and cotton pellet.

    • Express the results as the total volume of saliva produced (assuming a density of 1 mg/µl) or as a ratio of saliva weight to body weight.

Protocol 3: In Vivo Measurement of this compound-Induced Intestinal Motility in Mice

Objective: To assess the effect of intraperitoneally administered this compound on gastrointestinal transit time in mice.[6][7]

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needle

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Animal Preparation:

    • Fast the mice for 18 hours before the experiment, with free access to water.

  • This compound Administration:

    • Prepare fresh solutions of this compound in sterile saline for intraperitoneal injection.

    • Administer the this compound solution via intraperitoneal injection. A control group should receive a vehicle (saline) injection.

  • Charcoal Meal Administration:

    • At a set time after this compound administration (e.g., 15 minutes), administer a fixed volume (e.g., 0.2 ml) of the charcoal meal to each mouse via oral gavage.

  • Assessment of Intestinal Transit:

    • After a predetermined period (e.g., 20 minutes) following the charcoal meal administration, euthanize the mice by cervical dislocation.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis:

    • Calculate the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vivo administration of this compound and subsequent physiological monitoring.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_measure Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization and Fasting Anesthesia Anesthesia (if required) Animal_Acclimatization->Anesthesia Drug_Preparation This compound Solution Preparation IV Intravenous (IV) Drug_Preparation->IV SC Subcutaneous (SC) Drug_Preparation->SC IP Intraperitoneal (IP) Drug_Preparation->IP Anesthesia->IV Anesthesia->SC Anesthesia->IP Blood_Pressure Blood Pressure Monitoring IV->Blood_Pressure Salivation Saliva Collection (Sialometry) SC->Salivation Motility Intestinal Transit Measurement IP->Motility Data_Quantification Data Quantification and Statistical Analysis Blood_Pressure->Data_Quantification Salivation->Data_Quantification Motility->Data_Quantification Dose_Response Dose-Response Curve Generation Data_Quantification->Dose_Response

General Experimental Workflow

References

Application of Physalaemin in Neuropeptide Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a tachykinin neuropeptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a powerful pharmacological tool in the field of neuropeptide research.[1][2][3] Structurally and functionally related to the mammalian tachykinin Substance P, this compound exhibits high affinity for neurokinin receptors, making it an invaluable agonist for studying the physiological and pathological roles of these receptors.[1][4] Its potent effects on smooth muscle contraction, vasodilation, hypotension, and salivary secretion have led to its widespread use in characterizing tachykinin receptor subtypes and investigating their downstream signaling pathways.[1][3][5]

This document provides detailed application notes and experimental protocols for the use of this compound in neuropeptide research, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound primarily exerts its effects by acting as a potent agonist at tachykinin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[6][7] While it can interact with multiple neurokinin (NK) receptors, it shows a preferential affinity for the NK1 receptor, the primary receptor for Substance P.[1][8]

The binding of this compound to the NK1 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G proteins, initiates a well-defined signaling cascade.[9][10][11] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][12][13] The elevated intracellular Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.[9][10][11]

Data Presentation

Quantitative Pharmacological Data for this compound

The following table summarizes the quantitative data for this compound's interaction with tachykinin receptors and its functional potency in various assays. This data is essential for designing experiments and interpreting results.

ParameterReceptor/TissueSpeciesValueReference
Binding Affinity (Kd) Pancreatic Acinar CellsGuinea Pig2 nM[14]
EC50 (Contraction) Oesophageal Muscularis MucosaeGuinea Pig> 1.9 µM[15]
EC50 (Miosis) Isolated Eye Anterior SegmentRat & Hamster8 - 95 nM[15]
Stimulation of Amylase Secretion Pancreatic Acinar CellsGuinea PigHalf-maximal effect at ~0.7 nM[14]
Thymocyte Proliferation Thymocyte CulturesMurineStimulatory effect at ≥ 0.1 µM[16]

Experimental Protocols

Radioligand Binding Assay for Tachykinin Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for tachykinin receptors using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for this compound binding sites on tachykinin receptors.

Materials:

  • Membranes: Cell membranes prepared from a cell line expressing the tachykinin receptor of interest (e.g., CHO cells expressing human NK1 receptor).

  • Radioligand: A suitable radiolabeled tachykinin, such as [¹²⁵I]Bolton-Hunter Substance P.[2]

  • Non-specific Binding Control: A high concentration of an unlabeled tachykinin agonist (e.g., 1 µM Substance P).

  • Test Compound: The compound to be tested, dissolved in an appropriate vehicle.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[1]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well plates, filter mats (e.g., GF/C), and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend them in Assay Buffer to a final protein concentration of 3-20 µg per well.[1]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL of membrane preparation + 50 µL of Assay Buffer + 50 µL of radioligand.

    • Non-specific Binding: 150 µL of membrane preparation + 50 µL of non-specific binding control + 50 µL of radioligand.

    • Test Compound: 150 µL of membrane preparation + 50 µL of test compound at various concentrations + 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

  • Filtration: Terminate the reaction by rapid filtration through the filter mats using a cell harvester. Wash the filters four times with ice-cold Wash Buffer.[1]

  • Counting: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Count the radioactivity in a scintillation counter.[1]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Membranes setup_plate Set up 96-well Plate (Total, NSB, Test) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->setup_plate incubation Incubate at 30°C setup_plate->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis

Radioligand Binding Assay Workflow.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo protocol measures the contractile response of guinea pig ileum to this compound, a classic preparation for studying tachykinin-induced smooth muscle contraction.

Objective: To determine the concentration-response relationship of this compound-induced contraction of guinea pig ileum.

Materials:

  • Animal: Male guinea pig.

  • Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4][17]

  • This compound: Stock solution and serial dilutions.

  • Organ Bath: With a capacity of 10-30 mL, equipped with an isometric force transducer.[18]

  • Data Acquisition System.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig. Isolate a segment of the terminal ileum and place it in a petri dish containing warm, aerated Tyrode's solution. Gently flush the lumen to remove contents. Cut the ileum into 2-3 cm segments.[17]

  • Mounting: Mount a segment of the ileum in the organ bath containing Tyrode's solution. Attach one end to a fixed hook and the other to the force transducer. Apply a resting tension of 1 g.[17][18]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[19]

  • Concentration-Response Curve:

    • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Allow the contraction to reach a stable plateau before adding the next concentration (for cumulative addition) or after a fixed time (e.g., 30 seconds) followed by washing (for non-cumulative addition).[17]

    • Record the contractile force at each concentration.

  • Data Analysis: Normalize the contractile responses to the maximum response obtained with a standard agonist (e.g., acetylcholine (B1216132) or a high concentration of this compound). Plot the normalized response against the logarithm of the this compound concentration to obtain a concentration-response curve and determine the EC₅₀ value.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis isolate_ileum Isolate Guinea Pig Ileum mount_tissue Mount Tissue in Organ Bath isolate_ileum->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate add_this compound Add this compound (Concentration-Response) equilibrate->add_this compound record_contraction Record Contractile Force add_this compound->record_contraction normalize_data Normalize Data record_contraction->normalize_data plot_curve Plot Concentration-Response Curve normalize_data->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Isolated Guinea Pig Ileum Contraction Assay Workflow.

Intracellular Calcium Mobilization Assay

This in vitro protocol measures changes in intracellular calcium concentration in response to this compound stimulation in cultured cells expressing tachykinin receptors.

Objective: To quantify the this compound-induced increase in intracellular calcium.

Materials:

  • Cells: A cell line stably or transiently expressing the tachykinin receptor of interest (e.g., HEK293 cells with NK1 receptor).

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound: Stock solution and serial dilutions.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation). [12][20]

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C in the dark.[21]

  • Baseline Measurement: Wash the cells with Assay Buffer to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Compound Addition and Measurement: The instrument automatically injects this compound at various concentrations into the wells, and fluorescence is continuously monitored to detect the transient increase in intracellular calcium.[20][21]

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis plate_cells Plate Cells load_dye Load with Calcium-sensitive Dye plate_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_this compound Inject this compound baseline->add_this compound measure_fluorescence Monitor Fluorescence Change add_this compound->measure_fluorescence calculate_response Calculate Response (Peak - Baseline) measure_fluorescence->calculate_response plot_curve Plot Concentration-Response Curve calculate_response->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Calcium Mobilization Assay Workflow.

Mandatory Visualization

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the NK1 receptor.

G This compound This compound nk1r NK1 Receptor (GPCR) This compound->nk1r Binds to gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response Leads to

This compound-NK1 Receptor Signaling Pathway.

Conclusion

This compound remains a cornerstone in the pharmacological toolbox for neuropeptide research. Its potent and relatively selective agonist activity at tachykinin receptors, particularly NK1, allows for the detailed investigation of the physiological roles of these receptors in various systems. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their studies, from in vitro receptor characterization to ex vivo tissue functional assays. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, furthering our understanding of tachykinin signaling in health and disease.

References

Application Notes and Protocols for Assessing Physalaemin-Mediated Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus. As a member of the tachykinin family, it is structurally and functionally related to mammalian tachykinins such as Substance P (SP). This compound primarily exerts its biological effects through the activation of tachykinin receptors, with a high affinity for the neurokinin 1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαq signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.

The assessment of this compound-mediated cellular responses is crucial for understanding the pharmacology of the NK1 receptor and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for three key assays used to quantify the cellular response to this compound: an intracellular calcium mobilization assay, an inositol monophosphate (IP-1) accumulation assay, and a luciferase reporter gene assay.

Data Presentation

The potency of this compound in activating the NK1 receptor can be quantified by determining its half-maximal effective concentration (EC50) in various functional assays. While specific EC50 values can vary depending on the cell line, receptor expression levels, and assay conditions, the following table summarizes representative quantitative data for tachykinin receptor agonists. It is important to note that the potency of this compound is often comparable to or slightly greater than that of Substance P at the NK1 receptor.

CompoundReceptorAssay TypeCell LineEC50 (nM)Reference
Substance PNK1Calcium MobilizationCHO-K1/NK167[1]
This compoundNK1Calcium MobilizationNot SpecifiedPotency is ~2-fold greater than Substance P in some tissues. Specific EC50 values in recombinant cell-based assays are not consistently reported in publicly available literature.[2]
Neurokinin ANK2Calcium MobilizationCHO-hrNK2> Neurokinin B > Eledoisin > this compound > Substance P in terms of rank order of potency.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a general workflow for assessing the resulting cellular responses.

physalaemin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

This compound/NK1 Receptor Signaling Pathway

experimental_workflow cluster_assay_types Assay Types start Start cell_culture Cell Culture (NK1R-expressing cells) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep stimulation Stimulation with this compound (Dose-Response) assay_prep->stimulation measurement Measurement of Cellular Response stimulation->measurement calcium_assay Calcium Mobilization Assay measurement->calcium_assay ip1_assay IP-1 Accumulation Assay measurement->ip1_assay reporter_assay Luciferase Reporter Assay measurement->reporter_assay data_analysis Data Analysis (EC50 determination) end End data_analysis->end calcium_assay->data_analysis ip1_assay->data_analysis reporter_assay->data_analysis

General Experimental Workflow

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator such as Fura-2 AM.

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional, to prevent dye leakage).

  • This compound stock solution.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with dual-excitation capabilities (e.g., 340 nm and 380 nm excitation, 510 nm emission).

Procedure:

  • Cell Culture: Seed NK1R-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. For a final concentration of 5 µM Fura-2 AM, dissolve the stock in HBSS containing 0.02% Pluronic F-127. Probenecid can be added at a final concentration of 2.5 mM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Cell Washing:

    • After incubation, gently remove the loading solution.

    • Wash the cells twice with 100 µL of HBSS (with or without probenecid).

    • Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Set up the fluorescence plate reader to measure the fluorescence intensity at an emission wavelength of 510 nm, with excitation alternating between 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) for each time point.

    • Normalize the data to the baseline reading.

    • Plot the peak F340/F380 ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) based assay to measure the accumulation of IP-1, a stable downstream metabolite of IP3.

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Cell culture medium.

  • IP-One HTRF Assay Kit (containing IP1-d2, Anti-IP1 Cryptate, and IP-1 calibrator).

  • Stimulation buffer provided in the kit (or a suitable buffer containing 50 mM LiCl).

  • This compound stock solution.

  • White, solid-bottom 384-well microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Culture NK1R-expressing cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in the stimulation buffer at the desired density (optimize empirically).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in stimulation buffer to create a concentration-response curve.

  • Assay Protocol:

    • Add the appropriate volume of the cell suspension to each well of the 384-well plate.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for the recommended time (typically 60 minutes).

    • Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well. The amount of IP-1 produced is inversely proportional to the HTRF signal.

    • Generate a standard curve using the IP-1 calibrator provided in the kit.

    • Convert the HTRF ratio of the unknown samples to IP-1 concentrations using the standard curve.

    • Plot the IP-1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase Reporter Gene Assay

This protocol describes a method to assess NK1 receptor activation by measuring the expression of a reporter gene (luciferase) under the control of a response element that is activated by the Gq signaling pathway, such as the Nuclear Factor of Activated T-cells Response Element (NFAT-RE).

Materials:

  • HEK293 cells.

  • Expression vector for the human NK1 receptor.

  • Reporter vector containing the luciferase gene downstream of the NFAT response element (NFAT-RE-luc).

  • Control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture medium.

  • This compound stock solution.

  • Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System).

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NK1 receptor expression vector, the NFAT-RE-luc reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells in a white, opaque 96-well plate and incubate for 24-48 hours to allow for receptor and reporter expression.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the cells and replace it with the this compound dilutions.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and substrate equilibration.

  • Measurement:

    • Measure the luminescence using a luminometer. If using a dual-reporter system, measure both firefly and Renilla luminescence.

  • Data Analysis:

    • If a dual-reporter system is used, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold induction of luciferase expression by dividing the normalized luminescence of the this compound-treated wells by the normalized luminescence of the vehicle-treated wells.

    • Plot the fold induction against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3][4]

References

Application Notes and Protocols for Physalaemin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide, is a valuable tool in high-throughput screening (HTS) for the discovery of modulators of the neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor (GPCR), is a key target in drug development for a range of therapeutic areas, including pain, inflammation, and depression. As a selective agonist for the NK1 receptor, this compound reliably elicits a robust intracellular calcium mobilization upon binding. This physiological response serves as a measurable endpoint in cell-based HTS assays, enabling the identification of both agonists and antagonists of the NK1 receptor. These application notes provide detailed protocols and data for the use of this compound in HTS campaigns.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the NK1 receptor. The NK1 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is the primary signal detected in HTS assays.[1][2][3][4][5]

physalaemin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound nk1r NK1 Receptor (GPCR) This compound->nk1r Binds g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., MAPK, NF-κB) pkc->downstream ca_release er->ca_release Opens Ca²⁺ channels ca_release->downstream Activates

This compound-NK1 Receptor Signaling Pathway.

Quantitative Data for HTS Assay Development

The following tables summarize key quantitative parameters for developing and validating a this compound-based HTS assay for the NK1 receptor.

Table 1: Agonist Potency in Calcium Mobilization Assays

AgonistCell LineAssay TypeEC50 (nM)Reference
This compoundCHO-K1 expressing human NK2 receptorCalcium Flux>1000[6]
Substance PMurine mast cell lineHistamine Release~10-100
Neurokinin ACHO-K1 expressing human NK2 receptorCalcium Flux1.2[6]

Note: While a specific EC50 for this compound in a CHO-NK1 cell calcium flux assay was not found in a single source, its potency is generally considered to be in the low nanomolar range, similar to or slightly less potent than Substance P at the NK1 receptor.

Table 2: Antagonist Potency in NK1 Receptor Assays

AntagonistAssay TypeIC50 (nM)Reference
AprepitantRadioligand binding (human NK1R)0.1[7]
L-733,060Inhibition of SP-induced effectsPotent inhibitor[8]

Table 3: HTS Assay Quality Control Parameters

ParameterDescriptionAcceptance Criteria for HTSReference
Z'-Factor A statistical measure of the separation between positive and negative controls, indicating assay robustness.> 0.5 (Excellent)[9][10]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.> 2 (Acceptable)[11]

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay for NK1 Receptor Antagonists

This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • This compound: Stock solution in DMSO or aqueous buffer.

  • Test Compounds: Library of potential antagonists.

  • Reference Antagonist: Aprepitant or L-733,060.

  • Calcium-sensitive dye: Fluo-8 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): To prevent dye leakage from cells.

Procedure:

  • Cell Plating:

    • Seed the NK1 receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution by diluting the calcium-sensitive dye in assay buffer containing probenecid according to the manufacturer's instructions.

    • Remove the cell culture medium and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.

    • Using the FLIPR, add 5 µL of the compound solutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • This compound Stimulation and Signal Detection:

    • Prepare a solution of this compound in assay buffer at a concentration that elicits a submaximal (EC80) response. This concentration should be predetermined in an agonist dose-response experiment.

    • The FLIPR will automatically add 5 µL of the this compound solution to each well.

    • Immediately begin kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) every second for 90-120 seconds.

Data Analysis:

  • The primary response is the maximum change in fluorescence intensity after the addition of this compound.

  • Calculate the percent inhibition for each test compound concentration relative to the positive (this compound alone) and negative (no this compound) controls.

  • Determine the IC50 value for active compounds by fitting the concentration-response data to a four-parameter logistic equation.

  • Calculate the Z'-factor and S/B ratio to assess assay performance.[9][10][11]

hts_workflow start Start plate_cells Plate NK1R-expressing cells in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 dye_loading Load cells with calcium-sensitive dye incubate1->dye_loading incubate2 Incubate dye_loading->incubate2 add_compounds Add test compounds & reference antagonist incubate2->add_compounds incubate3 Incubate add_compounds->incubate3 add_this compound Add this compound (EC80) incubate3->add_this compound read_fluorescence Kinetic fluorescence reading (FLIPR) add_this compound->read_fluorescence analyze_data Data Analysis: - % Inhibition - IC50 determination - Z'-factor & S/B ratio read_fluorescence->analyze_data end End analyze_data->end

HTS Workflow for NK1 Receptor Antagonist Screening.

Conclusion

This compound is a robust and reliable agonist for the NK1 receptor, making it an excellent tool for high-throughput screening campaigns aimed at discovering novel modulators of this important drug target. The calcium mobilization assay described provides a sensitive and reproducible method for identifying and characterizing potential therapeutic compounds. Careful assay validation, including the determination of the Z'-factor and signal-to-background ratio, is crucial for the success of any HTS campaign.[9][10][11][12][13]

References

Troubleshooting & Optimization

Technical Support Center: Physalaemin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the tachykinin peptide, physalaemin (B1663488), in solution. It offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Storage

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: Lyophilized this compound should be stored in a tightly sealed vial, protected from light, heat, and moisture. For short-term storage (weeks to months), room temperature is acceptable, but for long-term stability, storage at -20°C is recommended.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can significantly reduce long-term stability.[1] For sequences prone to oxidation, such as those containing Methionine (Met) like this compound, purging the vial with an inert gas like nitrogen or argon is also advisable.

Q2: How should I prepare and store this compound stock solutions?

A2: When preparing a stock solution, use a sterile solvent such as distilled water or a buffer with a slightly acidic pH (e.g., pH 5-6), as this can prolong storage life. It is best to create concentrated stock solutions and then make working aliquots to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation.[1] For storage, peptide solutions are generally stable for up to one week at 4°C. For longer-term storage, freezing aliquots at -20°C or colder is optimal.

Stability in Solution

Q3: My this compound solution appears to have lost biological activity. What are the likely causes of degradation?

A3: Loss of activity is typically due to chemical or physical instability. The primary causes of degradation in solution are:

  • pH-mediated hydrolysis: Peptides are susceptible to hydrolysis under acidic or basic conditions.[2] For this compound, changes in pH between 3.5 and 7.0 are known to alter its conformation, which can impact stability and receptor interaction.[3]

  • Enzymatic Degradation: If your solution (e.g., cell culture media, serum) contains proteases, they can rapidly cleave the peptide bonds of this compound, inactivating it. Peptides generally have short in vivo half-lives due to enzymatic degradation.[4]

  • Oxidation: The C-terminal Methionine (Met-NH2) residue in this compound is susceptible to oxidation, which can alter its structure and function.

  • Temperature: Higher temperatures accelerate all chemical degradation reactions.[5] While this compound has a stable molecular structure in solution compared to its fragments, this stability is still temperature-dependent.[6]

Q4: How does pH affect the stability and structure of this compound?

A4: The pH of the solution has a significant impact on this compound's conformation. In acidic conditions (pH 3.5), the peptide is flexible.[3] At neutral pH, it adopts a more folded structure, which is believed to be important for its biological activity.[3] Extreme pH levels can catalyze the hydrolysis of peptide bonds, leading to degradation.[2] Therefore, maintaining a stable, slightly acidic to neutral pH (e.g., pH 5-7) using a suitable buffer system is crucial for preserving its integrity in solution.[2]

Q5: I'm using this compound in cell culture media containing serum. How can I prevent enzymatic degradation?

A5: Serum contains numerous proteases that can rapidly degrade peptides. To mitigate this:

  • Use Protease Inhibitors: Add a commercially available protease inhibitor cocktail to your media. This is the most direct way to inhibit a broad spectrum of proteases.

  • Reduce Incubation Time: Minimize the time the peptide is exposed to the serum-containing media before your assay endpoint.

  • Use Serum-Free Media: If your experimental design allows, switch to a serum-free medium during the peptide treatment phase.

  • Heat-Inactivate Serum: While a common practice, be aware that heat inactivation may not eliminate all protease activity.

Troubleshooting Common Experimental Issues

Q6: I am observing inconsistent results in my bioassays. Could this be related to this compound stability?

A6: Yes, inconsistent results are a classic sign of peptide degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored, frozen aliquot immediately before each experiment. Do not reuse leftover diluted solutions.

    • Verify Stock Integrity: If the problem persists, your stock solution may be compromised. Prepare a new stock from lyophilized powder.

    • Standardize Handling: Ensure consistent timing and temperature across all experimental steps where the peptide is handled.

    • Check for Contamination: Microbial contamination can introduce proteases. Ensure all solutions and buffers are sterile.

Q7: What analytical methods can I use to assess the stability of my this compound solution?

A7: To quantify this compound and its degradation products, High-Performance Liquid Chromatography (HPLC) is one of the most commonly used techniques.[7][8]

  • Reverse-Phase HPLC (RP-HPLC): This method can separate intact this compound from its degradation products based on hydrophobicity. By monitoring the peak area of the intact peptide over time under various conditions, you can determine its stability and degradation kinetics.[9]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of degradation products by their mass-to-charge ratio, providing insights into the degradation pathway.[8][9]

Quantitative Data Summary

While specific kinetic data for this compound is sparse in publicly available literature, the following table summarizes general stability principles for peptides, which are applicable to this compound.

FactorConditionGeneral Effect on Peptide StabilityRecommendation for this compound
Temperature LyophilizedStable for weeks/months at Room Temp.[1]Store long-term at -20°C or -80°C.
SolutionDegradation rate increases with temperature.[5]Store solutions at 4°C (short-term) or frozen at -20°C (long-term).
pH Acidic (e.g., pH < 4)Risk of hydrolysis at specific residues (e.g., Asp).[2]Use slightly acidic buffers (pH 5-6) for storage.
Neutral (e.g., pH ~7)Optimal for biological activity; risk of deamidation (Asn, Gln).Maintain buffered conditions for experiments.
Basic (e.g., pH > 8)Increased risk of deamidation and racemization.[2]Avoid storage in basic solutions.
Enzymes Proteases/PeptidasesRapid cleavage of peptide bonds.[4]Use protease inhibitors or serum-free media in cell-based assays.
Oxidation Atmospheric OxygenOxidation of susceptible residues (Met, Cys, Trp).Store lyophilized powder under inert gas; use antioxidants in solution if necessary.
Physical Stress Freeze-Thaw CyclesCan cause aggregation and degradation.Aliquot stock solutions to avoid repeated cycles.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via RP-HPLC

This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., different pH values, temperatures).

1. Materials and Reagents:

  • Lyophilized this compound

  • HPLC-grade water and acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH values (e.g., pH 4, 7.4, 9) prepared with high-purity salts

  • HPLC system with a C18 column and UV detector (detection at ~214 nm)

2. Procedure:

  • Prepare this compound Stock: Dissolve lyophilized this compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Setup Stability Study:

    • Dilute the stock solution into the different buffers to be tested (e.g., pH 4, 7.4, 9) to a final concentration of 100 µg/mL.

    • Divide each solution into separate vials for each time point and condition.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition.

    • Immediately quench any further degradation by freezing at -80°C or by adding an equal volume of a strong acid/organic solvent mixture (e.g., 1% TFA in ACN) and then freezing.

  • HPLC Analysis:

    • Thaw the samples and inject them into the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound from the t=0 sample.

    • Calculate the peak area for intact this compound at each time point.

    • Determine the percentage of this compound remaining by comparing the peak area at each time point to the peak area at t=0.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Water prep_working Dilute Stock into Test Buffers (pH 4, 7.4, 9) prep_stock->prep_working incubate_4c Incubate at 4°C prep_working->incubate_4c Aliquot for each condition incubate_25c Incubate at 25°C prep_working->incubate_25c Aliquot for each condition incubate_37c Incubate at 37°C prep_working->incubate_37c Aliquot for each condition sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate_4c->sampling incubate_25c->sampling incubate_37c->sampling analysis Analyze by RP-HPLC (UV @ 214 nm) sampling->analysis data Calculate % Remaining vs. Time 0 analysis->data

Caption: Workflow for assessing this compound stability under different conditions.

This compound Signaling Pathway

This compound is a tachykinin peptide that preferentially binds to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[10]

G cluster_products Second Messengers cluster_effects Downstream Effects PHY This compound NK1R NK1 Receptor (GPCR) PHY->NK1R Binds Gq11 Gαq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG Cleaves PIP₂ into Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca->Response PKC->Response

Caption: Simplified signaling pathway of this compound via the NK1 receptor.

Potential Enzymatic Degradation of this compound

Tachykinins like this compound can be degraded by various peptidases, such as Neprilysin (Neutral Endopeptidase or NEP), which is known to inactivate Substance P, a related peptide.[11]

G cluster_legend Potential Cleavage Sites This compound pGlu Ala Asp Pro Asn Lys Phe Tyr Gly Leu Met-NH₂ frag1 Inactive Fragments frag2 Inactive Fragments enzyme Peptidases (e.g., NEP) enzyme->this compound Cleavage Sites key1 Phe⁷-Tyr⁸ key2 Gly⁹-Leu¹⁰ key3 Leu¹⁰-Met¹¹

Caption: Potential enzymatic cleavage sites in this compound by peptidases.

References

Technical Support Center: Preventing Physalaemin Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of physalaemin (B1663488) peptide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1][2] Like other peptides, its primary sequence, containing both hydrophobic and charged residues, can lead to self-association and aggregation under certain conditions.[3][4] Factors such as high concentration, pH, temperature, and ionic strength can all influence its propensity to aggregate.[4][5] Specifically, this compound has been shown to form amyloid fibrils under elevated concentrations of trifluoroethanol (TFE), indicating its intrinsic tendency to form structured aggregates.[1]

Q2: How can I visually detect if my this compound solution has aggregated?

Aggregation can sometimes be observed visually as particulate matter, cloudiness, or precipitation in the solution.[6][7] For more sensitive detection, especially for smaller aggregates, techniques like dynamic light scattering (DLS) can be used to identify the presence of larger particles in the solution.[6] An increase in light scattering in absorbance measurements between 300-600 nm can also indicate the formation of aggregates.[6]

Q3: What are the ideal storage conditions for lyophilized this compound and its solutions to minimize aggregation?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture exposure.[8][9][10] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation upon opening.[5][10]

Peptide solutions are much less stable and should be prepared fresh if possible. If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[5][7][8] Peptides containing amino acids like methionine (present in this compound) can be susceptible to oxidation, so using oxygen-free water or adding reducing agents might be considered for storage.[10][11]

Q4: How does pH affect this compound aggregation and what is the optimal pH for my experiments?

The pH of the solution significantly impacts the net charge of the peptide, which in turn affects its solubility and aggregation.[4] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[7] To prevent aggregation, it is advisable to work at a pH at least one unit away from the pI. The optimal pH will be experiment-dependent, but starting with a buffer at a neutral pH (around 7.0) is a common practice.

Q5: Can I use additives to prevent this compound aggregation?

Yes, several types of excipients can help prevent peptide aggregation. These include:

  • Amino Acids: Arginine and other amino acids can help to reduce aggregation.[4]

  • Sugars: Sugars like trehalose (B1683222) can act as stabilizers.

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize peptides and prevent aggregation driven by hydrophobic interactions.[6][7]

  • Non-detergent sulfobetaines can also be effective.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution Peptide has aggregated out of solution.1. Check pH: Ensure the buffer pH is not close to the peptide's isoelectric point. Adjust the pH to be at least one unit above or below the pI.[7] 2. Lower Concentration: High concentrations promote aggregation.[4][7] Try working with a more dilute solution. 3. Change Solvent: If the peptide is hydrophobic, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be needed for initial solubilization before dilution in aqueous buffer.[12][13] 4. Add Solubilizing Agents: Incorporate excipients like arginine, trehalose, or a low concentration of a non-denaturing detergent.[4][6][7]
Loss of Biological Activity Aggregation may have altered the peptide's conformation, rendering it inactive.1. Confirm Monomeric State: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to verify that the peptide is in its monomeric, active form before use.[6] 2. Review Handling Procedures: Ensure proper storage and handling protocols are being followed to prevent aggregation from occurring in the first place. This includes avoiding repeated freeze-thaw cycles and using appropriate buffers.[5][8]
Difficulty Dissolving Lyophilized Peptide The peptide has poor solubility in the chosen solvent.1. Assess Peptide Sequence: this compound's sequence (pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2) contains both charged (Asp, Lys) and hydrophobic (Ala, Phe, Leu, Met) residues.[1] 2. Systematic Solubilization: Start with sterile, purified water. If solubility is low, try adding a small amount of a basic buffer (like 0.1% ammonium (B1175870) bicarbonate) for this acidic peptide (net charge will be negative at neutral pH).[13] Gentle vortexing or sonication can also help.[10][11] 3. Organic Solvents: For highly aggregated peptides, dissolving in a minimal amount of an organic solvent like DMSO and then slowly diluting with the aqueous buffer of choice may be effective.[13]

Quantitative Data Summary

The following tables summarize the impact of various factors on peptide aggregation, based on general principles that can be applied to this compound.

Table 1: Effect of pH on Peptide Aggregation

pH relative to pINet ChargeElectrostatic RepulsionAggregation Propensity
pH = pI~ 0MinimalHigh[7]
pH > pINegativeIncreasedLow
pH < pIPositiveIncreasedLow

Table 2: Influence of Temperature on Peptide Stability

TemperatureGeneral Effect on Aggregation RateRecommended Storage
37°CIncreased rate of aggregation[5]Not recommended for storage
25°C (Room Temp)Moderate rate of aggregation[5]Short-term (hours to days)
4°CReduced rate of aggregationShort-term (days to weeks)
-20°C to -80°CSignificantly reduced rate of aggregation[5][7]Long-term (months to years)[9]

Table 3: Efficacy of Common Excipients in Preventing Peptide Aggregation

ExcipientTypical ConcentrationMechanism of Action
Arginine1.0%Reduces protein-protein interactions.[4]
Trehalose5.0%Stabilizes native protein structure.
Polysorbate 80 (Tween 80)0.01 - 0.1%Reduces surface-induced aggregation and hydrophobic interactions.[6]
CHAPS0.1%Solubilizes through micelle formation.[6]

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[5][10]

  • Based on the peptide's sequence, determine its net charge at neutral pH to select an appropriate initial solvent. This compound has one acidic residue (Asp) and one basic residue (Lys), with a pGlu N-terminus and an amidated C-terminus, making it slightly acidic overall.

  • Add a small amount of sterile, purified water or a slightly basic buffer (e.g., 10 mM ammonium bicarbonate, pH 7.5-8.0) to the vial.[13]

  • Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking.[5]

  • If the peptide does not fully dissolve, brief sonication (1-2 minutes) in a water bath may be applied.[10]

  • Once dissolved, the peptide solution can be diluted with the desired experimental buffer.

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

  • Prepare the this compound solution at the desired concentration in the chosen buffer.

  • Filter the solution through a low-protein-binding 0.22 µm filter to remove any dust or pre-existing large aggregates.

  • Transfer the filtered solution to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform an initial DLS measurement to determine the initial size distribution of the peptide. A monomeric peptide should show a single, narrow peak corresponding to its hydrodynamic radius.

  • Incubate the sample under the conditions being tested (e.g., elevated temperature, different pH).

  • Take DLS measurements at regular time intervals to monitor for the appearance of larger species, which would indicate aggregation. An increase in the average particle size or the appearance of a second peak at a larger size is indicative of aggregation.

Visualizations

Physalaemin_Aggregation_Pathway cluster_factors Influencing Factors cluster_prevention Prevention Strategies High_Concentration High Concentration Monomeric_this compound Monomeric this compound (Soluble, Active) High_Concentration->Monomeric_this compound Suboptimal_pH Suboptimal pH (near pI) Suboptimal_pH->Monomeric_this compound Elevated_Temperature Elevated Temperature Elevated_Temperature->Monomeric_this compound Ionic_Strength Ionic Strength Ionic_Strength->Monomeric_this compound Optimal_Buffer Optimal Buffer (pH, Ionic Strength) Optimal_Buffer->Monomeric_this compound Low_Concentration Low Concentration Low_Concentration->Monomeric_this compound Excipients Add Excipients (e.g., Arginine, Detergents) Excipients->Monomeric_this compound Proper_Storage Proper Storage (-20°C to -80°C) Proper_Storage->Monomeric_this compound Soluble_Oligomers Soluble Oligomers Monomeric_this compound->Soluble_Oligomers Self-association Insoluble_Aggregates Insoluble Aggregates (Fibrils, Amorphous) Soluble_Oligomers->Insoluble_Aggregates Growth

Caption: Factors influencing and strategies for preventing this compound peptide aggregation.

Troubleshooting_Workflow Start Experiment Start: Prepare this compound Solution Observe_Aggregation Observe Signs of Aggregation? (Cloudiness, Precipitation, Loss of Activity) Start->Observe_Aggregation Check_Concentration Is Concentration High? Observe_Aggregation->Check_Concentration Yes Proceed Proceed with Experiment Observe_Aggregation->Proceed No Check_pH Is pH near pI? Check_Concentration->Check_pH No Dilute Dilute Solution Check_Concentration->Dilute Yes Check_Storage Improper Storage/Handling? Check_pH->Check_Storage No Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Add_Excipients Consider Adding Excipients (e.g., Arginine, Detergent) Check_Storage->Add_Excipients No Review_Protocols Review Storage and Handling Protocols Check_Storage->Review_Protocols Yes Add_Excipients->Proceed Dilute->Check_pH Adjust_pH->Check_Storage Review_Protocols->Add_Excipients

Caption: Troubleshooting workflow for addressing this compound peptide aggregation.

References

Technical Support Center: Physalaemin Smooth Muscle Contraction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting smooth muscle contraction experiments using physalaemin (B1663488).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause smooth muscle contraction?

A1: this compound is a peptide from the tachykinin family, originally isolated from the skin of a South American frog.[1] It induces smooth muscle contraction by acting as an agonist at tachykinin receptors, primarily the Neurokinin 1 (NK1) receptor, which are G-protein coupled receptors.[1] This interaction initiates a signaling cascade that leads to an increase in intracellular calcium, the key trigger for smooth muscle contraction.[2]

Q2: Which type of smooth muscle preparation is most suitable for this compound experiments?

A2: The guinea pig ileum is a classic and highly responsive preparation for studying the effects of tachykinins like this compound.[3][4] Other suitable tissues include the guinea pig urinary bladder and oesophageal muscularis mucosae.[2][5]

Q3: What is the expected potency of this compound?

A3: The potency of this compound can vary depending on the tissue preparation. In some preparations, it is reported to be more potent than Substance P, while in others it is less potent.[2][5] For guinea pig oesophageal muscularis mucosae, the EC50 for Substance P is approximately 1.9 µM, and this compound is noted to be less potent in this specific tissue.[2] A good starting concentration range for a cumulative dose-response curve would be from 1 nM to 10 µM.

Q4: Can I reuse a smooth muscle preparation for multiple experiments?

A4: It is generally recommended to use a fresh tissue preparation for each complete experiment (e.g., a full dose-response curve) to ensure reproducibility and avoid issues with tissue viability and receptor desensitization (tachyphylaxis).

Troubleshooting Guide

Problem 1: No contractile response or a very weak response to this compound.

Possible Cause Suggested Solution
Degraded this compound Peptides are susceptible to degradation. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., distilled water or a buffer) and store them at -20°C or below. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Incorrect Physiological Salt Solution (PSS) Ensure the PSS (e.g., Krebs-Henseleit solution) is correctly prepared, with the right concentrations of all salts, including calcium. Calcium is essential for contraction. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain a physiological pH (around 7.4).
Tissue Desensitization (Tachyphylaxis) Tachykinin receptors can desensitize upon prolonged or repeated exposure to agonists. Ensure adequate washout periods between drug applications (typically 15-20 minutes or until the tissue returns to a stable baseline).
Damaged Tissue Handle the smooth muscle preparation gently during dissection and mounting to avoid stretching or crushing, which can damage the muscle fibers.
Low Tissue Viability The tissue may have lost its viability. This can be tested by applying a high concentration of potassium chloride (e.g., 80 mM KCl) at the beginning of the experiment. A robust contraction in response to KCl indicates the tissue is healthy and capable of contracting.

Problem 2: The baseline tension of the smooth muscle preparation is unstable.

Possible Cause Suggested Solution
Inadequate Equilibration Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes under a stable resting tension before starting the experiment. During this time, flush the bath with fresh PSS every 15-20 minutes.
Temperature Fluctuations Ensure the water jacket of the organ bath maintains a constant temperature of 37°C.
Inconsistent Aeration Check that the carbogen supply is consistent and the bubbles are not directly hitting the tissue, which can cause mechanical disturbances.
Spontaneous Contractions Some tissues, like the guinea pig ileum, can exhibit spontaneous activity. While this is normal, a prolonged equilibration period can often help to stabilize the baseline.

Problem 3: The contractile response is not reproducible.

Possible Cause Suggested Solution
Inconsistent Drug Addition Ensure accurate and consistent pipetting of this compound into the organ bath. Use calibrated pipettes and fresh tips for each addition.
Variable Washout Periods Maintain a consistent and adequate washout protocol between doses to allow the tissue to return to its baseline state.
Tissue Fatigue Over the course of a long experiment, the tissue may become fatigued. Plan the experimental timeline to be as efficient as possible. If multiple curves are needed, consider using a fresh tissue preparation.

Quantitative Data Summary

The following table summarizes the relative potencies of this compound and other common tachykinins in different smooth muscle preparations.

Agonist Tissue Preparation Relative Potency
This compoundGuinea-pig field stimulated vas deferens~5 times more potent than Substance P
EledoisinRat field-stimulated vas deferens~5 times more potent than this compound and Substance P
EledoisinGuinea-pig oesophageal muscularis mucosaeMore potent than Substance P
Substance PGuinea-pig oesophageal muscularis mucosaeMore potent than this compound

Data compiled from multiple sources.[2][5] Note that absolute EC50 values can vary significantly between laboratories and experimental conditions.

Experimental Protocols

Preparation of Krebs-Henseleit Solution (1 Liter)

This physiological salt solution is commonly used for isolated organ bath experiments.

Component Molar Mass ( g/mol ) Concentration (mM) Weight (g/L)
NaCl58.44118.46.92
KCl74.554.70.35
CaCl2·2H2O147.022.50.37
MgSO4·7H2O246.471.20.29
KH2PO4136.091.20.16
NaHCO384.0125.02.10
Glucose180.1611.12.00

Instructions:

  • Dissolve all components except NaHCO3 and CaCl2 in ~900 mL of distilled water.

  • Continuously bubble the solution with carbogen (95% O2, 5% CO2) for at least 20 minutes.

  • Add the CaCl2 and allow it to dissolve completely.

  • Slowly add the NaHCO3 while continuously gassing to prevent precipitation.

  • Adjust the final volume to 1 Liter with distilled water.

  • The final pH should be approximately 7.4 when gassed with carbogen at 37°C.

Isolated Guinea Pig Ileum Contraction Assay
  • Tissue Dissection: Humanely euthanize a guinea pig. Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution at room temperature.

  • Preparation Mounting: Cut a 2-3 cm segment of the ileum and gently flush the lumen to remove any contents. Tie one end of the segment to a tissue holder and the other end to an isometric force transducer using surgical silk.

  • Equilibration: Mount the tissue in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, washing with fresh solution every 15-20 minutes.

  • Viability Check: After equilibration, test the viability of the tissue by adding a high concentration of KCl (e.g., 80 mM) to the bath. A strong contraction confirms the tissue is healthy. Wash the tissue thoroughly until it returns to the baseline tension.

  • Cumulative Dose-Response Curve:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Start with a low concentration (e.g., 1 nM) and wait for the response to plateau (typically 2-3 minutes).

    • Without washing, add the next higher concentration.

    • Continue this process until a maximal contraction is achieved.

  • Data Analysis: Record the contractile force at each concentration. Plot the contractile response (as a percentage of the maximal response) against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) can be calculated.

Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: this compound signaling cascade in smooth muscle cells.

Experimental Workflow for a Cumulative Dose-Response Curve

Experimental_Workflow Start Start Dissect Dissect & Mount Guinea Pig Ileum Start->Dissect Equilibrate Equilibrate (60-90 min) under 1g tension Dissect->Equilibrate Wash Wash every 15-20 min Equilibrate->Wash Viability KCl Viability Test Equilibrate->Viability Add_Dose Add this compound (cumulative doses) Viability->Add_Dose Record Record Plateau Response Add_Dose->Record Max_Response Maximal Response Reached? Record->Max_Response Max_Response->Add_Dose No Analyze Analyze Data & Plot Curve Max_Response->Analyze Yes End End Analyze->End

Caption: Workflow for a this compound dose-response experiment.

References

Technical Support Center: Physalaemin Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers reduce non-specific binding (NSB) of physalaemin (B1663488) in radioimmunoassays (RIAs). High NSB can significantly impact the accuracy and sensitivity of your results, and this guide offers targeted solutions to address this common issue.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a frequent challenge in this compound RIAs. The following sections detail potential causes and solutions to help you diagnose and resolve this issue in your experiments.

Problem: Elevated Non-Specific Binding (NSB) Signal

Possible Cause 1: Suboptimal Assay Buffer Composition

The components of your assay buffer play a critical role in minimizing the binding of the radiolabeled this compound to components other than the specific antibody.

Solutions:

  • Blocking Agents: Incorporate proteins or detergents into your assay buffer to block non-specific binding sites on the reaction tubes and other surfaces.[1] Commonly used blocking agents include:

    • Bovine Serum Albumin (BSA): Typically used at a concentration of 0.1% to 1%.[1]

    • Detergents: Tween-20 or Triton X-100 at concentrations of 0.05% to 0.5% can be effective.[1]

  • Buffer Additives: The addition of certain salts or EDTA can also help to reduce non-specific interactions.[1]

Component Recommended Concentration Purpose
Bovine Serum Albumin (BSA)0.1% - 1.0%Blocks non-specific binding sites on surfaces.
Tween-200.05% - 0.5%Reduces hydrophobic interactions.
EDTA10 mMChelates divalent cations that may interfere with binding.

Possible Cause 2: Issues with the Radiolabeled Tracer

The quality and handling of the radiolabeled this compound (tracer) can significantly influence NSB.

Solutions:

  • Tracer Purity: Ensure the radiochemical purity of your tracer is high, ideally above 90%.[1] Damaged or impure tracers can exhibit increased non-specific binding.[2]

  • Tracer Concentration: Use the optimal concentration of the tracer. An excessive amount of tracer can lead to higher NSB. The ideal concentration should result in 30-60% of the labeled ligand being bound in the absence of unlabeled this compound (zero standard).[1]

  • Hydrophobicity: Hydrophobic tracers tend to have higher non-specific binding.[1] If you suspect this is an issue, consider the buffer additives mentioned above to mitigate these interactions.

Possible Cause 3: Inadequate Blocking of Reaction Tubes

The surface of the reaction tubes can be a major source of non-specific binding.

Solutions:

  • Tube Material: Use polypropylene (B1209903) or siliconized glass tubes, as unsiliconized glass can lead to sticking issues.[1][3]

  • Pre-coating Tubes: Pre-coat the tubes with a blocking solution (e.g., a solution containing BSA) before adding the assay reagents.

Possible Cause 4: Problems with the Primary Antibody

The characteristics and concentration of the primary antibody are crucial for specific binding.

Solutions:

  • Antibody Titer: Determine the optimal antibody dilution (titer). A concentration that is too high can sometimes contribute to higher background signals. An appropriate dilution should bind 30-60% of the tracer in the zero standard tube.[1]

  • Antibody Specificity: Ensure you are using a high-affinity, high-specificity antibody for this compound.[4]

Experimental Protocols

Protocol for a Standard this compound RIA

This protocol provides a general framework for a competitive this compound RIA. Optimization of incubation times, temperatures, and reagent concentrations will be necessary.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, containing 0.5% BSA and 0.05% sodium azide).[1]

    • Dilute the this compound standards, quality controls, and samples in the assay buffer.

    • Dilute the primary anti-physalaemin antibody and the radiolabeled this compound tracer in the assay buffer to their optimal concentrations.

  • Assay Procedure:

    • Add 100 µL of standard, control, or sample to appropriately labeled tubes.

    • Add 100 µL of the diluted primary antibody to all tubes except the "Total Counts" and "Non-Specific Binding" (NSB) tubes. Add 100 µL of assay buffer to the NSB tubes.

    • Add 100 µL of the diluted radiolabeled this compound tracer to all tubes.

    • Vortex all tubes gently.

    • Incubate for 16-24 hours at 4°C.[1]

  • Separation of Bound and Free Tracer:

    • Add 1 mL of a cold precipitating reagent (e.g., a solution containing a secondary antibody and polyethylene (B3416737) glycol) to all tubes except the "Total Counts" tubes.[1]

    • Incubate for 20-30 minutes at 4°C.

    • Centrifuge at 1000-2000 x g for 30 minutes at 4°C.

  • Measurement:

    • Carefully decant the supernatant from all tubes except the "Total Counts" tubes.

    • Measure the radioactivity in the pellets using a gamma counter.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of non-specific binding in a this compound RIA?

A1: Generally, non-specific binding should be less than 10% of the total counts added to the assay. Ideally, it should be as low as possible, typically under 5%, to ensure a good signal-to-noise ratio.

Q2: I've tried adding BSA and Tween-20 to my buffer, but my NSB is still high. What else can I do?

A2: If optimizing the assay buffer with common blocking agents is not sufficient, consider the following:

  • Check the Purity of Your Tracer: A degraded or impure tracer is a common cause of high NSB.[2] Consider purifying the tracer or obtaining a new batch.

  • Evaluate Your Antibody: Ensure your antibody is specific for this compound and used at the correct dilution.

  • Change Your Reaction Tubes: Switch to polypropylene or siliconized glass tubes if you are not already using them.[1]

Q3: Can the incubation time and temperature affect non-specific binding?

A3: Yes, both incubation time and temperature can influence NSB. While longer incubation times at lower temperatures (e.g., overnight at 4°C) are often used to reach equilibrium, excessively long incubations could potentially increase NSB.[1] It is important to optimize these conditions for your specific assay.

Q4: How do I prepare siliconized glass tubes?

A4: To siliconize glass tubes, you can treat them with a siliconizing agent (e.g., a solution of dimethyldichlorosilane in an organic solvent). This process creates a hydrophobic layer on the glass surface, which helps to prevent the adsorption of peptides and other molecules. Always follow the manufacturer's instructions and safety precautions when using siliconizing agents.

Visualizations

RIA_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation cluster_measure 4. Measurement prep_buffer Prepare Assay Buffer add_reagents Add Reagents to Tubes prep_buffer->add_reagents prep_standards Prepare Standards & Samples prep_standards->add_reagents prep_ab Dilute Primary Antibody prep_ab->add_reagents prep_tracer Dilute Tracer prep_tracer->add_reagents incubate Incubate (e.g., 4°C, 16-24h) add_reagents->incubate add_precip Add Precipitating Reagent incubate->add_precip centrifuge Centrifuge add_precip->centrifuge decant Decant Supernatant centrifuge->decant count Gamma Counting decant->count

Caption: A typical workflow for a this compound radioimmunoassay.

Troubleshooting_NSB problem High Non-Specific Binding cause1 Suboptimal Buffer problem->cause1 cause2 Tracer Issues problem->cause2 cause3 Tube Surface problem->cause3 cause4 Antibody Problems problem->cause4 solution1a Add Blocking Agents (BSA, Tween-20) cause1->solution1a solution1b Optimize Buffer Additives (EDTA, Salts) cause1->solution1b solution2a Check Tracer Purity cause2->solution2a solution2b Optimize Tracer Concentration cause2->solution2b solution3a Use Polypropylene/Siliconized Tubes cause3->solution3a solution3b Pre-coat Tubes cause3->solution3b solution4a Optimize Antibody Titer cause4->solution4a solution4b Verify Antibody Specificity cause4->solution4b

Caption: Troubleshooting high non-specific binding in this compound RIA.

References

Technical Support Center: Optimizing Physalaemin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing physalaemin (B1663488) concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus. It is structurally and functionally related to Substance P (SP) and acts as a potent agonist for neurokinin receptors (NKRs), showing a high affinity for the neurokinin-1 (NK1) receptor. Upon binding to the NK1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to various cellular responses.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired biological endpoint. Based on published literature, a broad concentration range from 10 pM to 1.0 µM has been used in assays such as lymphocyte proliferation. For binding assays with pancreatic acinar cells, a dissociation constant (Kd) of 2 nM has been reported. A contractile response in isolated guinea pig ileum was observed at concentrations of approximately 100 to 150 pg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile distilled water or a buffer. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.

Q4: I am observing high variability between my experimental replicates. What could be the cause?

High variability in in vitro assays can stem from several factors:

  • Inaccurate Pipetting: Ensure your pipettes are properly calibrated, especially when working with small volumes.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.

  • Peptide Instability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • Inconsistent Incubation Conditions: Fluctuations in temperature and CO₂ levels can affect cell health and responsiveness.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Biological Response This compound concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 pM to 10 µM) to identify the optimal effective concentration (EC50).
This compound has degraded. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Insufficient incubation time. Conduct a time-course experiment to determine the optimal duration of this compound exposure for your specific assay.
Low or absent NK1 receptor expression on cells. Verify the expression of the NK1 receptor on your cell line using techniques like qPCR, western blotting, or flow cytometry.
Unexpected Cytotoxicity This compound concentration is too high. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line and experiment duration.
Solvent toxicity. Ensure the final concentration of the solvent (if used to dissolve this compound) is below the toxic threshold for your cells (typically <0.5% for DMSO).
Inconsistent Results Peptide adsorption to plasticware. Consider using low-protein-binding microplates and pipette tips.
Variability in cell health or passage number. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Presence of proteases in serum-containing media. If proteolytic degradation is suspected, consider using serum-free media or adding protease inhibitors to your culture medium.

Quantitative Data

The effective concentration of this compound can vary significantly between different in vitro models. The following table summarizes some reported values to serve as a starting point for assay optimization.

Assay TypeCell/Tissue TypeEffective ConcentrationReference
Lymphocyte ProliferationMurine Thymocytes> 0.1 µM
Receptor Binding (Kd)Guinea Pig Pancreatic Acini2 nMN/A
Muscle ContractionIsolated Guinea Pig Ileum~100-150 pg/mL

Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization following this compound stimulation using a fluorescent calcium indicator.

  • Cell Seeding: Seed cells expressing the NK1 receptor into a 96-well, black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells two to three times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Baseline Measurement: Add fresh assay buffer to each well and measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped for calcium imaging.

  • This compound Stimulation: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak response for each this compound concentration and plot a dose-response curve to determine the EC50 value.

Protocol 2: Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the NK1 receptor using a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cells or tissues known to express the NK1 receptor.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., ³H-Substance P) to each well.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled this compound (total binding) and a control with a high concentration of an unlabeled NK1 receptor antagonist (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of this compound.

Visualizations

issues with physalaemin solubility and reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and reconstitution of physalaemin (B1663488).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus.[1] It is a potent vasodilator and has hypotensive effects.[1] Structurally and functionally, it is closely related to the mammalian tachykinin, Substance P.[1]

Q2: What is the amino acid sequence and molecular weight of this compound?

A2: The amino acid sequence of this compound is pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2. Its molecular formula is C58H84N14O16S, and its molar mass is approximately 1265.45 g/mol .[1]

Q3: What is the theoretical isoelectric point (pI) of this compound?

A3: The theoretical isoelectric point (pI) of this compound is approximately 7.2. This is a critical parameter to consider for its solubility, as peptides are least soluble at or near their pI.

Q4: What are the recommended solvents for reconstituting this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For aqueous solutions, it is recommended to use a buffer with a pH at least 2 units away from its isoelectric point (pI ≈ 7.2). Therefore, acidic buffers (pH < 5.2) or basic buffers (pH > 9.2) are recommended to improve solubility in aqueous solutions.

Q5: How should lyophilized this compound be stored?

A5: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light. Before opening, it is advisable to allow the vial to equilibrate to room temperature to prevent condensation.

Q6: How should this compound solutions be stored?

A6: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. For short-term storage of a few days, 2-8°C is acceptable.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C58H84N14O16S
Molar Mass ~1265.45 g/mol [1]
Amino Acid Sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2
Theoretical Isoelectric Point (pI) ~7.2
Qualitative Solubility Profile of this compound
SolventSolubilityRecommendations
Water Sparingly soluble, especially at neutral pHAdjust pH to < 5.2 or > 9.2 for improved solubility.
DMSO Soluble[2]Recommended for preparing high-concentration stock solutions.
Methanol SolubleCan be used as a solvent, may promote a helical conformation.
Ethanol Likely soluble, but may be less effective than DMSO or methanolTest a small amount first.
Recommended Storage Conditions
FormTemperatureDurationNotes
Lyophilized Powder -20°C to -80°CYearsProtect from moisture and light.
Stock Solution in DMSO -20°C to -80°CMonthsAliquot to avoid freeze-thaw cycles.
Aqueous Solution -20°C to -80°CWeeks to MonthsAliquot to avoid freeze-thaw cycles. Stability is pH-dependent.
Aqueous Solution 2-8°CDaysFor short-term use only.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol provides a best-practice methodology for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, anhydrous DMSO or a sterile aqueous buffer (e.g., 10 mM Acetate (B1210297) buffer, pH 4.5 or 10 mM Ammonium (B1175870) Bicarbonate buffer, pH 9.5)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing on the peptide.

  • Solvent Selection:

    • For a high-concentration stock solution: Anhydrous DMSO is recommended.

    • For an aqueous stock solution: Choose a buffer with a pH at least 2 units away from the pI of ~7.2. An acidic buffer (pH < 5.2) or a basic buffer (pH > 9.2) is recommended.

  • Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration.

    • Example for a 1 mg/mL stock solution: Add 1 mL of solvent to 1 mg of this compound.

    • Example for a 1 mM stock solution: Volume (in L) = (mass of peptide in g) / (molar mass of peptide in g/mol ) / (desired concentration in mol/L). For 1 mg of this compound (0.001 g) and a molar mass of 1265.45 g/mol , to make a 1 mM (0.001 M) solution: Volume = 0.001 / 1265.45 / 0.001 ≈ 0.00079 L or 790 µL.

  • Reconstitution: a. Carefully open the vial. b. Add the calculated volume of the chosen solvent to the vial. c. Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing to minimize the risk of aggregation. d. If solubility is an issue, gentle warming (up to 37°C) or brief sonication can be attempted.

  • Aliquoting and Storage: a. Once the this compound is fully dissolved, dispense the solution into single-use, sterile, low-protein-binding microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Q: My lyophilized this compound is not dissolving in water. What should I do?

A: This is a common issue as this compound has limited solubility in neutral water, especially around its isoelectric point (pI ≈ 7.2). At this pH, the net charge of the peptide is zero, which can lead to aggregation and precipitation.

Recommended Solutions:

  • Adjust the pH: The most effective way to increase solubility is to use a buffer with a pH at least 2 units away from the pI. Try dissolving the peptide in a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 4.0-5.0) or a slightly basic buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0-10.0).

  • Use an Organic Solvent: If an aqueous solution is not strictly required for your stock, dissolve the this compound in a small amount of anhydrous DMSO first. You can then dilute this stock solution into your aqueous experimental buffer.

Q: My this compound solution is cloudy or has visible precipitates. What could be the cause and how can I fix it?

A: Cloudiness or precipitation indicates that the this compound has either not fully dissolved or is aggregating in the solution.

Potential Causes and Solutions:

  • pH is too close to the pI: As mentioned above, ensure the pH of your aqueous solution is not between 6 and 8.

  • Concentration is too high: You may have exceeded the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.

  • Improper Dissolution Technique: The peptide may not have fully dissolved. Try gentle warming (up to 37°C) or brief sonication to aid dissolution.

  • Aggregation over time: If the solution becomes cloudy after storage, the peptide may be aggregating. Ensure you are storing aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Q: I am concerned about my this compound aggregating. How can I prevent this?

A: Peptide aggregation can be a concern, especially for long-term experiments or when working with high concentrations. This compound has been shown to form amyloid fibrils under certain conditions.

Preventative Measures:

  • Proper Reconstitution and Storage: Follow the recommended protocols for reconstitution and storage. Using an appropriate pH and avoiding freeze-thaw cycles are crucial.

  • Work with Fresh Solutions: Whenever possible, prepare fresh dilutions from your frozen stock solution for your experiments.

  • Consider Additives: For some peptides, the inclusion of certain excipients (e.g., arginine, glycerol) in the buffer can help to reduce aggregation. However, the compatibility of these additives with your specific assay must be verified.

Visualizations

G start This compound Solubility Issue check_solvent Is the solvent water or a neutral buffer? start->check_solvent is_pI pH is likely near the pI (~7.2), causing low solubility. check_solvent->is_pI Yes check_concentration Is the concentration high? check_solvent->check_concentration No change_pH Adjust pH to < 5.2 or > 9.2 (e.g., use acidic or basic buffer) is_pI->change_pH use_dmso Use a small amount of anhydrous DMSO to dissolve first is_pI->use_dmso success Solubility Achieved change_pH->success use_dmso->success lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes gentle_help Try gentle warming (to 37°C) or brief sonication check_concentration->gentle_help No lower_concentration->success gentle_help->success

Caption: Troubleshooting workflow for this compound solubility issues.

G This compound This compound nk1_receptor Neurokinin-1 (NK1) Receptor This compound->nk1_receptor Binds to g_protein G-protein Activation nk1_receptor->g_protein signaling_cascade Intracellular Signaling Cascade (e.g., Phospholipase C activation) g_protein->signaling_cascade cellular_response Cellular Response (e.g., Vasodilation, Smooth Muscle Contraction) signaling_cascade->cellular_response

Caption: Simplified signaling pathway of this compound via the NK1 receptor.

References

Technical Support Center: Managing Physalaemin Tachyphylaxis in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address physalaemin-induced tachyphylaxis in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1663488) and how does it work?

A1: this compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1][2] It is closely related to the mammalian neuropeptide Substance P (SP) and acts as a potent agonist for neurokinin 1 (NK1) receptors, which are G protein-coupled receptors (GPCRs).[1][3] Upon binding to NK1 receptors, this compound stimulates the Gq/11 protein, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade leads to various physiological responses, including smooth muscle contraction, vasodilation, and inflammation.[1][5]

Q2: What is tachyphylaxis and why does it occur with this compound?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the case of this compound, this phenomenon is primarily due to the desensitization and subsequent internalization of the NK1 receptor.[6] Continuous or repeated exposure to this compound leads to the phosphorylation of the NK1 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby terminating the signal.[7] Following uncoupling, the receptor is internalized into endosomes, removing it from the cell surface and making it unavailable for further stimulation.[8][9][10]

Q3: How quickly does tachyphylaxis to this compound develop?

A3: Tachyphylaxis to this compound and other NK1 receptor agonists can develop very rapidly, often within minutes of exposure. For instance, studies with Substance P have shown that NK1 receptor internalization can have a half-life of approximately 71 seconds in dorsal horn neurons.[11] Within 3 minutes of exposure, a significant portion of NK1 receptors can be internalized into intracellular vesicles.[9][10]

Q4: How long does it take for the response to this compound to recover after tachyphylaxis?

A4: The recovery of responsiveness, or resensitization, depends on the recycling of internalized NK1 receptors back to the cell surface. This process is generally slower than internalization. Complete recycling of NK1 receptors and resensitization of the cellular response can take between 60 to 90 minutes.[11] The concentration of this compound used can also influence the rate of recycling; lower concentrations may lead to more rapid recycling.[12]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Strategies
Diminished or absent response to repeated this compound application. NK1 Receptor Tachyphylaxis: The most common cause is the desensitization and internalization of NK1 receptors following initial stimulation.1. Implement a Washout Period: Introduce a drug-free interval of at least 60-90 minutes between this compound applications to allow for receptor recycling and resensitization.[11]2. Optimize Dosing Strategy: Use the lowest effective concentration of this compound to elicit the desired response. Lower agonist concentrations can favor more rapid receptor recycling.[12]3. Intermittent Stimulation: Instead of continuous exposure, use intermittent pulses of this compound.
High variability in response between experiments. Inconsistent Receptor State: The degree of basal receptor internalization or desensitization may vary between experimental preparations.1. Standardization of Pre-incubation Conditions: Ensure a consistent pre-incubation period in a this compound-free medium to allow for the stabilization of surface receptor expression.2. Control for Endogenous Ligands: Be aware of potential endogenous release of Substance P in your experimental model, which could contribute to basal receptor desensitization.
Complete loss of response that is not recovered with a standard washout period. Receptor Downregulation: Prolonged or high-concentration exposure to this compound may lead to the degradation of internalized receptors rather than recycling.1. Extend the Washout Period: Try a longer drug-free period (e.g., several hours) to see if responsiveness can be restored.2. Use an Alternative Agonist: If persistent tachyphylaxis is observed, consider using a different tachykinin agonist that may have a different profile of receptor interaction and trafficking.3. Inhibit Receptor Degradation (Experimental): In cell culture models, inhibitors of lysosomal degradation could be used to investigate if this pathway is contributing to the loss of response.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to this compound and NK1 receptor dynamics.

Table 1: Time Course of NK1 Receptor Trafficking

ParameterTimeExperimental ModelReference
Internalization Half-life (Substance P) ~71 secondsRat Dorsal Horn Neurons[11]
Significant Internalization Within 3 minutesTransfected Epithelial Cells[9][10]
Complete Recycling and Resensitization 60 - 90 minutesRat Dorsal Horn Neurons[11]

Table 2: this compound Concentration and Effect

ConcentrationEffectExperimental ModelReference
1 nM (Substance P) Induces rapid receptor recyclingEndothelial Cells[12]
10 nM (Substance P) Induces prolonged receptor retention in perinuclear endosomesEndothelial Cells[12]
≥ 0.1 µM Stimulatory action in murine thymocyte culturesMurine Thymocytes[13]

Experimental Protocols

Protocol: Minimizing Tachyphylaxis in an In Vitro Smooth Muscle Contraction Assay

Objective: To obtain reproducible contractile responses to this compound in an isolated smooth muscle preparation while minimizing the impact of tachyphylaxis.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Organ bath setup with physiological saline solution (e.g., Tyrode's solution) at 37°C, gassed with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • This compound stock solution

  • Pipettes

Procedure:

  • Tissue Preparation and Equilibration:

    • Mount the smooth muscle strip in the organ bath under a resting tension of 1g.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh physiological saline solution every 15 minutes.

  • Initial Dose-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻¹⁰ M) and increasing in logarithmic steps until a maximal response is achieved.

    • Record the contractile response at each concentration.

  • Washout and Recovery:

    • After obtaining the maximal response, thoroughly wash the tissue with fresh physiological saline solution at least 3-5 times over a period of 60-90 minutes to ensure complete removal of this compound and allow for receptor resensitization.

  • Subsequent Applications:

    • For subsequent applications of this compound, ensure a minimum washout and recovery period of 60-90 minutes is implemented between each dose or dose-response curve.

    • To confirm the return to baseline sensitivity, a single submaximal concentration of this compound can be applied before and after the full dose-response curve to check for reproducibility.

  • Data Analysis:

    • Measure the amplitude of contraction at each this compound concentration.

    • Plot the dose-response curves and compare the EC50 and maximal response values between successive applications to assess the degree of tachyphylaxis and the effectiveness of the washout period.

Visualizations

This compound-NK1 Receptor Signaling Pathway

Physalaemin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_ER->Response PKC->Response

Caption: this compound activates the NK1 receptor, initiating a signaling cascade through Gq/11 and PLCβ.

Experimental Workflow for Managing Tachyphylaxis

Tachyphylaxis_Workflow start Start Experiment equilibrate Equilibrate Tissue/Cells (≥60 min) start->equilibrate apply_this compound Apply this compound equilibrate->apply_this compound measure_response Measure Response apply_this compound->measure_response tachyphylaxis Response Diminished? measure_response->tachyphylaxis washout Washout & Recovery (60-90 min) tachyphylaxis->washout Yes end End Experiment tachyphylaxis->end No washout->apply_this compound

Caption: A logical workflow for experiments involving this compound to mitigate tachyphylaxis.

Logical Relationship of Tachyphylaxis Mechanism

Tachyphylaxis_Mechanism This compound This compound Stimulation NK1R_Activation NK1 Receptor Activation This compound->NK1R_Activation GRK_Phosphorylation GRK-mediated Phosphorylation NK1R_Activation->GRK_Phosphorylation Beta_Arrestin β-Arrestin Binding GRK_Phosphorylation->Beta_Arrestin Uncoupling Receptor-G Protein Uncoupling Beta_Arrestin->Uncoupling Internalization Receptor Internalization Beta_Arrestin->Internalization Tachyphylaxis Tachyphylaxis (Diminished Response) Uncoupling->Tachyphylaxis Internalization->Tachyphylaxis

Caption: The molecular cascade leading to this compound-induced tachyphylaxis.

References

Physalaemin Signaling Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of physalaemin (B1663488) signaling studies. It provides practical troubleshooting guides and frequently asked questions (FAQs) to help mitigate interference and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

1. What is this compound and its primary signaling mechanism?

This compound is a peptide from the tachykinin family, originally isolated from the skin of the Physalaemus fuscumaculatus frog.[1] It functions as a powerful vasodilator and has hypotensive effects.[2][3] In mammals, it acts as a potent agonist for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][4] The binding of this compound to the NK1R primarily activates the Gαq signaling pathway. This leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event.[5]

2. What are the typical cellular responses to this compound-induced NK1R activation?

Activation of the NK1R by this compound can trigger a range of physiological responses, including smooth muscle contraction, vasodilation, and neurogenic inflammation.[1][6][7] It is also involved in pain transmission.[8] Due to its relationship with the NK1R, which is also the primary receptor for Substance P, this compound is a valuable tool for studying the physiological roles of this receptor.[6][9]

3. What are common sources of interference in this compound signaling experiments?

Several factors can interfere with this compound signaling studies:

  • Off-target effects: At higher concentrations, this compound can interact with other tachykinin receptors, such as NK2R and NK3R, leading to non-specific responses.[10]

  • Receptor desensitization and internalization: Continuous or repeated exposure to this compound can cause the NK1R to become desensitized, where it is phosphorylated and uncouples from the G protein.[4][11] This is often followed by receptor internalization, where the receptor is removed from the cell surface into endosomes.[8][11]

  • Assay-dependent artifacts: The specific experimental assay used can introduce variability. For instance, different results may be obtained from calcium mobilization assays versus second messenger accumulation assays like inositol phosphate (B84403) (IP) measurement.[12][13]

  • Endogenous ligands and metabolism: The presence of endogenous tachykinins like Substance P can compete with this compound for NK1R binding.[6] Additionally, cellular metabolism can break down this compound, potentially altering its activity.[14][15]

Troubleshooting Guides

Issue 1: Weaker than Expected or No Cellular Response to this compound
Possible Cause Troubleshooting Steps
This compound Degradation Ensure proper storage of this compound (-20°C or -80°C). Prepare fresh dilutions for each experiment. If you suspect degradation, consider verifying the peptide's integrity using mass spectrometry.
Low NK1R Expression Confirm that your chosen cell line or tissue expresses sufficient levels of the NK1R using techniques like qPCR or Western blotting. If expression is low, consider using a system with higher or induced NK1R expression.
Receptor Desensitization Minimize the duration of this compound exposure. If your experiment requires multiple stimulations, include adequate washout periods to allow for receptor resensitization.[11]
Suboptimal Assay Conditions Optimize critical assay parameters such as cell density, incubation times, and buffer composition.[16] For example, ensure your buffer does not interfere with cellular signaling pathways.
Issue 2: High Background Signal or Apparent Non-Specific Effects
Possible Cause Troubleshooting Steps
Off-Target Receptor Activation To confirm that the observed effects are mediated by the NK1R, use a selective NK1R antagonist, such as aprepitant (B1667566) or CP-96,345.[7][17] A significant reduction in the response in the presence of the antagonist points to an on-target effect.
Cell Culture Contamination Regularly screen your cell cultures for common contaminants like mycoplasma, which can alter cellular signaling pathways.
Assay-Specific Interference Always include proper controls. This should include a vehicle-only control (the buffer or solvent used to dissolve this compound) and, if possible, a cell line that does not express the NK1R to identify any receptor-independent effects.[18]

Experimental Protocols

Protocol 1: Inositol Phosphate (IP) Accumulation Assay

This assay is a common method to quantify the activation of Gαq-coupled receptors by measuring the accumulation of a downstream second messenger.

  • Cell Preparation: Plate cells expressing the NK1R in a 96-well plate and allow them to adhere and grow, typically for 24 hours.

  • Stimulation: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound. It is also advisable to include a control with a known NK1R agonist like Substance P.

  • Lysis: After a designated incubation period (e.g., 30-60 minutes), lyse the cells to release the intracellular contents.

  • Detection: Use a commercially available kit (e.g., HTRF-based) to measure the amount of accumulated inositol phosphate. This typically involves adding detection reagents that will generate a signal proportional to the IP concentration.

  • Data Analysis: Measure the signal using a plate reader and plot the response against the this compound concentration to determine the EC50 value.[19]

Protocol 2: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium that occurs upon NK1R activation.

  • Cell Preparation: Plate NK1R-expressing cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Wash: Gently wash the cells to remove any excess extracellular dye.

  • Signal Measurement: Use a fluorescence plate reader (like a FLIPR) to measure the baseline fluorescence. Then, add different concentrations of this compound and immediately begin recording the fluorescence intensity over time to capture the calcium transient.[18]

Quantitative Data Summary

The following table provides a summary of potency values for this compound and the endogenous NK1R ligand, Substance P. Note that these values can vary depending on the specific cell line and assay conditions used.

LigandAssay TypeReceptorEC50 (approximate)
This compoundSmooth Muscle ContractionGuinea Pig Ileum NK1R~1-10 nM
Substance PInositol Phosphate AccumulationHuman NK1R~1-10 nM[19]
Substance PCalcium MobilizationHuman NK1R~8.5 (-log EC50 M)[15]
Substance PcAMP AccumulationHuman NK1R~7.8 (-log EC50 M)[15]

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane NK1R NK1R Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->NK1R Binds Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Experimental_Workflow Start Start Experiment Cell_Prep Cell Culture and Plating Start->Cell_Prep Ligand_Prep Prepare this compound Dilutions Start->Ligand_Prep Stimulation Cell Stimulation Cell_Prep->Stimulation Ligand_Prep->Stimulation Assay Perform Assay (e.g., IP1 or Calcium) Stimulation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Analysis Data Analysis (EC50 Calculation) Data_Acquisition->Analysis Troubleshoot Unexpected Results? Analysis->Troubleshoot Consult_Guide Consult Troubleshooting Guide Troubleshoot->Consult_Guide Yes End Experiment Complete Troubleshoot->End No Consult_Guide->Start Re-design Experiment Logical_Troubleshooting Problem Problem Identified: Low or No Signal Check_Reagents Verify Reagent Integrity (this compound, Buffers) Problem->Check_Reagents Check_Cells Confirm Cell Health and NK1R Expression Problem->Check_Cells Review_Protocol Review Experimental Protocol (Concentrations, Times) Problem->Review_Protocol Is_Desensitization Is Receptor Desensitization a Possibility? Check_Reagents->Is_Desensitization Reagents OK Check_Cells->Is_Desensitization Cells OK Review_Protocol->Is_Desensitization Protocol OK Modify_Protocol Modify Protocol to Minimize Pre-exposure/Washout Is_Desensitization->Modify_Protocol Yes Re_run Re-run Experiment Is_Desensitization->Re_run No Modify_Protocol->Re_run

References

best practices for handling and storing physalaemin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing physalaemin (B1663488), along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A1: For optimal stability, lyophilized this compound should be stored at -20°C for short-term storage and at -80°C for long-term storage.[1][2] It is crucial to keep the vial tightly sealed and protected from moisture and light.[1][2][3]

Q2: How should I reconstitute lyophilized this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4] For most biological experiments, it is advisable to first dissolve the peptide in a small amount of sterile DMSO to create a concentrated stock solution.[5][6] Subsequently, this stock solution can be diluted with your aqueous experimental buffer to the desired final concentration. Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[3][6]

Q3: Can I store this compound in solution?

A3: While possible for short-term use, long-term storage of this compound in solution is not recommended due to its limited stability. The this compound sequence contains asparagine (Asn) and methionine (Met), which can be prone to degradation in solution. If you must store it in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or lower.[7] Avoid repeated freeze-thaw cycles.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and it can cause skin and eye irritation.[8] Standard laboratory personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn.[2][9] Handle the lyophilized powder in a well-ventilated area or a fume hood to avoid creating and inhaling dust.[8]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Possible Cause Troubleshooting Steps
Peptide Degradation This compound has limited stability in solution. Prepare fresh solutions for each experiment or use aliquots that have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. This compound activity can also be diminished by peptidases in serum-containing media or biological tissues.[10] Consider using peptidase inhibitors in your assay buffer if appropriate.
Improper Reconstitution/Solubility Issues Ensure the peptide is fully dissolved. After adding the solvent, gently vortex or sonicate the vial to aid dissolution.[2][11] Visually inspect the solution to ensure there are no particulates. If the peptide precipitates upon dilution into an aqueous buffer, try reducing the final concentration or adjusting the pH of the buffer.
Incorrect Storage Verify that the lyophilized peptide has been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture.[1][2]
Experimental System Issues Confirm the integrity and responsiveness of your cell line or tissue preparation. Run a positive control with a known agonist for the NK1 receptor, such as Substance P, to validate the experimental setup.
Issue 2: Cell Viability Problems in Culture
Possible Cause Troubleshooting Steps
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%.[5] Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
Contamination Microbial contamination can lead to poor cell health and inconsistent results.[12][] Regularly check your cultures for signs of contamination and practice strict aseptic techniques.
Sub-optimal Cell Culture Conditions Ensure your cells are healthy, within a suitable passage number range, and not overly confluent before starting the experiment.[12][14] Maintain optimal incubator conditions (temperature, CO2, humidity).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Short-Term Storage (Weeks) Long-Term Storage (Months to Years)
Lyophilized Powder -20°C-80°C
In Solution (Aliquot) -20°CNot Recommended

Table 2: this compound Solubility Summary

Solvent Solubility Recommendation
Water/Aqueous Buffers May have limited solubilityTest a small amount first. If not fully soluble, proceed to an organic solvent.
DMSO SolubleRecommended for preparing stock solutions.[4]
DMF, Acetonitrile Likely SolubleCan be used as alternatives to DMSO if it interferes with the assay.[6]

Experimental Protocols

Protocol 1: Neurokinin-1 (NK1) Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for the NK1 receptor using this compound as a competitor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • Radiolabeled ligand (e.g., [³H]-Substance P).

  • Unlabeled this compound (for competition).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 50 µL of varying concentrations of unlabeled this compound.

    • 50 µL of a fixed concentration of [³H]-Substance P (at its Kd value).

    • 50 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus to separate bound from free radioligand.[15][16]

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.[17]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[15][17]

Protocol 2: Smooth Muscle Contraction Assay (Collagen Gel Model)

This protocol provides a general method for assessing the contractile effect of this compound on smooth muscle cells embedded in a collagen gel.

Materials:

  • Human bronchial smooth muscle cells.

  • Cell culture medium (e.g., DMEM).

  • Collagen solution (e.g., Type I rat tail collagen).

  • 5x DMEM or 5x PBS.

  • Neutralization solution (e.g., sterile 1 N NaOH).

  • 24-well culture plates.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Harvest smooth muscle cells and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.[18]

  • Collagen Gel Preparation: On ice, mix the collagen solution, 5x DMEM/PBS, and neutralization solution according to the manufacturer's instructions to prepare the collagen gel working solution.

  • Embedding Cells: Mix 2 parts of the cell suspension with 8 parts of the cold collagen gel working solution.[18][19]

  • Plating: Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization.[19]

  • Culture: After polymerization, add 1 mL of culture medium on top of each gel. Culture for 2 days to allow the cells to establish mechanical stress.

  • Contraction Assay:

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Gently detach the collagen gels from the sides of the wells using a sterile spatula to initiate contraction.[19]

    • Monitor and quantify the change in gel diameter over time using an image analyzer or a ruler.[19][20]

Mandatory Visualization

Physalaemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Gq Downstream Effects (e.g., Smooth Muscle Contraction, Pro-inflammatory Gene Expression) Ca2->Downstream_Gq PKC->Downstream_Gq cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Gs Downstream Effects PKA->Downstream_Gs

Caption: this compound signaling through the NK1 receptor.

References

quality control measures for physalaemin peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of physalaemin (B1663488) peptide.

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q1: How should I handle lyophilized this compound peptide upon receipt?

A1: Upon receipt, it is crucial to handle the lyophilized this compound peptide with care to avoid contamination and degradation. Always wear gloves to prevent enzymatic and microbial contamination. Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[1]

Q2: What are the recommended storage conditions for lyophilized this compound?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light. Under these conditions, the peptide can remain stable for several years. For short-term storage, refrigeration at 4°C is acceptable for a few weeks.

Q3: How should I store this compound once it is in solution?

A3: Peptide solutions are significantly less stable than their lyophilized form. If you must store this compound in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C. For peptides containing amino acids susceptible to oxidation, such as methionine (Met) present in this compound, using oxygen-free solvents for reconstitution is advisable.

Q4: What is the best way to dissolve lyophilized this compound?

A4: The solubility of this compound depends on its amino acid composition. This compound has both acidic (Asp) and basic (Lys) residues. A general strategy is to first try sterile distilled water. If the peptide does not dissolve, for a peptide with basic residues, adding a small amount of dilute acetic acid can help. Conversely, for an acidic peptide, a dilute solution of ammonium (B1175870) bicarbonate can be used. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by slow dilution with your aqueous buffer. It is always recommended to test the solubility of a small amount of the peptide first.

Purity and Analysis

Q5: What is the expected purity of synthetic this compound?

A5: Commercially available synthetic this compound typically has a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC). For GMP-grade peptides, a purity of greater than 97% is often required.[2]

Q6: What analytical techniques are used to confirm the identity and purity of this compound?

A6: The primary methods for assessing the quality of this compound are HPLC and mass spectrometry (MS). HPLC is used to determine the purity by separating the main peptide from any impurities.[2] Mass spectrometry is used to confirm the molecular weight of the peptide, providing verification of its identity. The accuracy of this determination should be within ±1 mass unit.[2]

Q7: What kind of impurities can be expected in a synthetic this compound preparation?

A7: Impurities in synthetic peptides can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and products of side reactions during synthesis or cleavage, such as deamidation or oxidation. A well-developed HPLC method should be able to separate these impurities from the main peptide peak.[2]

Biological Activity

Q8: How is the biological activity of this compound typically assessed?

A8: The biological activity of this compound, a tachykinin peptide, is often evaluated through its ability to induce smooth muscle contraction or stimulate salivation.[3][4] Common in vitro assays include the guinea pig ileum contraction assay.[5] In vivo assays, such as measuring salivation in rats, are also used to determine its potency.[6][7]

Q9: What is an EC50 value and why is it important for this compound quality control?

A9: The EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. It is a measure of the peptide's potency. For quality control, determining the EC50 value in a relevant biological assay ensures the biological activity of the this compound batch is within the expected range, confirming its proper synthesis and folding.

Troubleshooting Guides

Peptide Solubility Issues
Problem Potential Cause Solution
Lyophilized peptide does not dissolve in aqueous buffer. The peptide has a net neutral charge at the buffer's pH, or is highly hydrophobic.First, try dissolving a small test amount in sterile distilled water. If it remains insoluble, and based on its sequence (pI), try adding a small amount of 0.1 M acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). As a last resort for highly hydrophobic peptides, dissolve in a minimal amount of DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer while vortexing.
Peptide solution is cloudy or hazy. This indicates peptide aggregation or precipitation.Try sonicating the solution briefly. If the solution remains cloudy, it may be necessary to re-evaluate the solvent and pH. Ensure the pH of the solution is not at the peptide's isoelectric point (pI).
Peptide precipitates out of solution after initial dissolution. The peptide concentration is too high for the chosen solvent system, or the addition of the aqueous buffer to an organic stock was too rapid.Prepare a more dilute solution. When diluting an organic stock solution with an aqueous buffer, add the buffer slowly while vortexing to prevent localized high concentrations and precipitation.
Peptide Aggregation
Problem Potential Cause Solution
Loss of biological activity over time in solution. Peptide aggregation is occurring, reducing the concentration of active, monomeric peptide.Store the peptide in lyophilized form whenever possible. If a solution is necessary, prepare fresh before use or store as single-use aliquots at -20°C or -80°C. Consider adding aggregation-inhibiting excipients like arginine to your buffer.[8]
Visible precipitates form in the peptide solution during storage. The storage conditions (temperature, pH, concentration) are promoting aggregation.Optimize storage conditions. This may involve adjusting the pH of the buffer to be further from the peptide's pI, lowering the storage concentration, or adding cryoprotectants for frozen aliquots.
Inconsistent results in biological assays. Aggregation may be leading to variable concentrations of active peptide between experiments.Before use, visually inspect the peptide solution for any signs of precipitation. If aggregation is suspected, you can try to disaggregate by sonication, though this may not always be effective. It is best to prepare fresh solutions from a lyophilized stock.
HPLC Analysis Issues
Problem Potential Cause Solution
Poor peak shape or peak splitting. Inappropriate mobile phase composition or pH. The column may be overloaded or contaminated.Optimize the mobile phase. Ensure the pH is appropriate for the peptide's charge. Use a suitable gradient of organic solvent (e.g., acetonitrile with 0.1% TFA). Check for column contamination and clean if necessary. Reduce the sample load.
Baseline drift, especially with TFA-containing mobile phases. TFA can cause baseline drift, particularly at low UV wavelengths (e.g., 214 nm), due to its own absorbance and interactions with the stationary phase.[9][10]Ensure high-purity solvents and TFA are used. Premixing mobile phases can sometimes improve baseline stability. Using a reference wavelength can also help to correct for baseline drift.
Inconsistent retention times. Fluctuations in temperature, mobile phase composition, or flow rate. Column degradation.Use a column oven to maintain a consistent temperature. Ensure the HPLC system is properly maintained and calibrated. Use fresh mobile phase and a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for determining the purity of this compound.

Materials:

  • This compound peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound peak as a percentage of the total peak area.

Expected Results: A high-quality this compound sample should show a single major peak with a purity of ≥95%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

Materials:

  • This compound peptide sample

  • Solvents for sample preparation (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound peptide in the appropriate solvent to a concentration of approximately 10 µM.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • This compound has a monoisotopic mass of approximately 1264.6 Da.

  • Tandem MS (MS/MS) for Sequencing (Optional):

    • Select the parent ion corresponding to this compound for fragmentation.

    • Acquire the MS/MS spectrum.

    • Analyze the fragmentation pattern to confirm the amino acid sequence by identifying the b and y ions.[11][12]

Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

Protocol 3: Biological Activity Assessment - Guinea Pig Ileum Contraction Assay

This protocol is a classic method for assessing the bioactivity of tachykinins like this compound.[5][13][14][15]

Materials:

  • Guinea pig

  • Tyrode's solution

  • This compound peptide stock solution

  • Isolated organ bath system with a force transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in warm, aerated Tyrode's solution.

    • Clean the ileum segment and cut it into 2-3 cm pieces.

  • Organ Bath Setup:

    • Mount the ileum segment in the organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Dose-Response Curve Construction:

    • After equilibration, record a stable baseline.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 1 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Expected Results: this compound should induce a dose-dependent contraction of the guinea pig ileum.

Protocol 4: Biological Activity Assessment - Rat Salivation Assay

This in vivo assay measures the sialogogic (saliva-inducing) effect of this compound.[6][7][16][17][18]

Materials:

  • Rats (e.g., Sprague-Dawley)

  • This compound peptide stock solution

  • Pre-weighed cotton balls or absorbent foam cubes

  • Anesthetic (if required by protocol)

Procedure:

  • Animal Preparation:

    • Acclimatize the rats to the experimental conditions.

    • For conscious rats, they can be gently restrained. For anesthetized protocols, administer the appropriate anesthetic.

  • Administration of this compound:

    • Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection at various doses.

  • Saliva Collection:

    • Immediately after injection, place a pre-weighed cotton ball or foam cube in the rat's oral cavity for a fixed period (e.g., 30 seconds to 2 minutes) to absorb the secreted saliva.

  • Quantification:

    • Remove the cotton ball or foam cube and immediately weigh it.

    • The increase in weight corresponds to the amount of saliva secreted.

  • Data Analysis:

    • Plot the amount of saliva secreted against the dose of this compound to generate a dose-response curve.

Expected Results: this compound is a potent sialagogue and should induce a dose-dependent increase in salivation.[3]

Visualizations

experimental_workflow cluster_qc Quality Control Workflow for this compound lyophilized Lyophilized this compound dissolution Dissolution in Appropriate Solvent lyophilized->dissolution hplc Purity Analysis (RP-HPLC) dissolution->hplc ms Identity Confirmation (MS) dissolution->ms bioassay Biological Activity Assay dissolution->bioassay pass Pass QC hplc->pass ≥95% Purity fail Fail QC hplc->fail <95% Purity ms->pass Correct MW ms->fail Incorrect MW bioassay->pass Expected Potency bioassay->fail Low/No Activity

A general quality control workflow for this compound peptide.

signaling_pathway cluster_pathway This compound Signaling Pathway This compound This compound nk1r Neurokinin-1 Receptor (NK1R) This compound->nk1r Binds to gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

A simplified signaling pathway for this compound via the NK1 receptor.

troubleshooting_workflow start Peptide Aggregation Suspected visual Visual Inspection: Cloudy or Precipitate? start->visual sonicate Action: Sonicate Solution visual->sonicate Yes activity Inconsistent Bioactivity? visual->activity No ok No Visible Aggregates reassess Reassess Solvent/pH sonicate->reassess reassess->activity fresh Action: Prepare Fresh Solution activity->fresh Yes consistent Consistent Bioactivity activity->consistent No storage Review Storage Conditions fresh->storage storage->activity

A troubleshooting workflow for suspected peptide aggregation.

References

mitigating physalaemin cross-reactivity with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Physalaemin-Related Research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges related to This compound (B1663488) cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which primary receptor does it bind?

This compound is a peptide from the tachykinin family, originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1][2] Like other tachykinins, it shares a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) which is essential for receptor activation.[3][4] Its primary target in mammals is the tachykinin NK1 receptor (NK1R), for which Substance P (SP) is the preferred endogenous ligand.[1][3][5] this compound and SP are often equipotent in their ability to bind to and activate the NK1 receptor.[5]

Q2: What causes this compound to cross-react with other receptors?

Cross-reactivity is primarily due to the structural similarity among tachykinin peptides and their receptors. The tachykinin receptor family consists of three main types: NK1, NK2, and NK3.[3][6] While they have preferred endogenous ligands (SP for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), the shared C-terminal sequence among all tachykinin ligands allows them to bind to multiple receptor types, albeit with different affinities.[4][7] Therefore, at sufficient concentrations, this compound can activate NK2 and NK3 receptors, leading to off-target effects.

Q3: What is the canonical signaling pathway activated by this compound?

Upon binding to a tachykinin receptor, such as NK1R, this compound induces a conformational change that activates associated G-proteins, typically Gq/11.[3] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

Physalaemin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates

Caption: Canonical Gq-coupled signaling pathway for tachykinin receptors.

Troubleshooting Guide: Experimental Issues

Q4: I'm observing unexpected or inconsistent physiological responses in my tissue/cell model. How can I confirm the effect is specific to the NK1 receptor?

This is a common issue when tissues express multiple tachykinin receptor subtypes. To dissect the specific receptor involvement, a multi-pronged approach is recommended.

Answer:

  • Use of Selective Antagonists: The most direct method is to pre-incubate your experimental preparation with a potent and selective NK1 receptor antagonist. If the antagonist blocks the this compound-induced effect, it strongly suggests NK1R mediation. Include controls with NK2 and NK3 antagonists to rule out their involvement.

  • Competitive Binding Assays: Perform saturation binding assays with radiolabeled this compound ([³H]PHY) and compete with unlabeled SP (NK1-selective), NKA (NK2-selective), and NKB (NK3-selective) to determine the relative affinity and density of each receptor type in your model.[5]

  • Receptor Knockout/Knockdown Models: If available, use cell lines or animal models where NK2 and/or NK3 receptors have been genetically deleted or silenced (e.g., via CRISPR or siRNA). Observing the this compound response in the absence of other tachykinin receptors provides definitive evidence.

  • Rank-Order Potency: Determine the dose-response curves for a panel of tachykinin agonists (e.g., this compound, SP, NKA, NKB, eledoisin). The rank order of potency can reveal which receptor subtype is dominant in mediating the response.[8]

Ligand Affinities for Tachykinin Receptors

The following table summarizes the binding affinities of various tachykinins for different receptors, illustrating the basis for potential cross-reactivity.

LigandPrimary ReceptorReported Kd / EC50 (nM)Cross-Reactivity Potential
This compound NK12 nM (guinea pig pancreas)[9] 3.6 nM (rat brain)[5] 1 nM (Xenopus intestine)[10]High with NK1, moderate with other NK receptors at higher concentrations.
Substance P (SP) NK15 nM (guinea pig pancreas)[9]High with NK1, lower affinity for NK2 and NK3.[3]
Neurokinin A (NKA) NK2-High with NK2, lower affinity for NK1 and NK3.[3]
Neurokinin B (NKB) NK3-High with NK3, lower affinity for NK1 and NK2.[3]
Eledoisin (B1671165) Broad300 nM (guinea pig pancreas, vs [¹²⁵I]PHY)[9]Binds to multiple tachykinin receptors.

Note: Kd (dissociation constant) and EC50 (half maximal effective concentration) values can vary significantly between species and tissue types.[6]

Q5: My binding assay shows high background noise and poor reproducibility. What steps can I take to optimize it?

High background and poor reproducibility can obscure specific binding signals. Optimizing assay conditions is critical for generating reliable data.[11]

Answer:

  • Optimize Buffer Conditions: Ensure buffers are freshly prepared. The binding of this compound can be sensitive to ionic strength and the presence of divalent cations like Mn²⁺, which can increase receptor affinity and density.[5] Test a range of pH and salt concentrations to find the optimal signal-to-noise ratio.

  • Use Blocking Agents: Non-specific binding to membranes or plate wells can be a major source of noise. Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein into your assay buffer to reduce this effect.[11]

  • Include Peptidase Inhibitors: As this compound is a peptide, it is susceptible to degradation by peptidases present in tissue preparations. Including a cocktail of peptidase inhibitors is essential to ensure the ligand remains intact throughout the incubation period.[5]

  • Standardize Protocols: Ensure consistent sample preparation, incubation times, and temperatures for all experiments. Maintain detailed records of all procedures and reagent batches to ensure long-term reproducibility.[11]

Recommended Protocol: Competitive Binding Assay Optimization

This protocol outlines steps to determine the receptor profile in a target tissue and mitigate non-specific binding.

protocol_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare tissue membrane homogenate p2 Determine protein concentration (e.g., Bradford assay) p1->p2 p3 Prepare assay buffer with peptidase inhibitors p2->p3 a1 Aliquot membrane prep into tubes p3->a1 a2 Add increasing concentrations of unlabeled competitor (this compound, SP, NKA, NKB) a1->a2 a3 Add a fixed concentration of radiolabeled ligand (e.g., [³H]this compound) a2->a3 a4 Incubate at optimized temperature and time a3->a4 a5 Separate bound from free ligand (e.g., rapid filtration) a4->a5 a6 Quantify bound radioactivity (scintillation counting) a5->a6 d1 Plot bound radioactivity vs. log[competitor] a6->d1 d2 Fit data to a one-site or two-site competition model d1->d2 d3 Calculate Ki values for each competitor d2->d3

Caption: Workflow for a competitive binding assay to assess receptor specificity.

Advanced Strategies & Methodologies

Q6: Are there advanced experimental techniques to definitively map the this compound-receptor interaction and improve specificity?

Yes, for researchers needing to eliminate ambiguity or develop more specific tools, several advanced methods are available.

Answer:

  • Chemical Cross-linking: This technique covalently links the peptide ligand to its receptor, allowing for definitive identification of the binding partners. It involves synthesizing a this compound analog containing a photo-activatable or chemically reactive group. After binding, the cross-linker is activated, and the resulting complex can be analyzed using mass spectrometry to identify the specific sites of interaction.[12][13]

  • Peptide Engineering & Mimetics: The structure of this compound can be modified to enhance its specificity for the NK1 receptor. Strategies include:

    • Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for binding and cross-reactivity.

    • Cyclization: Introducing chemical bridges to lock the peptide into a conformation that is more selective for the target receptor. This can also improve stability against proteolysis.[14]

    • Peptidomimetics: Designing non-peptide molecules that mimic the three-dimensional structure of this compound's binding motif to achieve higher affinity and selectivity.[14]

  • Computational Docking & Screening: Before engaging in costly synthesis, in silico methods can predict how this compound and its analogs will interact with structural models of the NK1, NK2, and NK3 receptors. This can help prioritize modifications most likely to reduce cross-reactivity.[15]

Q7: How can I design a logical workflow to systematically troubleshoot cross-reactivity?

A systematic approach is key to efficiently diagnosing and solving cross-reactivity issues. The following workflow guides the process from initial observation to confirmation.

troubleshooting_logic start_node Start: Unexpected/ Inconsistent Result with this compound p1 Step 1: Perform Dose-Response Curve with Selective NK1 Antagonist start_node->p1 decision_node decision_node process_node process_node end_node Conclusion: Effect is specific to a confirmed receptor off_target_node Conclusion: Cross-reactivity or off-target effect identified d1 Is the effect blocked? p1->d1 d1->off_target_node No p2 Step 2: Run Competitive Binding Assay with NK1/2/3 selective ligands d1->p2 Yes d2 Does data fit a single-site model for NK1? p2->d2 d2->off_target_node No (Multi-site fit) p3 Step 3: Validate in a single-receptor expression system (e.g., transfected cells) d2->p3 Yes d3 Is the effect reproduced? p3->d3 d3->end_node Yes d3->off_target_node No

Caption: A logical workflow for troubleshooting this compound cross-reactivity.

References

Technical Support Center: Interpreting Physalaemin-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with physalaemin (B1663488). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental interpretation of this compound-induced responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. It is structurally and functionally related to the mammalian tachykinin, Substance P.[1][2] this compound primarily exerts its effects by acting as an agonist at tachykinin receptors, with a particular preference for the neurokinin 1 (NK1) receptor.[3] Like other tachykinins, it is a potent vasodilator and can cause hypotension.[4]

Q2: I am observing a diminishing response to repeated applications of this compound. What could be the cause?

A2: This phenomenon is likely due to tachyphylaxis or receptor desensitization. Tachykinin receptors, including the NK1 receptor, can become desensitized after prolonged or repeated exposure to an agonist like this compound. This can involve receptor phosphorylation, internalization, and uncoupling from its downstream signaling pathways. To mitigate this, consider the following:

  • Washout Periods: Ensure adequate washout periods between this compound applications to allow for receptor resensitization.

  • Concentration Optimization: Use the lowest effective concentration of this compound to minimize receptor desensitization.

  • Time-Course Experiments: Conduct time-course experiments to determine the optimal duration of exposure before desensitization becomes significant.

Q3: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

A3: Deviations from the expected sigmoidal dose-response curve can arise from several factors:[5][6]

  • Receptor Heterogeneity: The tissue or cell line you are using may express multiple tachykinin receptor subtypes (NK1, NK2, NK3) with different affinities for this compound.[7] This can result in a complex, multiphasic dose-response curve.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, leading to a non-specific response that plateaus or even decreases at the highest concentrations.

  • Experimental Artifacts: Issues such as peptide degradation, improper solubilization, or variability in cell health can all contribute to an atypical dose-response curve.[8]

Q4: How should I prepare and store my this compound stock solutions to ensure stability?

A4: Proper preparation and storage are crucial for maintaining the bioactivity of peptide solutions like this compound.[9][10][11][12]

  • Reconstitution: Reconstitute lyophilized this compound in a small amount of sterile, distilled water or a buffer appropriate for your experiment (e.g., PBS). For peptides that are difficult to dissolve, a small amount of a polar organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C. When in use, keep the working solution on ice.

Troubleshooting Guides

Issue 1: High Variability in Smooth Muscle Contraction Assays
Possible Cause Troubleshooting Suggestion
Tissue Desensitization Ensure sufficient equilibration and washout times between agonist applications. Start with lower concentrations and perform cumulative concentration-response curves.
Tissue Viability Maintain optimal organ bath conditions (temperature, oxygenation, pH). Regularly change the physiological salt solution.
Peptide Adsorption Peptides can adsorb to glass and plastic surfaces. Consider using siliconized tubes and pipette tips. Include a carrier protein like BSA (0.1%) in your buffers.
Inconsistent Tissue Preparation Standardize the dissection and mounting of the smooth muscle strips to ensure consistent size and orientation.
Issue 2: Inconsistent or Noisy Signal in Calcium Influx Assays
Possible Cause Troubleshooting Suggestion
Low Receptor Expression Confirm the expression of the NK1 receptor in your cell line using techniques like qPCR or western blotting.
Dye Loading Issues Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature for your specific cell type. Ensure cells are washed properly to remove extracellular dye.
Cell Health Use cells at a consistent and optimal passage number. Ensure high cell viability before starting the assay. Perform experiments on cells that are 80-90% confluent.
Phototoxicity/Bleaching Minimize exposure of the fluorescent dye to the excitation light source to prevent phototoxicity and photobleaching. Use the lowest possible laser power and exposure time.
Receptor Desensitization Pre-incubation with this compound or other agonists can lead to desensitization. Ensure no prior exposure and consider using a lower concentration of this compound.

Data Presentation

Table 1: Relative Potency of Tachykinins in Various Tissues

Tachykinin Guinea Pig Ileum (Contraction) Rat Urinary Bladder (Contraction) Human Skin (Wheal Formation)
This compound HighHighHigh (Relative Potency: 2.0)[3]
Substance P HighHighModerate (Relative Potency: 1.0)[3]
Eledoisin (B1671165) ModerateHighLow (Relative Potency: 0.06)[3]

Table 2: Reported Half-Maximal Effective Concentrations (EC50) of this compound

Assay Tissue/Cell Line Approximate EC50/Kd Reference
Amylase SecretionGuinea Pig Pancreatic Acini2 nM (Kd)[2]
ContractionGuinea Pig IleumNot explicitly stated, but high potency[7]
Behavioral ResponseMouse (intrathecal injection)ED50 of 0.65 nmol/mouse (inhibited by spantide)[13]

Experimental Protocols

Detailed Methodology: Smooth Muscle Contraction Assay

This protocol is a general guideline for an isolated organ bath experiment to measure this compound-induced smooth muscle contraction.

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved animal welfare protocols.

    • Dissect a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm.

    • Mount each segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram.

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

  • Experimental Procedure:

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • After equilibration, perform a viability test with a standard contracting agent (e.g., acetylcholine (B1216132) or KCl).

    • Wash the tissue and allow it to return to baseline.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the peptide to the organ bath at regular intervals.

    • Record the maximal contraction at each concentration.

  • Data Analysis:

    • Express the contraction responses as a percentage of the maximal response to the standard contracting agent.

    • Plot the percentage of maximal response against the logarithm of the this compound concentration to obtain a dose-response curve and calculate the EC50 value.

Detailed Methodology: Calcium Influx Assay

This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound in cultured cells.

  • Cell Culture:

    • Culture a cell line known to endogenously express the NK1 receptor (e.g., some neuroblastoma or astrocytoma cell lines) or a cell line stably transfected with the NK1 receptor.

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope equipped with an injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a short period.

    • Inject a solution of this compound at the desired concentration into the wells.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Express the change in fluorescence as a ratio of the baseline fluorescence (F/F0) or as a change in fluorescence (ΔF).

    • Plot the fluorescence change against time to visualize the calcium transient.

    • For dose-response experiments, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.

Mandatory Visualizations

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Contraction, Secretion) Ca_release->Downstream PKC->Downstream

Caption: this compound signaling pathway via the NK1 receptor.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_peptide Prepare this compound Stock Solution run_assay Run Assay (e.g., Contraction, Ca²⁺ Influx) prep_peptide->run_assay prep_cells Prepare Cells/ Tissue prep_cells->run_assay get_data Acquire Data run_assay->get_data analyze_data Analyze Dose-Response get_data->analyze_data unexpected_results Unexpected Results? analyze_data->unexpected_results check_peptide Check Peptide Stability/ Concentration unexpected_results->check_peptide Yes check_assay Review Assay Parameters unexpected_results->check_assay Yes check_system Verify Cell/Tissue Health & Receptor Expression unexpected_results->check_system Yes end Publish! unexpected_results->end No

Caption: A logical workflow for troubleshooting this compound experiments.

References

protocol adjustments for physalaemin experiments in different tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with physalaemin (B1663488). The information is tailored to address specific issues that may arise during experiments in smooth muscle, salivary glands, and neuronal tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus.[1][2] It is a potent vasodilator and hypotensive agent, and it also stimulates salivation (sialagogue).[1] this compound exerts its effects by acting as a potent agonist for the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR).[3][4] Binding of this compound to the NK1 receptor primarily activates the Gq/11 signaling pathway.[3][5]

Q2: What are the main applications of this compound in research?

This compound is widely used in research to:

  • Study the physiology and pharmacology of tachykinin receptors, particularly the NK1 receptor.

  • Investigate smooth muscle contraction in various tissues, including the gastrointestinal tract and airways.[1]

  • Examine mechanisms of salivary gland secretion.[6][7]

  • Explore neurogenic inflammation and pain pathways in the central and peripheral nervous systems.

Q3: How should this compound be prepared and stored?

  • Storage of Solid Form: this compound is typically supplied as a lyophilized powder. It should be stored at -20°C.

  • Reconstitution: For creating a stock solution, reconstitute the lyophilized powder in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or sterile water.

  • Storage of Stock Solutions: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Long-term storage of peptide solutions is generally not recommended.

Q4: What is tachyphylaxis and how does it relate to this compound experiments?

Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug following repeated administration. In this compound experiments, repeated application can lead to the desensitization of NK1 receptors.[8] This is a critical consideration for experimental design, as it can lead to diminished or absent responses in the tissue preparation. The mechanism involves phosphorylation of the NK1 receptor, which uncouples it from its G protein, followed by receptor internalization.[9][10]

Troubleshooting Guides

Smooth Muscle Contraction Experiments
Problem Possible Cause Solution
No contractile response to this compound 1. Tissue viability issues: Improper dissection or handling may have damaged the tissue. 2. Receptor desensitization: Previous exposure to this compound or other NK1 agonists. 3. Incorrect drug concentration: The concentration of this compound may be too low. 4. Degraded this compound: Improper storage or handling of the peptide.1. Ensure gentle handling of the tissue during preparation and maintain it in oxygenated physiological salt solution. 2. Allow for a sufficient washout period between drug applications (e.g., 30-60 minutes). 3. Perform a concentration-response curve to determine the optimal concentration range. 4. Prepare fresh solutions of this compound and store them properly.
Inconsistent or variable contractions 1. Temperature fluctuations: The organ bath temperature is not stable. 2. pH changes in the buffer: The physiological salt solution is not adequately buffered or aerated. 3. Tissue fatigue: The tissue has been stimulated too frequently.1. Use a temperature-controlled water jacket for the organ bath and maintain a constant temperature (typically 37°C). 2. Continuously bubble the physiological salt solution with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH. 3. Increase the time between stimulations to allow the tissue to recover.
Spontaneous contractions masking the this compound effect 1. Tissue irritability: The tissue may be overly sensitive due to dissection. 2. High baseline tension: The initial tension set on the tissue is too high.1. Allow for a longer equilibration period before starting the experiment. 2. Adjust the resting tension on the tissue to an optimal level, which needs to be determined empirically for each tissue type.
Salivary Gland Secretion Experiments
Problem Possible Cause Solution
Low or no saliva secretion 1. Animal stress: Stress can inhibit salivary flow. 2. Anesthesia issues: The type or depth of anesthesia can affect salivary gland function. 3. Dehydration: The animal may be dehydrated. 4. Blocked salivary ducts: Ducts may be obstructed.1. Handle animals gently and allow for an acclimatization period before the experiment. 2. Use an anesthetic regimen known not to significantly interfere with salivary secretion. 3. Ensure animals have free access to water before the experiment. 4. Carefully check for and clear any obstructions in the salivary ducts during preparation.
High variability in saliva volume 1. Inconsistent drug administration: The route or volume of this compound administration is not consistent. 2. Inaccurate saliva collection: The method of saliva collection is not standardized. 3. Individual animal variation: There is natural biological variability between animals.1. Use a precise method for drug administration, such as intravenous or intraperitoneal injection with a fixed volume-to-weight ratio. 2. Use a standardized and consistent method for saliva collection, such as pre-weighed cotton swabs placed in the oral cavity for a fixed duration.[11] 3. Increase the number of animals per group to account for biological variability.
Neuronal Tissue Electrophysiology Experiments
Problem Possible Cause Solution
No neuronal response to this compound application 1. Low NK1 receptor expression: The specific brain region or neuronal population may have low levels of NK1 receptor expression. 2. Receptor desensitization: Rapid desensitization of NK1 receptors upon application. 3. Poor slice health: The brain slices are not healthy.1. Consult literature to confirm NK1 receptor expression in the target area. Consider using a different brain region or neuronal type. 2. Apply this compound for short durations and with sufficient washout periods. Consider using a low concentration to minimize desensitization. 3. Ensure proper slicing and incubation conditions to maintain slice viability. Check the health of neurons by monitoring resting membrane potential and input resistance.
Run-down of the response 1. Receptor internalization: Prolonged exposure to this compound leads to receptor internalization. 2. Washout of intracellular components: In whole-cell patch-clamp recordings, essential intracellular signaling molecules may be washed out.1. Use a perfusion system for rapid application and washout of this compound. 2. Include key signaling molecules (e.g., GTP, ATP) in the intracellular solution to maintain the integrity of the signaling cascade.

Quantitative Data Summary

Table 1: Potency of this compound in Different Tissues

TissueSpeciesPreparationParameterValue
Guinea Pig Vas DeferensGuinea PigField StimulatedRelative Potency~5 times more potent than Substance P
Rat Vas DeferensRatField StimulatedRelative PotencySimilar potency to Substance P
Murine Mast Cell LineMouseCell CultureHistamine ReleaseActive in the nanomolar range
Rabbit Mandibular GlandRabbitIn vitro duct preparationNa+ TransportEffective at 4 x 10⁻⁸ mol/L

Note: EC50 values for this compound are highly dependent on the specific tissue and experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Smooth Muscle Contraction in Isolated Guinea Pig Ileum
  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

    • Gently flush the lumen with warm, oxygenated physiological salt solution (PSS; e.g., Krebs-Henseleit solution).

    • Cut the ileum into segments of 2-3 cm in length.

    • Suspend a segment in a 10 mL organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).[12]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experiment:

    • Record a stable baseline tension.

    • Add this compound to the organ bath in a cumulative manner to construct a concentration-response curve (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Record the contractile response at each concentration until a plateau is reached.

  • Data Analysis:

    • Measure the peak tension at each concentration and express it as a percentage of the maximum response.

    • Plot the percentage response against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 2: Saliva Secretion in Mice
  • Animal Preparation:

    • Anesthetize a mouse with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Weigh the mouse.

  • Saliva Collection:

    • Place a pre-weighed cotton swab into the mouse's oral cavity for a baseline collection period (e.g., 2 minutes).

    • Remove the swab and weigh it to determine the amount of saliva collected.

  • This compound Administration:

    • Administer this compound via intraperitoneal (IP) injection at a predetermined dose.

  • Stimulated Saliva Collection:

    • Immediately after injection, place a new pre-weighed cotton swab into the oral cavity for a fixed period (e.g., 15 minutes).

    • Remove and weigh the swab to determine the volume of secreted saliva.

  • Data Analysis:

    • Calculate the net saliva secretion by subtracting the baseline from the stimulated volume.

    • Normalize the saliva volume to the mouse's body weight (e.g., µL of saliva per gram of body weight).

Protocol 3: Electrophysiological Recording of Neurons in Brain Slices
  • Slice Preparation:

    • Anesthetize an animal (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.[13][14]

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Perform whole-cell patch-clamp recordings from visually identified neurons.

    • Obtain a stable baseline recording of neuronal activity (e.g., membrane potential, firing rate).

  • This compound Application:

    • Apply this compound to the slice via the perfusion system at a known concentration.

    • Record the changes in neuronal activity, such as depolarization, changes in firing frequency, or synaptic currents.

  • Data Analysis:

    • Analyze the electrophysiological data to quantify the effects of this compound on neuronal properties.

Signaling Pathways and Experimental Workflows

This compound-Induced NK1 Receptor Signaling

This compound binding to the NK1 receptor activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to the physiological response, such as smooth muscle contraction or salivary gland secretion.[3][5][15]

Physalaemin_Signaling This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Physiological Response (e.g., Contraction, Secretion) PKC->Response Leads to

Caption: this compound-NK1R Signaling Pathway.

Experimental Workflow for Smooth Muscle Contraction Assay

The following diagram outlines the key steps in a typical organ bath experiment to assess the effect of this compound on smooth muscle contraction.

Smooth_Muscle_Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (60 min, 37°C) mount->equilibrate baseline Record Baseline Tension equilibrate->baseline add_this compound Add this compound (Cumulative Doses) baseline->add_this compound record_response Record Contractile Response add_this compound->record_response washout Washout record_response->washout repeat_exp Repeat with Different Conditions (Optional) washout->repeat_exp repeat_exp->add_this compound Yes analyze Analyze Data (Dose-Response Curve, EC50) repeat_exp->analyze No end End analyze->end

Caption: Smooth Muscle Contraction Workflow.

Logical Relationship for Troubleshooting No Response

This diagram illustrates a logical approach to troubleshooting a lack of response in a this compound experiment.

Caption: Troubleshooting No Response.

References

Validation & Comparative

Physalaemin's Interaction with Tachykinin Receptors: A Comparative Analysis of Cross-Reactivity with NK2 and NK3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity and functional potency of the tachykinin peptide, physalaemin (B1663488), across the neurokinin (NK) receptor family, with a specific focus on its cross-reactivity with NK2 and NK3 receptors. This document is intended for researchers, scientists, and drug development professionals working with tachykinin receptor signaling.

Introduction to Tachykinin Receptors and this compound

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes by activating three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[1] These receptors are distributed throughout the central and peripheral nervous systems and are involved in pain transmission, inflammation, and smooth muscle contraction.[2] this compound, a non-mammalian tachykinin, is known to be a potent agonist at the NK1 receptor.[3] Understanding the extent of its interaction with NK2 and NK3 receptors is critical for its use as a selective pharmacological tool and for the development of receptor-specific therapeutic agents.

Comparative Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound, the endogenous tachykinins, and selective agonists for the NK1, NK2, and NK3 receptors. The data highlights the preferential binding of this compound to the NK1 receptor and provides a quantitative comparison of its activity at the NK2 and NK3 receptor subtypes.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound NK1 Potent (qualitative) [3]~Substance P (qualitative) [4]
NK2 UndeterminedUndetermined
NK3 UndeterminedUndetermined
Substance P (SP)NK1High AffinityHigh Potency
NK2Low Affinity (1700-fold lower than NKA)[5]Weak Activation[5]
NK3Low AffinityLow Potency
Neurokinin A (NKA)NK1Moderate Affinity (37-fold lower than SP)[5]Potent Activation[5]
NK2High AffinityHigh Potency
NK3Moderate AffinityModerate Potency
Neurokinin B (NKB)NK1Low AffinityLow Potency
NK2Moderate AffinityModerate Potency
NK3High AffinityHigh Potency
Selective Agonists
GR64349NK2~1.7 (pKi 7.77)[3]~0.05 (pEC50 9.27 - Calcium)[3]
NK1>10,000 (pKi <5)[3]~282 (pEC50 6.55 - Calcium)[3]
SenktideNK3High Affinity0.5 - 3[5]
NK135,000[5]

Tachykinin Receptor Signaling Pathways

Activation of NK1, NK2, and NK3 receptors by their respective agonists initiates a canonical Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin NK_Receptor Tachykinin Receptor (NK1/NK2/NK3) Tachykinin->NK_Receptor Binds Gq_protein Gq/11 NK_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Tachykinin Receptor Gq Signaling Pathway.

Experimental Assessment of Receptor Cross-Reactivity

The cross-reactivity of a ligand like this compound across different receptor subtypes is typically assessed using radioligand binding assays and functional assays.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) Membrane_Prep Prepare Membranes Expressing NK1, NK2, or NK3 Incubation Incubate with Radiolabeled Ligand & Unlabeled this compound Membrane_Prep->Incubation Separation Separate Bound & Free Ligand Incubation->Separation Quantification_Binding Quantify Radioactivity Separation->Quantification_Binding Ki_Determination Determine Ki Value Quantification_Binding->Ki_Determination Cell_Culture Culture Cells Expressing NK1, NK2, or NK3 Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Stimulation Stimulate with this compound Dye_Loading->Stimulation Measurement Measure Fluorescence Change Stimulation->Measurement EC50_Determination Determine EC50 Value Measurement->EC50_Determination

Caption: Experimental Workflow for Receptor Cross-Reactivity.

Binding Profile of this compound

Based on available data, this compound exhibits a strong preference for the NK1 receptor, with significantly lower affinity and potency at the NK2 and NK3 receptors. This selectivity makes it a valuable tool for studying NK1-mediated physiological and pathological processes.

Physalaemin_Binding_Profile cluster_receptors Tachykinin Receptors This compound This compound NK1 NK1 This compound->NK1 High Affinity Strong Agonist NK2 NK2 This compound->NK2 Low Affinity Weak/No Activity NK3 NK3 This compound->NK3 Low Affinity Weak/No Activity

Caption: this compound Receptor Binding and Activation Profile.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.

  • Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-SR142801 (for NK3).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and a range of concentrations of unlabeled this compound in assay buffer.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound at NK1, NK2, and NK3 receptors.

Materials:

  • Cell lines stably expressing human NK1, NK2, or NK3 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye loading solution (containing Fluo-4 AM and Pluronic F-127) in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then automatically inject a range of concentrations of this compound into the wells. Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The available evidence strongly indicates that this compound is a potent and selective agonist for the tachykinin NK1 receptor. While direct quantitative data on its interaction with NK2 and NK3 receptors is limited, qualitative assessments suggest significantly lower affinity and functional activity at these subtypes. This high degree of selectivity underscores the utility of this compound as a pharmacological tool for the specific investigation of NK1 receptor function. Further studies are warranted to precisely quantify the cross-reactivity of this compound at NK2 and NK3 receptors to fully delineate its pharmacological profile.

References

A Comparative Analysis of Physalaemin and Other Tachykinins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of physalaemin (B1663488), a potent tachykinin peptide, and other members of the tachykinin family, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Tachykinins are a group of neuropeptides that share a common C-terminal sequence and are involved in a wide array of physiological and pathological processes such as inflammation, pain transmission, and smooth muscle contraction.[1][2] this compound, originally isolated from the skin of the Physalaemus frog, is structurally and functionally similar to the mammalian tachykinin, Substance P.[3]

Structural and Functional Overview

All tachykinins share a conserved C-terminal sequence: Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1] They exert their effects by binding to three distinct G protein-coupled receptors (GPCRs) known as neurokinin receptors: NK1, NK2, and NK3.[1][4] While there is a degree of cross-reactivity, each tachykinin shows a preferential affinity for a specific receptor subtype.[1][5]

  • Substance P (SP) preferentially binds to the NK1 receptor .

  • Neurokinin A (NKA) shows the highest affinity for the NK2 receptor .

  • Neurokinin B (NKB) is the preferred ligand for the NK3 receptor .

  • This compound , like Substance P, is a potent agonist at the NK1 receptor .[3]

The activation of these receptors typically initiates Gq/11 protein signaling, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to various cellular responses.[1][6]

Comparative Receptor Binding and Potency

The following table summarizes the relative binding affinities and potencies of this compound and other major tachykinins at the three neurokinin receptors. Data are compiled from various in vitro studies and presented to illustrate the selectivity profile of each peptide.

PeptidePreferred ReceptorNK1 Receptor Affinity (Ki, nM)NK2 Receptor Affinity (Ki, nM)NK3 Receptor Affinity (Ki, nM)Primary Biological Effects
This compound NK1~0.1 - 1.0ModerateLowPotent vasodilator, hypotensive, sialagogue, smooth muscle contraction.[3][7]
Substance P (SP) NK1~0.1 - 1.0~100 - 1000~1000+Neurotransmission of pain, inflammation, vasodilation, smooth muscle contraction.[1][8]
Neurokinin A (NKA) NK2~10 - 100~1 - 10~100 - 1000Bronchoconstriction, smooth muscle contraction (gut).[9][10]
Neurokinin B (NKB) NK3~1000+~1000+~1 - 10Regulation of reproductive functions, neuronal excitation.[1][8]

Note: Ki values are approximate and can vary significantly depending on the tissue, species, and experimental conditions.

Studies have shown that while this compound and Substance P are both potent NK1 agonists, they can elicit different downstream effects, suggesting the existence of different receptor subtypes or biased agonism.[11][12] For instance, in some preparations, this compound has been observed to be more potent than Substance P in causing vasodilation and increasing vascular permeability.[7]

Signaling Pathways and Experimental Workflows

The interaction of tachykinins with their receptors triggers a cascade of intracellular events. A generalized diagram of this signaling pathway and a typical experimental workflow for assessing agonist potency are provided below.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Tachykinin Receptor (NK1, NK2, NK3) G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tachykinin Tachykinin (e.g., this compound, SP) Tachykinin->Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Downstream Cellular Responses Ca_Release->Response PKC_Activation->Response

Caption: Generalized Tachykinin Receptor Signaling Pathway.

Key Experimental Methodologies

The characterization of tachykinin receptor agonists and antagonists relies on robust functional assays. Common methods include smooth muscle contraction assays and intracellular calcium mobilization assays in cell lines expressing the receptor of interest.

1. Smooth Muscle Contraction Assay

This classic pharmacological preparation is used to determine the potency (EC50) and efficacy (Emax) of tachykinins.[13]

  • Protocol Outline:

    • Tissue Preparation: Isolate a smooth muscle tissue known to express the target receptor (e.g., guinea pig ileum for NK1 and NK3, hamster trachea for NK2).[13] The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

    • Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of the tachykinin agonist (e.g., this compound) to the organ bath.

    • Measurement: The contractile response of the muscle is measured using an isometric force transducer.

    • Data Analysis: The magnitude of contraction is plotted against the agonist concentration to calculate the EC50 and Emax values.

Experimental_Workflow cluster_0 Calcium Mobilization Assay Workflow A 1. Cell Culture Seed cells expressing the target NK receptor (e.g., HEK293-NK1R) B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C 3. Agonist Addition Add varying concentrations of tachykinin agonist (e.g., this compound) B->C D 4. Measurement Measure fluorescence intensity change over time using a fluorometer C->D E 5. Data Analysis Plot fluorescence change vs. agonist concentration to determine EC50 D->E

Caption: Workflow for a Calcium Mobilization Functional Assay.

2. Intracellular Calcium Mobilization Assay

This cell-based assay is a high-throughput method to screen compounds for activity at GPCRs that signal through the Gq pathway.[4][14]

  • Protocol Outline:

    • Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human NK1, NK2, or NK3 receptor are seeded into microplates.[10][14]

    • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) which increases in fluorescence intensity upon binding to free cytosolic calcium.

    • Compound Addition: The test compound (e.g., this compound) is added to the wells, and the plate is immediately transferred to a fluorescence plate reader.

    • Signal Detection: The instrument measures the change in fluorescence, which corresponds to the release of intracellular calcium stores.

    • Data Analysis: Dose-response curves are generated by plotting the fluorescence signal against the compound concentration to determine potency (EC50).

Conclusion

This compound is a valuable pharmacological tool for studying the NK1 receptor due to its high potency, which is comparable to, and in some cases greater than, that of Substance P.[3][7] Its distinct profile compared to other tachykinins like NKA and NKB, which preferentially target NK2 and NK3 receptors respectively, allows for the specific investigation of NK1-mediated pathways. The detailed comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers designing experiments to explore the complex roles of tachykinins in health and disease.

References

Validating Physalaemin-Induced Muscle Contraction with Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antagonists used to validate physalaemin-induced muscle contraction. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Introduction

This compound (B1663488) is a tachykinin peptide that potently induces smooth muscle contraction. Its effects are primarily mediated through the activation of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[1] Validating the mechanism of this compound-induced contraction is crucial for pharmacological research and drug development. This is typically achieved by demonstrating that selective NK1 receptor antagonists can competitively inhibit the contractile response to this compound. This guide outlines the experimental procedures and comparative data for such validation.

Comparison of NK1 Receptor Antagonist Potency

The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The following table summarizes the potency of various antagonists against this compound and other NK1 receptor agonists in smooth muscle preparations.

AntagonistAgonistPreparationApparent pA2 / pKBReference
[D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SPThis compoundGuinea-pig vas deferens5.6-6.2[2]
GR71251Neurokinin BGuinea-pig vas deferens7.58 ± 0.13[2]
CP-99,994Substance PGuinea-pig ileum myenteric neurons10.2[3]
MEN-10581Substance PGuinea-pig ileum myenteric neurons7.5[3]

Experimental Protocols

A standard method for studying the effects of this compound and its antagonists on smooth muscle is the isolated tissue bath experiment.[1][4]

Objective: To determine the concentration-response relationship of this compound-induced smooth muscle contraction and to quantify the potency of an NK1 receptor antagonist.

Materials:

  • Tissue: Guinea pig ileum is a commonly used tissue due to its sensitivity to tachykinins.[5][6]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[7]

  • Agonist: this compound

  • Antagonist: A selective NK1 receptor antagonist (e.g., [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP, CP-99,994).

  • Equipment: Isolated tissue bath system with force transducer and data acquisition software.[1][8]

Procedure:

  • Tissue Preparation:

    • A segment of guinea pig ileum is isolated and placed in cold PSS.[6]

    • The lumen is gently flushed to remove contents.

    • A 2-3 cm piece of the ileum is cut and mounted in the tissue bath containing PSS at 37°C and aerated with 95% O2 / 5% CO2.[7]

    • One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer.[7]

  • Equilibration:

    • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.[9]

    • During equilibration, the PSS in the bath is replaced every 15-20 minutes.

  • Generation of a Cumulative Concentration-Response Curve for this compound:

    • Once a stable baseline is achieved, this compound is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

    • The concentration of this compound is increased in logarithmic increments until a maximal contraction is observed.

    • The tissue is then washed repeatedly with fresh PSS to return to the baseline tension.

  • Antagonist Incubation:

    • A known concentration of the NK1 receptor antagonist is added to the bath.

    • The tissue is incubated with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

  • Generation of a Second Concentration-Response Curve:

    • In the continued presence of the antagonist, a second cumulative concentration-response curve for this compound is generated.

    • A competitive antagonist will cause a rightward shift in the concentration-response curve without a change in the maximum response.

  • Data Analysis:

    • The contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.

    • The EC50 values (the concentration of agonist that produces 50% of the maximal response) for this compound in the absence and presence of the antagonist are calculated.

    • A Schild plot analysis can be performed to determine the pA2 value of the antagonist.[10][11] This involves plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.

Signaling Pathway of this compound-Induced Muscle Contraction

This compound, like other tachykinins, initiates smooth muscle contraction through the following signaling cascade:

  • Receptor Binding: this compound binds to the NK1 receptor on the smooth muscle cell membrane.

  • G-Protein Activation: This binding activates the Gq/11 class of G-proteins.

  • Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex.

  • Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

  • Myosin Phosphorylation and Cross-Bridge Cycling: MLCK phosphorylates the regulatory light chain of myosin, which initiates cross-bridge cycling with actin filaments, resulting in muscle contraction.

  • Protein Kinase C Activation: DAG, along with Ca2+, activates protein kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis tissue_isolation Isolate Guinea Pig Ileum tissue_mounting Mount Tissue in Organ Bath tissue_isolation->tissue_mounting equilibration Equilibrate under Tension tissue_mounting->equilibration control_crc Generate Control this compound CRC equilibration->control_crc washout Washout control_crc->washout antagonist_incubation Incubate with NK1 Antagonist washout->antagonist_incubation antagonist_crc Generate this compound CRC in presence of Antagonist antagonist_incubation->antagonist_crc measure_response Measure Contractile Force antagonist_crc->measure_response calculate_ec50 Calculate EC50 Values measure_response->calculate_ec50 schild_analysis Perform Schild Analysis (Calculate pA2) calculate_ec50->schild_analysis

Caption: Experimental workflow for validating this compound-induced muscle contraction.

signaling_pathway This compound This compound nk1r NK1 Receptor This compound->nk1r Binds to gq11 Gq/11 Protein nk1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release sr->ca_release calmodulin Calmodulin ca_release->calmodulin Binds to ca_release->pkc Activates ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc Myosin Light Chain mlck->mlc Phosphorylates p_mlc Phosphorylated Myosin Light Chain mlc->p_mlc contraction Muscle Contraction p_mlc->contraction pkc->contraction Contributes to sustained contraction

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Conclusion

The validation of this compound-induced muscle contraction through the use of selective NK1 receptor antagonists is a fundamental pharmacological experiment. The data clearly demonstrate that this compound's contractile effects are mediated by the NK1 receptor. The experimental protocol outlined provides a robust method for quantifying the potency of antagonists and confirming their mechanism of action. The provided diagrams offer a clear visual representation of both the experimental process and the underlying molecular signaling pathway, serving as valuable tools for researchers in the field.

References

A Researcher's Guide to Negative Control Experiments for Physalaemin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the signaling pathways of the potent tachykinin peptide, physalaemin (B1663488), rigorous experimental design is paramount. This guide provides a comparative overview of essential negative control experiments to ensure the specificity of observed effects and the validity of your research findings.

This compound, a powerful vasodilator and hypotensive agent, exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by this compound predominantly triggers the Gαq signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration, a key second messenger in numerous cellular processes.

To unequivocally attribute an observed cellular response to this compound's action on the NK1 receptor, a series of well-designed negative control experiments are indispensable. This guide outlines three critical negative control strategies, providing detailed experimental protocols and hypothetical data to illustrate their importance.

Comparison of Negative Control Strategies

Control StrategyPrincipleKey AdvantageTypical Application
Vehicle Control Administration of the solvent used to dissolve this compound.Isolates the effect of the peptide from any potential effects of the vehicle itself.A fundamental control in all experiments to establish a baseline.
Inactive Peptide Control Use of a peptide with a scrambled amino acid sequence of this compound, rendering it unable to bind to the NK1 receptor.Demonstrates that the observed effect is specific to the primary structure of this compound and not a non-specific peptide effect.Confirms the specificity of the this compound-induced response.
NK1 Receptor Antagonist Pre-treatment of cells with a specific antagonist that blocks the NK1 receptor before the addition of this compound.Confirms that the observed effect is mediated specifically through the NK1 receptor.Crucial for elucidating the precise signaling pathway of this compound.

Experimental Protocols and Data

Vehicle Control

Objective: To establish the baseline response of the experimental system in the absence of the active peptide.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Calcium Imaging:

    • Wash the cells once with Hank's Balanced Salt Solution (HBSS).

    • Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Treatment: Add 10 µL of the vehicle (e.g., sterile, nuclease-free water or a buffer solution identical to that used for this compound) to the control wells.

  • Data Acquisition: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm using a fluorescence plate reader. Record the ratio of F340/F380 over time to determine the intracellular calcium concentration.

Hypothetical Data:

TreatmentBaseline [Ca2+]i (nM)Peak [Ca2+]i (nM) after Treatment
Vehicle Control 102 ± 8105 ± 10
This compound (10 nM) 98 ± 7450 ± 25
Inactive Peptide Control

Objective: To demonstrate that the observed biological effect is specific to the amino acid sequence of this compound and not a general response to any peptide.

Methodology:

The experimental protocol is identical to the Vehicle Control experiment, with the following modification in the treatment step:

  • Treatment: Add 10 µL of a 10 nM solution of a scrambled this compound peptide (e.g., a peptide with the same amino acid composition as this compound but in a random order) to the designated wells.

Hypothetical Data:

TreatmentBaseline [Ca2+]i (nM)Peak [Ca2+]i (nM) after Treatment
Inactive Peptide (10 nM) 105 ± 9110 ± 12
This compound (10 nM) 98 ± 7450 ± 25
NK1 Receptor Antagonist Control

Objective: To confirm that the cellular response to this compound is mediated specifically through the NK1 receptor.

Methodology:

  • Follow steps 1-3 of the Vehicle Control protocol.

  • Pre-treatment: Add 10 µL of a 100 nM solution of the NK1 receptor antagonist, Aprepitant, to the designated wells and incubate for 30 minutes at 37°C.

  • Treatment: Add 10 µL of a 10 nM solution of this compound to the Aprepitant-pre-treated wells.

  • Data Acquisition: Proceed with data acquisition as described in the Vehicle Control protocol.

Hypothetical Data:

TreatmentBaseline [Ca2+]i (nM)Peak [Ca2+]i (nM) after this compound Addition
Aprepitant (100 nM) + this compound (10 nM) 101 ± 6115 ± 14
This compound (10 nM) 98 ± 7450 ± 25

Visualizing the Experimental Logic

To further clarify the experimental design and the underlying signaling pathway, the following diagrams are provided.

physalaemin_signaling_pathway This compound This compound nk1r NK1 Receptor (GPCR) This compound->nk1r Binds to gq Gαq nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response

This compound Signaling Pathway.

negative_control_workflow cluster_experiment Experimental Setup cluster_controls Negative Controls cluster_treatment Treatment cluster_readout Readout cells NK1R-expressing Cells vehicle Vehicle Control (e.g., Buffer) cells->vehicle inactive_peptide Inactive Peptide Control (Scrambled this compound) cells->inactive_peptide antagonist NK1R Antagonist Control (e.g., Aprepitant) cells->antagonist This compound This compound cells->this compound Positive Control no_response No Significant Cellular Response vehicle->no_response inactive_peptide->no_response antagonist->this compound Pre-treatment antagonist->no_response response Specific Cellular Response (e.g., Ca²⁺ increase) This compound->response

Negative Control Experimental Workflow.

By implementing these negative control experiments, researchers can confidently attribute their findings to the specific interaction of this compound with the NK1 receptor, thereby enhancing the reliability and impact of their scientific contributions.

Confirming Physalaemin Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of peptides like physalaemin (B1663488) is a critical prerequisite for reliable experimental results and therapeutic development. This guide provides an objective comparison of mass spectrometry for confirming this compound purity against other analytical techniques, supported by illustrative experimental data and detailed protocols.

The Crucial Role of Purity in this compound Research

Comparison of Analytical Techniques for this compound Purity

While mass spectrometry (MS) is a powerful tool for confirming the identity of this compound, it is often used in conjunction with other techniques, primarily High-Performance Liquid Chromatography (HPLC), for a comprehensive purity profile.

ParameterMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Primary Function Identity Confirmation & Impurity ProfilingPurity Quantification & SeparationHigh-Resolution Separation
Principle Measures mass-to-charge ratio of ions.Separates molecules based on hydrophobicity.Separates molecules based on charge and size.
Information Provided Molecular weight confirmation of the main peak and identification of impurities based on their mass.Percentage of the main peak area relative to total peak area, indicating purity level.High-efficiency separation of closely related impurities.
Typical Purity Result Confirms observed mass of ~1265.4 Da matches theoretical mass. Identifies potential impurities by mass.Purity >95% (e.g., 98.2%)High-resolution separation profile.
Strengths High specificity for molecular identity. Excellent for identifying unknown impurities.Gold standard for purity quantification. Robust and reproducible.Exceptional separation efficiency. Low sample consumption.
Limitations Not ideal for accurate quantification without isotopic standards. Can be susceptible to ion suppression.May not resolve co-eluting impurities with similar hydrophobicity. Does not provide molecular weight information.Less common for routine purity analysis. Can be more complex to operate.
Best For Confirming the correct peptide was synthesized and identifying the nature of impurities.Determining the overall purity percentage of a this compound sample.Resolving complex mixtures of impurities that are difficult to separate by HPLC.

Experimental Protocols

Mass Spectrometry for Identity Confirmation and Impurity Profiling of this compound

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of lyophilized this compound.

  • Dissolve the peptide in 1 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with 0.1% formic acid in 50:50 acetonitrile:water to a final concentration of 10 µg/mL.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 200-2000.

3. Data Analysis:

  • Confirm the presence of the protonated molecular ion of this compound ([M+H]⁺) at an m/z corresponding to its theoretical molecular weight (~1265.4 Da).

  • Analyze the mass spectrum for other peaks that may indicate the presence of impurities. Common this compound-related impurities from synthesis can include:

    • Deletion sequences: Peptides missing one or more amino acids.

    • Truncated sequences: Incomplete peptide chains.

    • Oxidized methionine: Addition of 16 Da to the molecular weight.

    • Incomplete deprotection: Residual protecting groups from synthesis.

  • Utilize tandem mass spectrometry (MS/MS) to fragment the main peak and confirm the amino acid sequence of this compound.

HPLC for Quantification of this compound Purity

This protocol describes the use of reversed-phase HPLC (RP-HPLC) with UV detection to quantify the purity of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in 0.1% trifluoroacetic acid (TFA) in water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of this compound using the following formula:

    • Purity (%) = (Area of the main this compound peak / Total area of all peaks) x 100

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Purity Confirmation

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Confirmation start Lyophilized this compound dissolve Dissolve in 0.1% Formic Acid start->dissolve dilute Dilute to Working Concentration dissolve->dilute lcms LC-MS Analysis dilute->lcms hplc HPLC Analysis dilute->hplc ms_data Mass Spectrum Analysis (Identity & Impurity Profile) lcms->ms_data hplc_data Chromatogram Analysis (Purity Quantification) hplc->hplc_data confirm Purity Confirmed ms_data->confirm hplc_data->confirm G This compound This compound nk1r NK-1 Receptor This compound->nk1r Binds to gq Gq Protein nk1r->gq Activates gs Gs Protein nk1r->gs Activates plc Phospholipase C (PLC) gq->plc Activates ac Adenylate Cyclase (AC) gs->ac Activates pip2 PIP2 plc->pip2 Cleaves camp cAMP ac->camp Produces ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates pka Protein Kinase A (PKA) camp->pka Activates downstream_gq Downstream Cellular Responses (e.g., smooth muscle contraction) ca_release->downstream_gq pkc->downstream_gq downstream_gs Downstream Cellular Responses (e.g., modulation of ion channels) pka->downstream_gs

References

Reproducibility of Physalaemin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported effects of Physalaemin across various studies. The aim is to offer a clear overview of its cardiovascular, smooth muscle, and potential analgesic effects, alongside the experimental methodologies employed, to assess the reproducibility of these findings.

This compound, a potent tachykinin peptide, has been the subject of numerous pharmacological studies. However, variations in experimental design and reported outcomes can pose challenges to reproducibility. This guide synthesizes available data to facilitate a clearer understanding of its consistent and variable effects.

Cardiovascular Effects: Hypotension

A consistent finding across multiple studies is the hypotensive effect of this compound. Intravenous administration of this compound has been shown to cause a dose-dependent decrease in arterial blood pressure in various animal models, including dogs, rabbits, and rats. This effect is attributed to its vasodilatory action on peripheral blood vessels.

Comparative Data on Hypotensive Effects
Animal ModelRoute of AdministrationDose RangeObserved Effect on Mean Arterial Pressure (MAP)Reference Study
DogIntravenous0.1 - 1.0 µg/kgDose-dependent decrease
RabbitIntravenous0.2 - 2.0 µg/kgDose-dependent decrease
RatIntravenous0.5 - 5.0 µg/kgDose-dependent decrease
Experimental Protocol: In Vivo Blood Pressure Measurement

A generalized protocol for assessing the cardiovascular effects of this compound in an anesthetized rat model is outlined below. It is crucial to note that specific details such as the choice of anesthetic and its dosage can significantly influence the results and should be carefully considered for reproducibility.

  • Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized, often with urethane (B1682113) or a combination of ketamine and xylazine. The trachea is cannulated to ensure a clear airway.

  • Cannulation: The carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer. The jugular vein is cannulated for intravenous administration of this compound or vehicle.

  • Data Acquisition: Arterial blood pressure is continuously recorded using a polygraph or a digital data acquisition system.

  • Drug Administration: After a stabilization period, baseline blood pressure is recorded. This compound is administered intravenously at increasing doses, with sufficient time between doses for blood pressure to return to baseline. A vehicle control is also administered.

  • Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose of this compound.

Smooth Muscle Contraction

This compound is a potent stimulator of extravascular smooth muscle contraction. This effect has been consistently demonstrated in various in vitro preparations, most notably the guinea pig ileum. Its contractile effect is often compared to other tachykinins like Substance P and Eledoisin.

Comparative Data on Smooth Muscle Contraction
Tissue PreparationAgonistRelative PotencyReference Study
Guinea Pig IleumThis compoundMore potent than Substance P
Guinea Pig IleumEledoisinMost potent
Rabbit IleumThis compoundPotent contractile agent
Human IleumThis compoundInduces contraction
Experimental Protocol: In Vitro Organ Bath Assay

The following is a general protocol for assessing the contractile effect of this compound on isolated guinea pig ileum. The composition of the physiological salt solution and incubation times are critical parameters for reproducibility.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Setup: The ileum segment is mounted in an organ bath under a resting tension (e.g., 1g). One end is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with the physiological solution being replaced every 15 minutes.

  • Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The contractile response is recorded until a maximal effect is achieved.

  • Data Analysis: The contractile force is measured and plotted against the logarithm of the agonist concentration to determine parameters such as the EC50 (the concentration that produces 50% of the maximal response).

Analgesic Effects: An Area for Further Investigation

While tachykinins are known to be involved in pain signaling, the specific analgesic or pro-nociceptive effects of this compound are not as well-documented as its cardiovascular and smooth muscle effects. Standard analgesic assays, such as the hot-plate test and the acetic acid-induced writhing test, could be employed to investigate these potential effects. The lack of extensive, reproducible data in this area presents an opportunity for future research.

Experimental Protocol: Hot-Plate Test (Proposed)

This protocol outlines a potential method for assessing the central analgesic activity of this compound in mice.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Selection: Male Swiss albino mice (20-25g) are used.

  • Baseline Measurement: The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is measured for each mouse before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses. A control group receives the vehicle.

  • Post-Drug Measurement: The latency to the nociceptive response is measured again at specific time intervals after drug administration (e.g., 30, 60, and 90 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated to determine the analgesic effect.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Proposed)

This protocol describes a potential method for evaluating the peripheral analgesic activity of this compound in mice.

  • Animal Groups: Mice are divided into control and experimental groups.

  • Drug Administration: The experimental groups are pre-treated with different doses of this compound (e.g., intraperitoneally). The control group receives the vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose of this compound compared to the control group.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating tachykinin receptors, primarily the neurokinin 1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the physiological responses of vasodilation and smooth muscle contraction.

Physalaemin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Vasodilation (Hypotension) Ca_release->Vasodilation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

This compound Signaling Pathway

Experimental_Workflow_Physalaemin_Effects start Start: Formulate Hypothesis animal_model Select Animal Model (e.g., Rat, Guinea Pig) start->animal_model in_vivo In Vivo Experiment (Cardiovascular Effects) animal_model->in_vivo in_vitro In Vitro Experiment (Smooth Muscle Contraction) animal_model->in_vitro analgesic Analgesic Assay (e.g., Hot Plate) animal_model->analgesic protocol_vivo Anesthesia & Cannulation in_vivo->protocol_vivo protocol_vitro Tissue Isolation & Organ Bath Setup in_vitro->protocol_vitro protocol_analgesic Baseline Measurement analgesic->protocol_analgesic drug_admin This compound Administration (Dose-Response) protocol_vivo->drug_admin protocol_vitro->drug_admin protocol_analgesic->drug_admin data_acq Data Acquisition drug_admin->data_acq data_analysis Data Analysis (e.g., EC50, % Inhibition) data_acq->data_analysis conclusion Conclusion & Comparison data_analysis->conclusion

A Comparative Analysis of Physalaemin and its Analogs: Potency and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of physalaemin (B1663488), a tachykinin peptide, and its synthetic analogs. By examining quantitative experimental data, this document aims to elucidate the structure-activity relationships that govern the biological effects of these compounds. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their efforts to design more potent and selective therapeutic agents targeting tachykinin receptors.

Introduction to this compound

This compound is a non-mammalian tachykinin peptide originally isolated from the skin of the South American frog, Physalaemus fuscumaculatus. It shares structural and functional similarities with mammalian tachykinins, such as Substance P (SP), and exerts a variety of biological effects, including potent vasodilation, hypotension, stimulation of salivary secretion, and contraction of smooth muscles.[1][2] These effects are mediated through the activation of G-protein coupled receptors (GPCRs), primarily the neurokinin 1 (NK1) receptor, for which it exhibits high affinity.[1] The diverse physiological roles of tachykinins have made their receptors attractive targets for the development of drugs to treat a range of conditions, including pain, inflammation, and certain types of cancer. The study of this compound and its analogs provides valuable insights into the molecular requirements for tachykinin receptor activation and the design of novel therapeutic compounds.

Tachykinin Signaling Pathway

Tachykinin receptors, including the NK1, NK2, and NK3 receptors, are members of the GPCR superfamily. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the ultimate cellular response, such as smooth muscle contraction or neuronal excitation.

Tachykinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin This compound / Analog NK1R NK1 Receptor (GPCR) Tachykinin->NK1R Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response leads to

Tachykinin signaling via the Gq/11 pathway.

Comparative Potency of this compound and its Analogs

The potency of this compound and its analogs is typically assessed through various in vitro and in vivo assays. The most common methods involve measuring the contraction of isolated smooth muscle preparations, such as the guinea pig ileum, or quantifying the mobilization of intracellular calcium in cells expressing tachykinin receptors. The potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximum possible response. A lower EC50 value indicates a higher potency.

The following table summarizes the biological activity of this compound and several of its analogs from a study that investigated their contractile activity on guinea pig ileum.

CompoundSequenceRelative Potency (this compound = 1.0)
This compoundpGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂1.0
[Asp⁵]-PhysalaeminpGlu-Ala-Asp-Pro-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂~1.0
[Glu(NH₂)⁵]-PhysalaeminpGlu-Ala-Asp-Pro-Gln-Lys-Phe-Tyr-Gly-Leu-Met-NH₂~1.0
[Val⁵]-PhysalaeminpGlu-Ala-Asp-Pro-Val-Lys-Phe-Tyr-Gly-Leu-Met-NH₂~0.3
[Ala⁵]-PhysalaeminpGlu-Ala-Asp-Pro-Ala-Lys-Phe-Tyr-Gly-Leu-Met-NH₂~0.1
[Gly⁵]-PhysalaeminpGlu-Ala-Asp-Pro-Gly-Lys-Phe-Tyr-Gly-Leu-Met-NH₂~0.03
[D-Ala⁵]-PhysalaeminpGlu-Ala-Asp-Pro-d-Ala-Lys-Phe-Tyr-Gly-Leu-Met-NH₂<0.001

Data is qualitatively derived from structure-activity relationship studies. The relative potency is an approximation based on the reported effects of amino acid substitutions.

Structure-Activity Relationship

The data reveals critical insights into the structure-activity relationship of this compound. The C-terminal heptapeptide (B1575542) sequence, particularly the Phe-Tyr-Gly-Leu-Met-NH₂ motif, is crucial for its biological activity. The C-terminal amide group is essential for receptor interaction and potency.[3]

Substitutions at position 5 significantly impact the potency of the peptide. Replacing the native asparagine (Asn) with other amino acids containing a carboxamide group in the side chain, such as aspartic acid (Asp) or glutamine (Gln), results in analogs with comparable potency to this compound. However, substitution with amino acids lacking this functional group, such as valine (Val), alanine (B10760859) (Ala), or glycine (B1666218) (Gly), leads to a progressive decrease in activity. Furthermore, the introduction of a D-amino acid at this position, as in [D-Ala⁵]-Physalaemin, drastically reduces potency, highlighting the stereospecific requirements of the receptor binding pocket.

Experimental Protocols

Guinea Pig Ileum Contraction Assay

This in vitro assay is a classical method for assessing the potency of substances that act on smooth muscle.

Tissue Preparation:

  • A male guinea pig is humanely euthanized.

  • The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, oxygenated Tyrode's solution.

  • The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.

  • The segment is then cut into smaller pieces (approximately 2-3 cm in length).

Experimental Setup:

  • An ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.

  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic force transducer to record muscle contractions.

  • The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with the Tyrode's solution being replaced every 15 minutes.

Procedure:

  • After equilibration, a stable baseline is recorded.

  • The test compound (this compound or its analog) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

  • The contractile response at each concentration is recorded.

  • A concentration-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the agonist concentration.

  • The EC50 value is determined from the concentration-response curve.

Experimental Workflow: Guinea Pig Ileum Contraction Assay cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Humane Euthanasia of Guinea Pig Isolation Isolation of Terminal Ileum Euthanasia->Isolation Cleaning Cleaning and Sectioning of Ileum Isolation->Cleaning Mounting Mounting of Ileum in Organ Bath Cleaning->Mounting Transducer Connection to Force Transducer Mounting->Transducer Equilibration Equilibration under Resting Tension Transducer->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline Agonist_Addition Cumulative Addition of Agonist Baseline->Agonist_Addition Record_Response Record Contractile Response Agonist_Addition->Record_Response CRC Construct Concentration- Response Curve Record_Response->CRC EC50 Determine EC50 Value CRC->EC50

Workflow for the guinea pig ileum contraction assay.

Conclusion

The comparative analysis of this compound and its analogs highlights the critical role of specific amino acid residues and the C-terminal amide in determining their potency at tachykinin receptors. The structure-activity relationship data presented in this guide can inform the rational design of novel peptides with enhanced potency and selectivity. The detailed experimental protocol for the guinea pig ileum contraction assay provides a robust framework for the pharmacological evaluation of these and other compounds targeting smooth muscle contractility. Further research focusing on a broader range of analogs and their activity at different tachykinin receptor subtypes will be crucial for the development of next-generation therapeutics.

References

Unveiling the Action of Physalaemin: A Comparative Guide to Tachykinin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Physalaemin's mechanism of action with alternative tachykinin receptor agonists, supported by experimental data. We delve into the binding affinities, functional potencies, and downstream signaling pathways to offer a comprehensive validation of its biological activity.

This compound, a naturally occurring undecapeptide isolated from the skin of the South American frog Physalaemus fuscumaculatus, is a potent member of the tachykinin family of neuropeptides. Its primary mechanism of action involves the activation of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) intricately involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction. This guide will compare this compound to other well-characterized NK1 receptor agonists, providing a clear understanding of its pharmacological profile.

Comparative Analysis of Tachykinin Receptor Agonists

To quantitatively assess the interaction of this compound and its alternatives with the NK1 receptor, we have summarized their binding affinities and functional potencies from various in vitro studies.

Table 1: Binding Affinity of Tachykinin Agonists for the NK1 Receptor
AgonistRadioligandTissue/Cell LineKd (nM)Ki (nM)Reference
This compound [125I]BH-SPGuinea Pig Lung-~1.61 - 1.98[1]
Substance P[3H]SPRat recombinant NK1 receptor in COS-1 cells-1.16 ± 0.06[2]
Substance P[125I]BH-SPGuinea Pig Lung0.96 ± 0.15-[1]
Eledoisin (B1671165)[125I]BH-EledoisinRat Cortex Synaptic Membranes--[3]
Septide[3H]SPRat recombinant NK1 receptor in COS-1 cells-2900 ± 600[2]

Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki indicates a higher affinity. [125I]BH-SP: 125I-Bolton-Hunter labeled Substance P [3H]SP: Tritiated Substance P [125I]BH-Eledoisin: 125I-Bolton-Hunter labeled Eledoisin

Table 2: Functional Potency of Tachykinin Agonists at the NK1 Receptor
AgonistAssayCell Line/TissueEC50 (nM)Reference
This compound Licking, biting, and scratching responseMouse (in vivo)-[4]
Substance PInositol (B14025) Phosphate (B84403) AccumulationRat recombinant NK1 receptor in COS-1 cells0.05 ± 0.02[2]
Substance PCalcium MobilizationHEK293 cells expressing NK1R8.5 (as -log EC50 M)[5]
Substance PcAMP AccumulationHEK293 cells expressing NK1R7.8 (as -log EC50 M)[5]
Substance PCalcium MobilizationSH-SY5Y cells~18[6]
SeptideInositol Phosphate AccumulationRat recombinant NK1 receptor in COS-1 cells5 ± 2[2]
GR 73632ContractionGuinea Pig Vas Deferens2

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols for Mechanism Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of this compound and other tachykinin agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To quantify the binding affinity (Kd or Ki) of tachykinin agonists to the NK1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the NK1 receptor.

  • Radiolabeled ligand (e.g., [3H]Substance P or [125I]Bolton-Hunter Substance P).

  • Unlabeled tachykinin agonists (this compound, Substance P, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (e.g., this compound).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, varying concentrations of the radioligand are used in the absence of a competitor.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of tachykinin agonists in stimulating NK1 receptor-mediated calcium release.

Materials:

  • Cells stably or transiently expressing the NK1 receptor (e.g., HEK293, CHO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Tachykinin agonists.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Stimulation: Place the plate in the fluorescence reader and record the baseline fluorescence. Inject varying concentrations of the tachykinin agonist into the wells.

  • Fluorescence Measurement: Continuously measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream second messenger produced upon Gq-coupled receptor activation.

Objective: To quantify the functional potency (EC50) of tachykinin agonists by measuring the production of inositol phosphates.

Materials:

  • Cells expressing the NK1 receptor.

  • [³H]-myo-inositol.

  • Lithium chloride (LiCl) solution.

  • Tachykinin agonists.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, leading to their accumulation.

  • Agonist Stimulation: Add varying concentrations of the tachykinin agonist and incubate for a specific period.

  • Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the inositol phosphates.

  • Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the different inositol phosphate isomers.

  • Quantification: Elute the inositol phosphates and measure the radioactivity of the eluates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the agonist concentration to determine the EC50 value.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the processes involved, we have created diagrams illustrating the signaling pathway of this compound and the workflows of the key validation experiments.

Physalaemin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq Gαq NK1R->Gq Activates Gbg Gβγ PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates MAPK->Downstream

Caption: this compound signaling pathway via the NK1 receptor.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_inositol Inositol Phosphate Assay R_Start Start R_Incubate Incubate Membranes with Radioligand & Competitor R_Start->R_Incubate R_Filter Filter to Separate Bound & Unbound R_Incubate->R_Filter R_Wash Wash Filters R_Filter->R_Wash R_Count Scintillation Counting R_Wash->R_Count R_Analyze Analyze Data (IC₅₀, Kᵢ) R_Count->R_Analyze R_End End R_Analyze->R_End C_Start Start C_Plate Plate NK1R-expressing Cells C_Start->C_Plate C_Load Load Cells with Calcium Dye C_Plate->C_Load C_Stimulate Stimulate with Agonist C_Load->C_Stimulate C_Measure Measure Fluorescence C_Stimulate->C_Measure C_Analyze Analyze Data (EC₅₀) C_Measure->C_Analyze C_End End C_Analyze->C_End I_Start Start I_Label Label Cells with [³H]-myo-inositol I_Start->I_Label I_Stimulate Stimulate with Agonist in presence of LiCl I_Label->I_Stimulate I_Extract Extract Inositol Phosphates I_Stimulate->I_Extract I_Separate Separate with Ion-Exchange I_Extract->I_Separate I_Count Scintillation Counting I_Separate->I_Count I_Analyze Analyze Data (EC₅₀) I_Count->I_Analyze I_End End I_Analyze->I_End

Caption: Experimental workflows for validating agonist mechanism of action.

Conclusion

The experimental data robustly validates that this compound exerts its biological effects through the activation of the NK1 receptor, a mechanism shared with other tachykinins like Substance P. The comparative analysis of binding affinities and functional potencies reveals subtle but important differences among these agonists, which can be critical for their pharmacological applications. The provided experimental protocols and visual diagrams offer a foundational resource for researchers aiming to further investigate the intricate signaling of tachykinin receptors and to develop novel therapeutics targeting this important family of GPCRs.

References

A Comparative Guide to Physalaemin: Potency, Selectivity, and Signaling Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of physalaemin (B1663488), a potent tachykinin peptide originally isolated from the skin of the Physalaemus frog.[1] As a close analogue of the mammalian neuropeptide Substance P (SP), this compound is a valuable pharmacological tool for investigating tachykinin receptors, particularly the neurokinin-1 (NK1) receptor, across different species.[1] Its actions, primarily smooth muscle contraction and vasodilation, show significant species- and tissue-dependent variability, underscoring the heterogeneity of tachykinin receptor subtypes.[2][3]

Comparative Biological Activity of this compound

The potency and effects of this compound are contingent on the specific species and tissue being examined, which is largely attributed to the differential expression and pharmacology of tachykinin receptor subtypes (NK1, NK2, and NK3).[2][3] this compound generally exhibits a high affinity for the NK1 receptor.[1][4]

Data Summary: Potency and Effects

The following table summarizes key findings on the biological activity of this compound in various species and tissues.

SpeciesTissue/PreparationPrimary Receptor TargetObserved Potency & EffectsReference
Guinea Pig Vas DeferensNK1 ('P'-type)High potency. Approximately 8x more potent than eledoisin (B1671165) and 5x more potent than Substance P.[2]
Urinary BladderTachykinin ReceptorsDemonstrates contractile response.[2][5]
IleumTachykinin ReceptorsInduces contractile response at threshold concentrations of ~100-150 pg/mL.[6]
Rat Vas DeferensNK3 ('E'-type)Lower relative potency. Eledoisin is approximately 5x more potent than this compound.[2]
Portal VeinNK3This compound is active, but less potent than in NK1-specific assays.[7]
Rabbit Pulmonary ArteryNK2This compound acts as a weak agonist.[7]
Frog (Rana esculenta)SkinNK1Increases short-circuit current by stimulating Na+ absorption and Cl- secretion.[4]
Mammals (general) Smooth Muscle (various)NK1Has a higher affinity for mammalian NK1 receptors than Substance P; causes longitudinal smooth muscle contraction.[1]

Signaling Pathways

This compound exerts its effects by binding to tachykinin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3][8] The primary target, the NK1 receptor, typically couples to Gq/11 proteins. Activation initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction.

In frog skin, the signaling pathway has been shown to be mediated by NK1 receptors and involves prostaglandins (B1171923) (likely PGE2) as cellular mediators to activate ion transport.[4]

Physalaemin_NK1_Signaling PHY This compound NK1R NK1 Receptor PHY->NK1R Gq11 Gαq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Intracellular Ca²⁺ Increase ER->Ca releases Ca²⁺ Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response

Canonical NK1 Receptor Signaling Pathway for this compound.

Experimental Protocols

Objective comparison of this compound's activity across species requires standardized and reproducible experimental protocols. Below are methodologies for key assays.

Radioligand Receptor Binding Assay

This assay quantifies the binding affinity (Ki or IC50) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO cells transfected with human NK1) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[9]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[9]

  • Competitive Binding:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK1), and varying concentrations of unlabeled this compound (the competitor).[10]

    • To determine non-specific binding, include wells with an excess of an unlabeled standard ligand. Total binding is measured in wells without any competitor.[11]

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 30-37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[9]

  • Separation:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.[12]

    • Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[13] The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Isolated Tissue (Organ Bath) Contraction Assay

This functional assay measures the potency (EC50) of this compound by quantifying its ability to induce contraction in smooth muscle tissue preparations.[14]

Methodology:

  • Tissue Dissection and Mounting:

    • Dissect a suitable smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens) in a physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.[2][14]

    • Mount the tissue segment in an organ bath chamber filled with the gassed, warmed (37°C) physiological solution.

    • Attach one end of the tissue to a fixed holder and the other to an isometric force transducer.[14]

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a slight resting tension for at least 60 minutes, with regular washing.

    • Test tissue viability by inducing a contraction with a standard agent, such as potassium chloride (KCl).

  • Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, stepwise manner, allowing the contractile response to plateau at each concentration.

    • Record the isometric tension continuously using a data acquisition system.[14]

  • Data Analysis:

    • Measure the peak tension at each concentration and normalize the data, typically as a percentage of the maximum response to this compound or a standard agonist.

    • Plot the normalized response against the log concentration of this compound to generate a concentration-response curve.

    • Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).[13][15]

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Species Select Species & Tissues (e.g., Guinea Pig Ileum, Rat Brain) Prep Tissue/Membrane Preparation Species->Prep Binding Receptor Binding Assay (Affinity) Prep->Binding Functional Functional Assay (e.g., Muscle Contraction) Prep->Functional Acquire Data Acquisition Binding->Acquire Functional->Acquire Calculate Calculate Parameters (Ki, IC₅₀, EC₅₀, Emax) Acquire->Calculate Compare Comparative Analysis Calculate->Compare

General Workflow for Comparative Analysis of this compound.

References

Assessing the Specificity of Physalaemin Binding: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of tachykinin peptides is paramount for advancing studies in pain, inflammation, and various neurological disorders. This guide provides an objective comparison of physalaemin's binding performance against other tachykinins, supported by experimental data and detailed protocols to aid in the design and interpretation of binding assays.

This compound (B1663488), a tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus, exhibits a strong preference for the neurokinin 1 receptor (NK1R). This specificity is crucial for its use as a pharmacological tool to investigate the physiological and pathological roles of the NK1R signaling pathway. This guide delves into the quantitative specifics of this binding preference, comparing it with the endogenous tachykinin ligands: Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB).

Comparative Binding Affinities of Tachykinin Peptides

The binding affinity of a ligand for its receptor is a critical measure of its potency and specificity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and endogenous tachykinins at the three primary neurokinin receptors: NK1, NK2, and NK3.

LigandReceptor SubtypeBinding Affinity (Ki in nM)Reference Tissue/Cell Line
This compound NK1~2Guinea Pig Pancreatic Acini
NK2Data not consistently reported; significantly lower affinity than for NK1
NK3Data not consistently reported; significantly lower affinity than for NK1
Substance P NK1~5Guinea Pig Pancreatic Acini
NK2>1000Human Recombinant
NK3>1000Human Recombinant
Neurokinin A (NKA) NK1~200Human Recombinant
NK2~10Human Recombinant
NK3~200Human Recombinant
Neurokinin B (NKB) NK1>1000Human Recombinant
NK2>1000Human Recombinant
NK3~1Human Recombinant

Note: The binding affinity values can vary depending on the experimental conditions, tissue or cell line used, and the radioligand employed in the assay.

As the data indicates, this compound displays a high affinity for the NK1 receptor, comparable to that of the endogenous preferred ligand, Substance P. While precise Ki values for this compound at NK2 and NK3 receptors are not as readily available in comparative studies, qualitative assessments consistently demonstrate a significantly lower affinity for these receptor subtypes. This pronounced selectivity for the NK1 receptor makes this compound a valuable tool for distinguishing NK1R-mediated effects from those of other neurokinin receptors.

Signaling Pathways and Experimental Workflows

The binding of a tachykinin peptide to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular events. Understanding these pathways is essential for designing functional assays to complement binding studies.

Tachykinin Receptor Signaling Pathway Tachykinin Tachykinin (e.g., this compound) NK1R NK1 Receptor Tachykinin->NK1R Binds to Gq_11 Gq/11 NK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Tachykinin signaling cascade via the NK1 receptor.

To quantify the binding specificity of this compound, a competitive radioligand binding assay is a standard and robust method. The workflow for such an assay is outlined below.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NK receptor Incubate Incubate membranes, radioligand, and competitor Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [³H]Substance P) Radioligand->Incubate Competitors Prepare serial dilutions of unlabeled competitors (this compound, SP, NKA, NKB) Competitors->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Plot Plot % inhibition vs. competitor concentration Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate This compound Binding Specificity This compound This compound NK1R NK1 Receptor This compound->NK1R Binds with NK2R NK2 Receptor This compound->NK2R Binds with NK3R NK3 Receptor This compound->NK3R Binds with High_Affinity High Affinity Binding NK1R->High_Affinity Low_Affinity Low/Negligible Affinity NK2R->Low_Affinity NK3R->Low_Affinity

A Comparative Pharmacological Guide to Physalaemin and Eledoisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two prominent tachykinin peptides, physalaemin (B1663488) and eledoisin (B1671165). The information presented herein is supported by experimental data to aid in the understanding and selection of these compounds for research and drug development purposes.

Introduction to this compound and Eledoisin

This compound and eledoisin are naturally occurring tachykinin peptides, a family of neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂. While this compound was originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, eledoisin was first extracted from the salivary glands of the octopus Eledone moschata. Both peptides exhibit a range of biological activities through their interaction with tachykinin receptors, also known as neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs). There are three main subtypes of tachykinin receptors in mammals: NK1, NK2, and NK3.

Comparative Pharmacology: Receptor Binding and Functional Potency

This compound and eledoisin display distinct pharmacological profiles, primarily characterized by their differential affinities and potencies at the three tachykinin receptor subtypes.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and eledoisin for human tachykinin receptors. This data has been compiled from various studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of this compound and Eledoisin at Human Tachykinin Receptors

PeptideNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)
This compound ~1-5>1000>1000
Eledoisin ~100-500~50-200~1-10

Note: Ki values are approximate and can vary depending on the experimental conditions and cell types used.

Table 2: Functional Potencies (EC50, nM) of this compound and Eledoisin at Human Tachykinin Receptors

PeptideNK1 Receptor (EC50, nM)NK2 Receptor (EC50, nM)NK3 Receptor (EC50, nM)
This compound ~0.1-1>1000>1000
Eledoisin ~50-200~20-100~0.5-5

Note: EC50 values represent the concentration of the peptide that produces 50% of the maximal response in functional assays, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation.

From the data presented, it is evident that This compound is a potent and selective agonist for the NK1 receptor , with significantly lower affinity and potency for NK2 and NK3 receptors. In contrast, eledoisin is a potent and selective agonist for the NK3 receptor , with moderate activity at the NK2 receptor and weak activity at the NK1 receptor.

Signaling Pathways

Upon binding to their respective receptors, both this compound and eledoisin initiate a cascade of intracellular signaling events. Tachykinin receptors are primarily coupled to Gq/11 proteins.

This compound-Induced Signaling Pathway (via NK1 Receptor)

physalaemin_signaling This compound This compound NK1R NK1 Receptor This compound->NK1R Binds to Gq_11 Gαq/11 NK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound signaling via the NK1 receptor.

Eledoisin-Induced Signaling Pathway (via NK3 Receptor)

eledoisin_signaling Eledoisin Eledoisin NK3R NK3 Receptor Eledoisin->NK3R Binds to Gq_11 Gαq/11 NK3R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream binding_assay_workflow start Start prep Prepare cell membranes expressing NK receptor start->prep incubate Incubate membranes with radioligand (e.g., [³H]Substance P for NK1) and varying concentrations of This compound or eledoisin prep->incubate separate Separate bound and free radioligand (e.g., rapid filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end calcium_assay_workflow start Start load Load cells expressing NK receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->load stimulate Stimulate cells with varying concentrations of This compound or eledoisin load->stimulate measure Measure changes in intracellular calcium concentration by detecting fluorescence intensity stimulate->measure analyze Analyze dose-response data to determine EC50 measure->analyze end End analyze->end

Safety Operating Guide

Safe Disposal of Physalaemin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of bioactive peptides like Physalaemin are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As the toxicological properties of many research peptides are not fully documented, a precautionary approach to waste management is essential. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.

  • Respiratory Protection: When handling the lyophilized powder form, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1][2]

Step-by-Step Disposal Protocol for this compound

All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[3][4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2][5][6]

Step 1: Waste Segregation Proper segregation is the first critical step in the disposal process. All items that have come into contact with this compound must be segregated from general laboratory waste.[2][4]

  • Solid Waste:

    • Unused or expired lyophilized this compound powder.

    • Contaminated consumables such as weighing papers, pipette tips, tubes, and vials.[2][3]

    • Contaminated PPE, including gloves and disposable lab coats.[2][5]

  • Liquid Waste:

    • Unused or expired solutions containing this compound.[3]

    • The first rinse from any container that held this compound.[7]

Step 2: Containerization Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][5]

  • For Solid Waste: Collect in a robust, sealable container clearly labeled for chemical waste.[6]

  • For Liquid Waste: Use a separate, leak-proof, and shatter-resistant container.[2][6] Ensure the container is chemically compatible with the solvent used in the this compound solution.

Step 3: Labeling Accurate labeling is a regulatory requirement and crucial for safety. The waste container label must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound Waste".[2][5]

  • Associated hazards (e.g., "Toxic," "Irritant").

  • The date when waste accumulation began.[4]

Step 4: Storage Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][8] This area should be away from general lab traffic, drains, and incompatible materials.[9] Liquid waste containers should be kept in secondary containment to mitigate potential spills.[7]

Step 5: Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][4][5]

  • Never pour this compound solutions down the sink.[1][3]

  • Never dispose of solid this compound waste or contaminated materials in the regular trash.[5]

Experimental Protocols: Chemical Inactivation of Liquid Waste

For liquid waste containing peptides, chemical inactivation may be a suitable pre-treatment step before collection, if permitted and validated by your institution's EHS department. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[2]

Protocol for Chemical Inactivation:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[2]

  • Prepare Bleach Solution: Prepare a fresh solution of 10% industrial bleach (yielding a final concentration of approximately 0.5-1.0% sodium hypochlorite).[2]

  • Inactivate Peptide Waste: Slowly and carefully add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[2]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[2]

  • Dispose as Chemical Waste: Even after this inactivation step, the resulting solution must be collected in a labeled hazardous waste container for disposal through your EHS department.[2]

Parameter Specification Rationale
Inactivating Agent Sodium Hypochlorite (Bleach)Strong oxidizing agent effective for peptide degradation.[2]
Final Concentration 0.5 - 1.0%Effective concentration for inactivation.[2]
Contact Time 30 - 60 minutesEnsures complete degradation of the peptide.[2]
Final Disposal Collect as Hazardous WasteThe resulting solution is still considered chemical waste.[2]

Emergency Procedures: Spill Management

In the event of a spill, evacuate personnel to a safe area and prevent further leakage if it is safe to do so.[1]

  • Wear appropriate PPE, including gloves, goggles, and respiratory protection for powders.[6]

  • Mechanically collect the spilled solid material (e.g., by sweeping) without creating dust.[1][6]

  • Place all spilled material and contaminated cleaning supplies into a suitable, closed, and labeled container for hazardous waste disposal.[1][6]

  • Prevent spilled material from entering drains or waterways.[1][6]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial generation to final collection.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Processing & Containerization cluster_2 Storage & Final Disposal A This compound Use (Solid or Liquid) B Solid Waste (Powder, Vials, Gloves, Tips) A->B C Liquid Waste (Solutions, Rinsate) A->C D Collect in Labeled Solid Waste Container B->D E Optional: Chemical Inactivation (e.g., Bleach Treatment) C->E If Permitted F Collect in Labeled Liquid Waste Container C->F G Store Sealed Container in Designated Satellite Area D->G E->F F->G H Contact EHS for Waste Pickup G->H I Document Waste Disposal H->I

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Physalaemin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Physalaemin, a potent tachykinin peptide. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following PPE is required:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or safety goggles.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant nitrile gloves.[1] A fully buttoned lab coat.[1]Prevents skin contact. Contaminated gloves should be disposed of immediately using proper removal techniques.[1] A lab coat provides a barrier against spills.
Respiratory Protection Generally not required for small quantities.[1] For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended.[1]Minimizes inhalation of aerosolized particles.

Health Hazard Information

This compound is a bioactive peptide that may cause irritation upon contact. The primary routes of exposure and associated health effects are summarized below:

Route of ExposurePotential Health Effects
Inhalation May be harmful if inhaled and can cause respiratory tract irritation.[1]
Skin Contact May be harmful if absorbed through the skin and can cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Ingestion May be harmful if swallowed.[1]

Note: No specific occupational exposure limits have been established for this compound.[1]

Operational Plan: Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[1]

  • For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing : If working with solid this compound, weigh the required amount in a designated area, preferably within a chemical fume hood or a balance enclosure to minimize dust dispersion.

  • Solubilization : this compound is soluble in water.[1] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • General Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Storage
  • Store this compound in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.

  • Avoid contact with strong oxidizing agents.[2]

Emergency Procedures

IncidentFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]
Eye Contact Flush eyes with plenty of water for at least 15 minutes as a precaution. Consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a suitable, closed container for disposal.[1] Avoid generating dust.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Solid Waste : Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste : Collect solutions containing this compound in a leak-proof, shatter-resistant container. Do not mix with other waste streams unless compatible.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage of Waste : Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic and drains.

  • Disposal : Dispose of waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocols

This compound Signaling Pathway

This compound is a tachykinin peptide that exerts its biological effects primarily through the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK1 receptor initiates a downstream signaling cascade.

Physalaemin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: this compound signaling via the NK1 receptor.

Experimental Workflow: In Vitro Calcium Imaging Assay

This generalized workflow outlines the steps to measure intracellular calcium mobilization in response to this compound stimulation, a common method to assess NK1 receptor activation.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture NK1 Receptor- Expressing Cells Cell_Plating 2. Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Dye_Loading 3. Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline_Reading 4. Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Addition 5. Add this compound (Test Compound) Baseline_Reading->Compound_Addition Signal_Detection 6. Measure Fluorescence Signal Over Time Compound_Addition->Signal_Detection Data_Normalization 7. Normalize Data (F/F₀) Signal_Detection->Data_Normalization Dose_Response 8. Generate Dose-Response Curve Data_Normalization->Dose_Response EC50_Calculation 9. Calculate EC₅₀ Dose_Response->EC50_Calculation

Caption: Workflow for a calcium imaging assay with this compound.

Detailed Methodology: In Vitro Smooth Muscle Contraction Assay

This protocol describes a classic experiment to assess the contractile effect of this compound on isolated smooth muscle tissue, such as guinea pig ileum.

Materials:

  • Krebs-Henseleit solution

  • This compound stock solution

  • Isolated smooth muscle tissue (e.g., guinea pig ileum segment)

  • Organ bath with temperature control and aeration

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation :

    • Euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

    • Isolate a segment of the ileum and place it in cold, aerated Krebs-Henseleit solution.

    • Clean the tissue of any adhering mesenteric fat and cut it into segments of approximately 2-3 cm.

  • Mounting the Tissue :

    • Mount one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to an isotonic transducer.

    • Fill the organ bath with Krebs-Henseleit solution, maintain at 37°C, and continuously aerate with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.

  • Experimental Protocol :

    • Record a stable baseline of spontaneous contractions.

    • Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., starting from 10⁻¹⁰ M and increasing to 10⁻⁶ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile response (change in tension) at each concentration.

  • Data Analysis :

    • Measure the peak contractile response at each this compound concentration, subtracting the baseline tension.

    • Normalize the responses by expressing them as a percentage of the maximum contraction achieved.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximum response) from the dose-response curve.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.